Biotin-PEG4-Dde-TAMRA-PEG3-Azide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
Molekularformel |
C69H96N12O17S |
|---|---|
Molekulargewicht |
1397.6 g/mol |
IUPAC-Name |
5-[[3-[[3-[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propylidene]amino]propylamino]-3-oxopropyl]-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-iminoxanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C69H96N12O17S/c1-69(2)43-55(82)64(56(83)44-69)53(18-26-91-30-34-95-38-39-97-35-31-92-27-22-74-60(84)9-6-5-8-59-65-54(45-99-59)77-68(90)78-65)72-19-7-20-73-61(85)17-24-81(25-29-94-33-37-96-36-32-93-28-23-76-79-71)62(86)16-21-75-66(87)46-10-13-49(52(40-46)67(88)89)63-50-14-11-47(70)41-57(50)98-58-42-48(80(3)4)12-15-51(58)63/h10-15,40-42,54,59,65,70,82H,5-9,16-39,43-45H2,1-4H3,(H,73,85)(H,74,84)(H,75,87)(H,88,89)(H2,77,78,90)/t54-,59-,65-/m0/s1 |
InChI-Schlüssel |
BZMNWSIWUFJKEL-RKILTYLGSA-N |
Isomerische SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=N)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)O)C |
Kanonische SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=N)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Biotin-PEG4-Dde-TAMRA-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-PEG4-Dde-TAMRA-PEG3-Azide is a sophisticated, trifunctional chemical probe designed for the selective labeling, enrichment, and detection of biomolecules in complex biological systems. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications, with a focus on chemical proteomics and its potential utility in the development of antibody-drug conjugates (ADCs). Detailed experimental protocols and workflow diagrams are presented to facilitate its practical implementation in the laboratory.
Introduction
In the fields of chemical biology and drug development, the ability to identify and characterize protein targets, profile their activity, and visualize their localization is paramount. Trifunctional chemical probes have emerged as powerful tools to achieve these objectives. This compound is a state-of-the-art reagent that integrates three key functionalities into a single molecule: a biotin (B1667282) handle for affinity purification, a TAMRA (tetramethylrhodamine) fluorophore for sensitive detection, and an azide (B81097) group for bioorthogonal ligation via "click chemistry". A key feature of this probe is the inclusion of a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker, which is cleavable under mild conditions, enabling the recovery of target molecules after their capture.
Molecular Structure and Properties
This compound is a complex molecule with distinct functional domains connected by polyethylene (B3416737) glycol (PEG) spacers. These PEG linkers enhance the molecule's aqueous solubility and provide spatial separation between the functional moieties, minimizing steric hindrance.
The core components are:
-
Biotin: A high-affinity ligand for streptavidin and avidin, enabling highly efficient enrichment of labeled biomolecules from complex mixtures like cell lysates.
-
TAMRA (Tetramethylrhodamine): A bright and photostable orange-red fluorophore, allowing for the visualization and quantification of labeled molecules using fluorescence-based techniques such as in-gel fluorescence scanning, microscopy, and flow cytometry.
-
Azide (N3): A bioorthogonal functional group that specifically reacts with alkyne-modified molecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reactions. This enables the covalent attachment of the probe to target molecules that have been metabolically, enzymatically, or chemically tagged with an alkyne.
-
Dde Linker: A chemically cleavable linker that is stable under a wide range of conditions but can be selectively cleaved with aqueous hydrazine (B178648). This allows for the release of the captured biomolecule from the streptavidin resin, leaving the biotin tag behind and facilitating downstream analysis, such as mass spectrometry.
-
PEG Spacers (PEG4 and PEG3): Hydrophilic polyethylene glycol chains that increase the overall water solubility of the probe and provide a flexible spacer arm to ensure that each functional group can operate without interfering with the others.
Quantitative Data
The following table summarizes the key physicochemical and spectral properties of this compound and its constituent functional groups.
| Property | Value | Source |
| Molecular Formula | C69H96N12O17S | [1][2] |
| Molecular Weight | 1397.65 g/mol | [1] |
| CAS Number | 2353409-56-8 | [1][2] |
| Purity | >96% | [1] |
| Solubility | Soluble in DMSO, DMF | [3] |
| TAMRA Excitation Max. | ~555 nm | [4] |
| TAMRA Emission Max. | ~580 nm | [4] |
| TAMRA Molar Extinction Coefficient | ~90,000 M⁻¹cm⁻¹ | [4] |
| TAMRA Quantum Yield | 0.3–0.5 | [4] |
Note: The spectral properties of TAMRA can be influenced by its local environment, including conjugation to other molecules and the solvent. The provided values are typical for TAMRA conjugates.
Mechanism of Action and Experimental Workflow
The utility of this compound lies in a multi-step experimental workflow designed to isolate and identify specific biomolecules from a complex mixture. This process is particularly powerful in chemical proteomics for activity-based protein profiling (ABPP).
General Experimental Workflow
The logical flow of a typical chemical proteomics experiment using this probe involves three main stages: labeling, enrichment, and analysis.
Detailed Experimental Protocols
The following protocols are generalized methodologies for the key steps in a chemical proteomics experiment using this compound. Optimization for specific experimental systems is recommended.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol is for labeling an alkyne-modified protein in a cell lysate with the azide-containing probe.
-
Prepare Reagents:
-
Probe Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store in single-use aliquots at -80°C.
-
Copper(II) Sulfate (CuSO4): Prepare a 50 mM stock solution in water.
-
Reducing Agent (e.g., TCEP): Freshly prepare a 100 mM stock solution of Tris(2-carboxyethyl)phosphine in water.
-
Ligand (e.g., TBTA): Prepare a 2 mM stock solution of Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine in a 1:4 DMSO:t-butanol mixture.
-
-
Labeling Reaction:
-
To 500 µL of cell lysate containing the alkyne-modified protein, add the click chemistry reagents sequentially. It is critical to add the reagents in the specified order to ensure proper copper reduction.
-
25 µL of 2 mM TBTA (final concentration: 0.1 mM)
-
10 µL of 50 mM CuSO4 (final concentration: 1 mM)
-
5 µL of 100 mM TCEP (final concentration: 1 mM)
-
1.25 µL of 10 mM this compound (final concentration: 25 µM)
-
-
Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.
-
Protocol 2: Affinity Enrichment of Labeled Proteins
-
Prepare Beads:
-
Resuspend streptavidin-agarose resin and take a sufficient volume for your sample (e.g., 50 µL of 50% slurry).
-
Wash the beads three times with PBS containing 0.1% SDS.
-
-
Capture:
-
Add the washed streptavidin beads to the labeling reaction mixture from Protocol 1.
-
Incubate for 1-2 hours at room temperature with end-over-end rotation to allow for the biotin-streptavidin interaction.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 2,000 x g for 2 minutes).
-
Discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series might be:
-
Twice with 1% SDS in PBS.
-
Twice with 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.0.
-
Twice with PBS.
-
-
Protocol 3: Dde Linker Cleavage and Elution
-
Prepare Cleavage Solution:
-
Prepare a fresh 2% (v/v) aqueous solution of hydrazine monohydrate. Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
-
Elution:
-
After the final wash, remove all supernatant from the beads.
-
Resuspend the beads in 100 µL of the 2% hydrazine solution.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.[3][5]
-
Centrifuge the beads (e.g., 7,000 x g for 5 minutes) and carefully collect the supernatant containing the eluted, TAMRA-labeled protein. The biotin moiety will remain attached to the Dde remnant on the beads.
-
-
Downstream Analysis:
-
The eluted sample can now be analyzed. For SDS-PAGE, the sample can be mixed with loading buffer. The TAMRA fluorescence allows for direct in-gel visualization. For mass spectrometry, the sample would typically undergo reduction, alkylation, and tryptic digestion.
-
Applications
Chemical Proteomics
The primary application of this compound is in chemical proteomics, particularly for Activity-Based Protein Profiling (ABPP). In a typical ABPP experiment, a reactive probe with an alkyne handle is used to covalently label the active sites of a class of enzymes in a complex proteome. The trifunctional probe is then "clicked" onto the alkyne handle. This allows for the fluorescent detection of labeled enzymes and their subsequent enrichment and identification by mass spectrometry. The cleavable nature of the Dde linker is advantageous as it allows for the recovery of the target proteins under mild conditions, which is often more compatible with downstream analysis than the harsh denaturing conditions required to disrupt the biotin-streptavidin interaction.[6][7]
Antibody-Drug Conjugates (ADCs)
While primarily used in proteomics, linkers with similar structures are employed in the synthesis of ADCs.[8] In this context, the azide group could be used to conjugate the linker to an alkyne-modified antibody. The other end of the linker would be attached to a cytotoxic drug. While the biotin and TAMRA moieties are not typically part of a final therapeutic ADC, they could be invaluable during the research and development phase for tracking, purification, and characterization of the conjugate. The cleavable Dde linker could also be substituted for a linker that is cleavable under physiological conditions (e.g., by proteases or in the acidic environment of lysosomes) for drug release at the target site.
Conclusion
This compound is a versatile and powerful tool for modern biochemical and pharmaceutical research. Its trifunctional nature consolidates target detection, enrichment, and identification into a streamlined workflow. The inclusion of a cleavable linker overcomes a significant limitation of traditional biotin-streptavidin affinity purification, enhancing the compatibility of this technique with sensitive downstream analyses like mass spectrometry. For researchers in drug discovery and chemical proteomics, this probe offers a robust method for elucidating protein function, identifying drug targets, and characterizing biomolecular interactions.
References
- 1. precisepeg.com [precisepeg.com]
- 2. xcessbio.com [xcessbio.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Trifunctional chemical probes for the consolidated detection and identification of enzyme activities from complex proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | TargetMol [targetmol.com]
An In-depth Technical Guide to Biotin-PEG4-Dde-TAMRA-PEG3-Azide: A Trifunctional Probe for Chemical Biology and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Biotin-PEG4-Dde-TAMRA-PEG3-Azide, a versatile trifunctional chemical probe. This document details experimental protocols for its use in activity-based protein profiling (ABPP), target identification, and other chemical biology workflows.
Core Chemical Structure and Functional Moieties
This compound is a sophisticated chemical tool designed with distinct functional components, enabling a multi-step workflow for identifying and isolating biomolecules of interest. The molecule consists of a biotin (B1667282) affinity tag, a TAMRA fluorophore, and an azide (B81097) reactive handle, all connected by polyethylene (B3416737) glycol (PEG) linkers and a cleavable Dde moiety.
The key components are:
-
Biotin: A high-affinity ligand for streptavidin, enabling robust capture and enrichment of labeled biomolecules.
-
Polyethylene Glycol (PEG) Spacers (PEG4 and PEG3): Hydrophilic linkers that increase the solubility of the probe in aqueous buffers and provide spatial separation between the functional moieties, minimizing steric hindrance.
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Linker: A chemically cleavable linker that is stable under many experimental conditions but can be selectively cleaved with hydrazine (B178648), allowing for the mild elution of captured proteins.[1]
-
TAMRA (Tetramethylrhodamine): A bright and photostable fluorophore that allows for the sensitive detection and visualization of labeled biomolecules via in-gel fluorescence scanning or fluorescence microscopy.
-
Azide (N3): A bioorthogonal reactive group that enables covalent conjugation to alkyne-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[2]
The combination of these features in a single molecule allows for a consolidated workflow of labeling, visualizing, and purifying target proteins from complex biological samples.[1]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2353409-56-8 | [3][4][5] |
| Molecular Formula | C69H96N12O17S | [3][5] |
| Molecular Weight | 1397.64 g/mol | [3] |
| Purity | >96% | [5] |
Applications in Research and Drug Development
The unique trifunctional nature of this compound makes it a powerful tool in chemical proteomics and drug discovery. Its primary application is in Activity-Based Protein Profiling (ABPP) , a technique used to identify the protein targets of small molecules and to profile the activity of entire enzyme families.
In a typical ABPP workflow, a small molecule inhibitor or probe is modified with an alkyne handle. This alkyne-modified probe is then introduced to a complex proteome (e.g., a cell lysate). The probe covalently binds to its protein targets. Subsequently, the this compound is "clicked" onto the alkyne handle of the probe-protein conjugate. This allows for:
-
Fluorescent Detection: The TAMRA fluorophore enables the direct visualization of labeled proteins in an SDS-PAGE gel, providing a rapid assessment of labeling efficiency and specificity.[6]
-
Affinity Purification: The biotin tag facilitates the selective enrichment of the labeled proteins from the complex mixture using streptavidin-coated beads.
-
Target Identification: The enriched proteins can be eluted from the beads by cleaving the Dde linker and subsequently identified using mass spectrometry. The mild cleavage conditions help to reduce the co-elution of non-specifically bound proteins.[1]
This methodology is invaluable for:
-
Identifying the molecular targets of drugs and bioactive compounds.
-
Screening for enzyme inhibitors.
-
Profiling changes in enzyme activity in response to cellular stimuli or disease states.
Experimental Protocols
The following protocols are adapted from methodologies described for similar trifunctional, cleavable probes and provide a framework for the use of this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Alkyne-Modified Proteins in Cell Lysates
This protocol describes the "clicking" of the azide-containing probe onto alkyne-modified proteins within a complex proteome.
Reagents and Materials:
-
Alkyne-probe-labeled cell lysate (in a suitable buffer, e.g., PBS)
-
This compound stock solution (5 mM in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water, freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (1.7 mM in DMSO/t-butanol 1:4)
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (50 mM in water)
-
Streptavidin-agarose beads
Procedure:
-
To 50 µL of the alkyne-probe-labeled cell lysate (containing approximately 50 µg of total protein), add the following reagents in order, vortexing briefly after each addition:
-
1 µL of this compound stock solution (final concentration: 100 µM)
-
1 µL of TCEP stock solution (final concentration: 1 mM)
-
3 µL of TBTA stock solution (final concentration: 100 µM)
-
1 µL of CuSO4 stock solution (final concentration: 1 mM)
-
-
Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.
-
The labeled proteome is now ready for downstream analysis, such as in-gel fluorescence scanning or affinity purification.
In-Gel Fluorescence Detection of Labeled Proteins
Procedure:
-
To the reaction mixture from section 3.1, add 4x SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
-
Separate the proteins on a suitable polyacrylamide gel (e.g., 12% SDS-PAGE).
-
Visualize the TAMRA-labeled proteins using a fluorescence gel scanner with appropriate excitation and emission wavelengths (e.g., excitation at 550 nm and emission at 580 nm).
Affinity Enrichment of Labeled Proteins
Procedure:
-
Following the click reaction (section 3.1), add pre-washed streptavidin-agarose beads to the lysate and incubate at 4°C for 1-2 hours with gentle rotation to capture the biotinylated proteins.
-
Wash the beads extensively with a suitable buffer (e.g., PBS containing 0.1% SDS) to remove non-specifically bound proteins.
Cleavage and Elution of Captured Proteins
Procedure:
-
After the final wash, resuspend the streptavidin beads in a cleavage buffer of 2% hydrazine in PBS.[6]
-
Incubate the mixture at room temperature for 1-2 hours with gentle agitation to cleave the Dde linker and release the captured proteins.[1]
-
Separate the beads by centrifugation and collect the supernatant containing the eluted, TAMRA-labeled proteins.
-
The eluted proteins can then be prepared for identification by mass spectrometry.
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in a typical chemical proteomics experiment using this compound.
Caption: Experimental workflow for target identification using the trifunctional probe.
Caption: Logical relationship of the functional moieties in the probe.
Conclusion
This compound is a highly versatile and powerful tool for modern chemical biology and drug discovery. Its trifunctional design streamlines the process of target identification by integrating fluorescent detection, affinity purification, and mild, cleavable elution into a single probe. This enables researchers to efficiently and confidently identify the protein targets of small molecules, contributing to a deeper understanding of biological pathways and accelerating the development of new therapeutics.
References
An In-depth Technical Guide to Cleavable Linker Biotin-TAMRA-Azide: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cleavable Biotin-TAMRA-Azide linkers, a versatile class of trifunctional probes essential for modern biological research and drug development. These reagents integrate a biotin (B1667282) moiety for affinity capture, a TAMRA fluorophore for sensitive detection, and an azide (B81097) group for bioorthogonal conjugation via "click chemistry." The incorporation of a cleavable linker between the biotin and the other functional groups allows for the mild release of captured biomolecules, overcoming a significant limitation of the strong biotin-streptavidin interaction.[1][2][3] This guide details the physicochemical properties, experimental protocols, and diverse applications of these powerful research tools.
Core Properties of Biotin-TAMRA-Azide Linkers
The key feature of these probes is their modular design, which typically consists of a biotin affinity tag, a TAMRA (tetramethylrhodamine) fluorescent reporter, an azide handle for click chemistry, and a strategically placed cleavable spacer.[1][3] Several types of cleavable linkers are available, each with a unique mechanism of cleavage, allowing researchers to choose the most appropriate reagent for their specific experimental needs.
Physicochemical Properties
The following tables summarize the key quantitative data for representative Biotin-TAMRA-Azide linkers with different cleavable moieties.
Table 1: General Physicochemical Properties
| Property | Dde-Cleavable Biotin-TAMRA-Azide | Diazo-Cleavable Biotin-Azide | PC-Cleavable Biotin-Azide |
| Molecular Weight | ~1426.72 g/mol [3] | ~711.83 g/mol [4] | Varies |
| Chemical Formula | C71H101N12O17S[3] | C33H45N9O7S[4] | Varies |
| Appearance | Red amorphous solid[3] | Dark orange solid[4] | Varies |
| Solubility | DMSO, DMF[3] | DMSO, DMF[4] | Varies |
| Storage Conditions | -20°C[3] | -20°C[4] | -20°C[5] |
Table 2: Spectroscopic Properties of TAMRA
| Property | Value |
| Excitation Maximum (Ex) | ~550 nm[2] |
| Emission Maximum (Em) | Varies depending on conjugation state |
| Visualization | UV-Vis or fluorescence spectroscopy[2] |
Experimental Protocols
This section provides detailed methodologies for the key experimental workflows involving cleavable Biotin-TAMRA-Azide linkers, including click chemistry conjugation, affinity purification, and linker cleavage.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
This protocol outlines the conjugation of a Biotin-TAMRA-Azide probe to an alkyne-modified biomolecule.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, DNA)
-
Biotin-TAMRA-Azide probe (10 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO4) (50 mM stock in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) (100 mM stock, freshly prepared in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (2 mM stock in 1:4 DMSO:t-butanol)
-
Triethylammonium (B8662869) acetate (B1210297) buffer (2 M, pH 7.0)
-
DMSO
Procedure:
-
Dissolve the alkyne-modified biomolecule in water.
-
Add 2 M triethylammonium acetate buffer (pH 7.0) to a final concentration of 0.2 M.[6]
-
Add DMSO to the reaction mixture.[6]
-
Add the Biotin-TAMRA-Azide stock solution to the desired final concentration (e.g., 25 µM).[7]
-
Prepare the CuAAC catalyst master mix by adding the reagents in the following order: TBTA, CuSO4, and TCEP.[7] A color change from light blue to yellow-green upon TCEP addition indicates proper copper reduction.[7]
-
Add the catalyst master mix to the reaction mixture containing the biomolecule and azide probe. The final concentrations of the catalyst components are typically 1 mM CuSO4, 1 mM TCEP, and 0.1 mM TBTA.[7]
-
Incubate the reaction at room temperature for 1-4 hours, or overnight.[6][8] The reaction can be accelerated by incubating at a higher temperature (e.g., 40-45°C).
-
Optional: Quench the reaction by adding EDTA to a final concentration of 10 mM.
-
Remove excess reagents by a suitable method such as a PD-10 desalting column, precipitation (e.g., with acetone (B3395972) or ethanol), or dialysis.[6]
Affinity Purification of Biotinylated Biomolecules
This protocol describes the capture of biotinylated biomolecules using streptavidin-coated beads.
Materials:
-
Biotinylated sample from the click chemistry reaction
-
Streptavidin-agarose or streptavidin-magnetic beads
-
Phosphate-buffered saline (PBS)
-
Wash buffers (e.g., PBS with 1% SDS, 6 M urea (B33335), 1 M NaCl)[1]
Procedure:
-
Equilibrate the streptavidin beads with PBS.
-
Add the biotinylated sample to the equilibrated beads.
-
Incubate for 1-2 hours at room temperature or 4°C with gentle rotation to allow for binding.
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Remove the supernatant (unbound fraction).
-
Wash the beads extensively to remove non-specifically bound proteins. A series of stringent washes is recommended, for example:
-
Wash 1: PBS with 1% SDS.[1]
-
Wash 2: 6 M urea in 250 mM ammonium (B1175870) bicarbonate.[1]
-
Wash 3: 1 M NaCl in PBS.[1]
-
Final wash: PBS to remove residual detergents and salts.
-
Cleavage of the Linker and Elution of Target Biomolecules
The cleavage conditions depend on the specific type of cleavable linker used.
a) Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Linker Cleavage
-
Cleavage Reagent: 2% (v/v) hydrazine (B178648) in an aqueous buffer.[2][3]
-
Procedure:
-
Resuspend the washed beads in the 2% hydrazine solution.
-
Incubate at room temperature for 2 hours with shaking.[9]
-
Pellet the beads.
-
Collect the supernatant containing the cleaved, TAMRA-labeled biomolecule. The biotin moiety remains attached to the beads.
-
b) Diazobenzene Linker Cleavage
-
Cleavage Reagent: 25 mM sodium dithionite (B78146) (Na2S2O4) in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.4).[4][10]
-
Procedure:
c) Photocleavable (PC) Linker Cleavage
-
Cleavage Method: Irradiation with near-UV light.[5]
-
Procedure:
-
Resuspend the washed beads in a suitable buffer.
-
Irradiate the sample with a low-intensity, near-UV lamp (e.g., 365 nm) for a specified period (typically 30-60 minutes).
-
Pellet the beads and collect the supernatant containing the released biomolecule.
-
Visualizing Workflows and Relationships
Graphviz diagrams are provided below to illustrate the key experimental workflows and the logical structure of the cleavable Biotin-TAMRA-Azide probes.
Applications in Research and Drug Development
The unique combination of features in cleavable Biotin-TAMRA-Azide linkers makes them invaluable for a wide range of applications:
-
Activity-Based Protein Profiling (ABPP): These probes are used to identify the protein targets of small molecule inhibitors or to profile the activity of entire enzyme families.
-
Proteomics: They facilitate the enrichment and identification of newly synthesized proteins, post-translationally modified proteins (e.g., glycosylated or ubiquitinated proteins), and protein-protein interaction partners.
-
Drug Target Deconvolution: In drug discovery, these reagents help to identify the specific cellular targets of a drug candidate, providing crucial insights into its mechanism of action.[7]
-
Visualization of Cellular Processes: The TAMRA fluorophore allows for the direct visualization of labeled biomolecules within cells using fluorescence microscopy, enabling the study of their localization and dynamics.
-
Dual Detection and Enrichment: The dual-labeling capability allows for both fluorescent visualization and subsequent affinity purification and analysis by methods like Western blotting or mass spectrometry.[11]
References
- 1. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of clickable active site-directed photoaffinity probes for γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. vectorlabs.com [vectorlabs.com]
- 11. vectorlabs.com [vectorlabs.com]
The Dde Linker in Biotin Azide Probes: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function and application of the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) linker in the design and utility of biotin (B1667282) azide (B81097) probes. These probes are indispensable tools in chemical biology and drug discovery for the selective isolation and identification of target biomolecules. The Dde linker, a hydrazine-cleavable moiety, offers a distinct advantage in overcoming the notoriously strong interaction between biotin and streptavidin, thereby enabling the mild and efficient release of captured proteins and peptides for downstream analysis.
Core Functionality of the Dde Linker
The primary role of the Dde linker within a biotin azide probe is to provide a selectively cleavable connection between the biotin affinity tag and the azide reactive handle.[1][2] This functionality is crucial for applications requiring the recovery of captured biomolecules in their native or near-native state, a task often complicated by the harsh denaturing conditions typically required to disrupt the biotin-streptavidin interaction.[3][4]
The Dde group is stable under a wide range of physiological and experimental conditions, including those used for cell lysis, click chemistry, and stringent washing steps.[2] However, it can be selectively and efficiently cleaved under mild conditions by treatment with hydrazine (B178648) or hydroxylamine.[1][5] This specific cleavability allows for the gentle elution of biotinylated molecules from streptavidin supports, preserving their integrity for subsequent analysis by techniques such as mass spectrometry.[6][7]
Applications in Research and Drug Development
Dde-biotin azide probes are versatile reagents employed in a variety of applications, including:
-
Proteomics and Target Identification: These probes are instrumental in activity-based protein profiling (ABPP) and other chemical proteomics workflows to enrich and identify specific classes of enzymes or proteins that have been metabolically or chemically labeled with an alkyne-containing reporter.[8]
-
Nascent Protein Profiling: In techniques like O-propargyl-puromycin (OPP) labeling combined with click chemistry (OPP-IDCL), Dde-biotin azide probes enable the capture and subsequent release of newly synthesized proteins, providing insights into translational regulation.[7][9]
-
Post-Translational Modification (PTM) Analysis: The ability to gently elute captured proteins makes these probes suitable for the enrichment and analysis of various PTMs, where preserving the modification is critical.
-
Drug Discovery: Dde linkers are being explored in the context of antibody-drug conjugates (ADCs) for the targeted release of therapeutic payloads.[2]
Quantitative Data on Dde Linker Performance
While the qualitative efficiency of Dde linker cleavage is widely reported as high, specific quantitative data on cleavage kinetics and yields under various conditions are not extensively documented in the literature. The most commonly cited condition for cleavage is treatment with 2% aqueous hydrazine at room temperature.[3][10] Incubation times typically range from 30 to 120 minutes.[6][10] It is generally understood that these conditions lead to "quantitative" or near-complete cleavage, though precise percentage yields are often not specified.[2][7]
| Parameter | Condition | Observation | Reference(s) |
| Cleavage Reagent | 2% (v/v) aqueous hydrazine | Standard and effective reagent for Dde linker cleavage. | [3][10] |
| Cleavage Time | 30 - 120 minutes | Sufficient for efficient release of captured molecules. | [6][10] |
| Temperature | Room Temperature | Mild conditions that preserve biomolecule integrity. | [6][10] |
| Cleavage Efficiency | Reported as "high" or "quantitative" | Specific percentage yields are not consistently reported. | [2][7] |
Experimental Protocols
Synthesis of Dde-Biotin-Azide Probes
The synthesis of a Dde-containing biotin azide probe typically involves standard solid-phase or solution-phase peptide synthesis methodologies. A detailed protocol for the synthesis of a trifunctional biotin-Dde-TAMRA-azide probe has been described and can be adapted for other Dde-biotin-azide constructs. The general steps involve the sequential coupling of Fmoc-protected amino acids and other building blocks to a resin, followed by cleavage and purification.
A key precursor, Biotin(dde), can be synthesized according to the following procedure:
-
Dissolve Dimedone (1.1 mmol) in DMF (5 ml).
-
Add Biotin (1.0 mmol), DIC (1.0 mmol), and DMAP (1.0 mmol).
-
Stir the solution for 48 hours.
-
Remove DMF under reduced pressure and add EtOAc.
-
Wash the organic layer with 1M KHSO4 and extract with saturated NaHCO3.
-
Acidify the aqueous solution with HCl and extract with DCM.
-
Dry the organic layer with MgSO4 and concentrate under reduced pressure.
-
Recrystallize the residue in MeOH/H2O (1:1) to yield the target compound.
Protein Enrichment using Dde-Biotin-Azide Probes
The following is a generalized protocol for the enrichment of alkyne-modified proteins from a cell lysate using a Dde-biotin-azide probe. This protocol is based on commercially available kits and published methodologies.
1. Cell Lysis and Protein Extraction:
-
Lyse cells in a suitable buffer (e.g., 200 mM Tris pH 8, 4% CHAPS, 1 M NaCl, 8 M Urea) containing protease inhibitors.
-
Sonicate the lysate on ice to reduce viscosity.
-
Clarify the lysate by centrifugation at 10,000 x g for 5 minutes.
-
Determine the protein concentration of the supernatant.
2. Click Chemistry Reaction:
-
To 1 mg of protein lysate, add the Dde-biotin-azide probe to a final concentration of 40-100 µM.
-
Add copper(II) sulfate (B86663) and a reducing agent (e.g., TCEP or sodium ascorbate) to catalyze the click reaction.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
3. Protein Precipitation and Washing:
-
Precipitate the proteins by adding methanol (B129727) and chloroform.
-
Pellet the protein by centrifugation and wash the pellet with methanol.
4. Streptavidin Affinity Capture:
-
Resuspend the protein pellet in a buffer containing SDS.
-
Add streptavidin-agarose beads and incubate for 1-2 hours at room temperature to capture the biotinylated proteins.
5. Stringent Washing:
-
Wash the beads sequentially with buffers of increasing stringency to remove non-specifically bound proteins. Typical wash buffers include:
-
1% SDS in PBS
-
8 M urea (B33335) in 100 mM Tris, pH 8
-
20% acetonitrile (B52724) in water
-
6. Dde Linker Cleavage and Elution:
-
Resuspend the washed beads in an elution buffer containing 2% (v/v) aqueous hydrazine.
-
Incubate for 30-120 minutes at room temperature with agitation.
-
Collect the eluate containing the released proteins by centrifugation.
-
Perform additional washes of the beads with PBS or a similar buffer and combine with the initial eluate to maximize recovery.
7. Sample Preparation for Downstream Analysis:
-
The eluted proteins can be further processed (e.g., reduction, alkylation, and tryptic digestion) for analysis by mass spectrometry.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate common experimental workflows that utilize Dde-biotin-azide probes.
Caption: Workflow for Nascent Protein Profiling using OPP-IDCL.
Caption: Activity-Based Protein Profiling (ABPP) Workflow.
References
- 1. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design | MDPI [mdpi.com]
- 2. Dde Cleavable Linkers, Chemical Linker in Dde Group & Dde Protecting Group | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Dde Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]
- 5. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. vectorlabs.com [vectorlabs.com]
TAMRA Fluorophore: A Technical Guide to Excitation and Emission Spectra
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectral and photophysical properties of the TAMRA (carboxytetramethylrhodamine) fluorophore. TAMRA is a versatile and widely used fluorescent dye in biological research and drug development, valued for its brightness and photostability. This document details its spectral characteristics, provides experimental protocols for its use, and illustrates relevant workflows and signaling pathways.
Core Photophysical Properties of TAMRA and Its Derivatives
TAMRA is a rhodamine-based dye that exhibits bright orange-red fluorescence. It is available in various isomeric forms, most commonly as 5-TAMRA and 6-TAMRA, which possess nearly identical spectral properties.[1] The choice between these isomers often depends on the specific conjugation chemistry required for the application. The dye and its derivatives can be conjugated to a variety of biomolecules, including proteins, peptides, and nucleic acids. The key spectral properties are summarized in the table below. It is important to note that the exact spectral characteristics can be influenced by factors such as the solvent, pH, and the conjugation state of the dye.[1]
| Derivative/Conjugate | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reference(s) |
| TAMRA (general) | 552 | 578 | ~90,000 | 0.3–0.5 | [2][3] |
| 5-TAMRA | 550 | 575 | 90,000 | - | [4] |
| 5-TAMRA NHS Ester | 546 | 580 | 95,000 | 0.1 | [5] |
| 6-TAMRA | 565 | 580 | - | - | [6] |
| TAMRA (conjugated) | 557 | 583 | - | - | [7] |
| 5(6)-TAMRA, SE | 546 | 579 | - | - | [6] |
Experimental Protocols
Accurate and reproducible results in fluorescence-based assays depend on meticulous experimental execution. Below are detailed protocols for the measurement of TAMRA's fluorescence spectra and for the common application of labeling biomolecules.
Protocol 1: Measurement of TAMRA Excitation and Emission Spectra
This protocol outlines the general steps for determining the excitation and emission spectra of a TAMRA solution using a spectrofluorometer.
Materials:
-
TAMRA fluorophore (free acid or conjugated)
-
Appropriate solvent (e.g., DMSO, DMF, or aqueous buffer like PBS, pH 7.4)
-
Quartz cuvette
-
Spectrofluorometer
Methodology:
-
Sample Preparation:
-
Prepare a dilute stock solution of TAMRA in a suitable solvent (e.g., 1 mg/mL in anhydrous DMSO). Protect the solution from light.
-
Further dilute the stock solution in the desired experimental buffer (e.g., PBS) to a final concentration that yields an absorbance of approximately 0.1 at the excitation maximum to avoid inner filter effects.[8]
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A good starting point is 5 nm for both.[8]
-
-
Determination of Emission Spectrum:
-
Set the excitation wavelength to the known maximum absorbance wavelength of TAMRA (e.g., 550 nm).[9]
-
Scan a range of emission wavelengths, starting from approximately 20 nm above the excitation wavelength to a point where the fluorescence signal returns to baseline (e.g., 570 nm to 700 nm).[9]
-
The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).[9]
-
-
Determination of Excitation Spectrum:
-
Set the emission monochromator to the determined emission maximum (λem).[9]
-
Scan a range of excitation wavelengths, from a lower wavelength up to just below the emission wavelength (e.g., 400 nm to 570 nm).
-
The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).
-
-
Data Analysis:
-
The collected data will be plotted as fluorescence intensity versus wavelength to visualize the excitation and emission spectra.
-
Protocol 2: Labeling of Biomolecules with TAMRA NHS Ester
This protocol provides a general method for conjugating TAMRA N-hydroxysuccinimide (NHS) ester to primary amines on proteins or amine-modified oligonucleotides.[10]
Materials:
-
TAMRA NHS Ester
-
Biomolecule to be labeled (e.g., protein, peptide)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. Note: Avoid buffers containing primary amines, such as Tris.[1][10]
-
Purification column (e.g., desalting column like Sephadex G-25) or spin filter.[10]
Methodology:
-
Preparation of Reagents:
-
Labeling Reaction:
-
Purification of the Conjugate:
-
Separate the labeled biomolecule from the unreacted dye using a desalting column or a spin filter according to the manufacturer's instructions.[10]
-
-
Storage:
-
Store the purified TAMRA-labeled conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C.[10]
-
Visualization of Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for biomolecule labeling and a simplified representation of a Fluorescence Resonance Energy Transfer (FRET) signaling pathway where TAMRA is commonly used as an acceptor.
Workflow for TAMRA NHS Ester Labeling of a Biomolecule.
Simplified FRET Signaling Pathway with TAMRA as an Acceptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Spectrum [TAMRA (Carboxytetramethylrhodamine)] | AAT Bioquest [aatbio.com]
- 3. lifetein.com [lifetein.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. rndsystems.com [rndsystems.com]
- 6. genelink.com [genelink.com]
- 7. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]
- 8. edinst.com [edinst.com]
- 9. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 10. youdobio.com [youdobio.com]
In-Depth Technical Guide: Biotin-PEG4-Dde-TAMRA-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Biotin-PEG4-Dde-TAMRA-PEG3-Azide, a versatile trifunctional molecule. It is designed for use in a variety of advanced life science research and drug development applications, including chemical biology, proteomics, and antibody-drug conjugate (ADC) development.
Core Quantitative Data
The key quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 1397.64 g/mol | [1] |
| Molecular Formula | C69H96N12O17S | [1][2] |
| CAS Number | 2353409-56-8 | [1][2] |
| Purity | >96% | [2] |
Chemical Structure and Components
This compound is a complex molecule with several key functional components integrated through polyethylene (B3416737) glycol (PEG) linkers. These components provide its multifunctional capabilities.
-
Biotin (B1667282): A high-affinity ligand for streptavidin and avidin, enabling robust capture and purification of labeled biomolecules.
-
PEG Linkers (PEG4 and PEG3): The polyethylene glycol spacers (a total of 7 PEG units) increase the molecule's hydrophilicity and bioavailability, while also providing spatial separation between the functional moieties to minimize steric hindrance.
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): A cleavable linker that is stable under a wide range of conditions but can be selectively cleaved with hydrazine (B178648). This allows for the release of the captured biomolecule from the biotin-streptavidin complex under mild conditions.
-
TAMRA (Tetramethylrhodamine): A bright and photostable fluorophore that allows for sensitive detection and quantification of the labeled molecule using fluorescence-based techniques.
-
Azide (B81097) (N3): A functional group that enables covalent attachment to alkyne-containing molecules via copper-catalyzed or copper-free "click chemistry". This provides a highly efficient and specific method for bioconjugation.
Experimental Protocols and Applications
This compound is a key reagent in advanced bioconjugation and proteomic workflows. Its utility lies in its ability to simultaneously tag, visualize, and isolate biomolecules.
General Experimental Workflow: Activity-Based Protein Profiling (ABPP)
A primary application of this molecule is in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy to identify and characterize enzyme function directly in complex biological systems. The workflow for a typical ABPP experiment using this reagent is outlined below.
Detailed Methodologies
1. Labeling of Target Proteins:
-
An alkyne-functionalized probe, designed to react with the active site of a specific enzyme class, is incubated with a biological sample (e.g., cell lysate, tissue homogenate).
-
The probe forms a stable, covalent bond with the active enzymes.
2. Click Chemistry Reaction:
-
The proteome, now containing alkyne-labeled proteins, is reacted with this compound.
-
This reaction is typically carried out using a copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate) in a buffered aqueous solution.
-
The azide group on the reagent reacts with the alkyne group on the labeled protein, forming a stable triazole linkage.
3. Visualization and Initial Analysis:
-
The TAMRA fluorophore allows for in-gel fluorescence scanning to confirm successful labeling and to visualize the protein targets.
4. Affinity Purification:
-
The labeled proteome is incubated with streptavidin-coated beads.
-
The high affinity of the biotin moiety for streptavidin results in the selective capture of the labeled proteins.
-
Unbound proteins are removed through a series of stringent washes.
5. Cleavage and Elution:
-
To release the captured proteins from the streptavidin beads, the Dde linker is cleaved.
-
This is achieved by incubating the beads in a solution of 2% hydrazine in a suitable buffer (e.g., PBS) for 1-2 hours at room temperature.
-
The eluted proteins are now free of the biotin tag, reducing interference in downstream mass spectrometry analysis.
6. Downstream Analysis:
-
The eluted proteins are typically identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway Visualization
The versatility of this molecule also extends to its use in elucidating signaling pathways. For instance, it can be used to identify downstream targets of a particular enzyme involved in a signaling cascade.
Conclusion
This compound is a powerful and versatile tool for researchers in the life sciences. Its unique combination of a high-affinity purification tag, a bright fluorophore, a cleavable linker, and a bioorthogonal handle makes it an invaluable reagent for a wide range of applications, from proteomics to drug discovery. The detailed protocols and workflows provided in this guide serve as a starting point for the successful implementation of this molecule in your research endeavors.
References
The Solubility of PEGylated Biotin Azide Reagents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility characteristics of PEGylated biotin (B1667282) azide (B81097) reagents, crucial tools in modern bioconjugation and drug development. Understanding the solubility of these reagents is paramount for successful experimental design, ensuring accurate and reproducible results in applications ranging from protein labeling to targeted drug delivery. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer not only enhances the water solubility of the otherwise hydrophobic biotin molecule but also provides a flexible linker that minimizes steric hindrance.[1][2][3][][5]
Core Concepts in Solubility
The solubility of PEGylated biotin azide reagents is influenced by several factors, including the length of the PEG chain, the nature of the solvent, temperature, and the presence of salts. Generally, a longer PEG chain confers greater hydrophilicity and, therefore, higher solubility in aqueous solutions.[][5] However, for practical laboratory use, these reagents are often first dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to create a concentrated stock solution, which is then diluted into the final aqueous reaction buffer.[6][7][8]
Quantitative Solubility Data
The following table summarizes the reported solubility of various PEGylated biotin azide reagents in common laboratory solvents. This data has been compiled from multiple supplier technical data sheets to provide a comparative overview.
| Reagent | Molecular Weight ( g/mol ) | Solvent | Reported Solubility |
| Biotin-PEG2-Azide | - | DMSO, DMF | Soluble (qualitative)[8] |
| Biotin-PEG3-Azide | 400.50 | DMF, DMSO | Soluble (qualitative)[9] |
| Biotin-PEG3-Azide | 444.5 | DMF | 10 mg/mL[10] |
| DMSO | 10 mg/mL, 44.45 mg/mL (100 mM), 100 mg/mL (224.95 mM), 252 mg/mL (566.87 mM)[10][11][12] | ||
| PBS (pH 7.2) | 10 mg/mL[10][13] | ||
| Water | Moderately soluble, 10 mg/mL (22.49 mM), 44.45 mg/mL (100 mM)[9][11] | ||
| Biotin-PEG4-SS-Azide | - | DMSO, Water, Ethanol, DMF | May dissolve in DMSO (qualitative)[14] |
| Biotin-PEG11-Azide | 797.0 | DMSO | Soluble (qualitative)[6] |
| Water | Limited solubility[6] | ||
| Biotin-dPEG®11-azide | - | Methylene chloride, DMAC, DMSO | Soluble (qualitative)[7] |
| TAMRA-Azide-PEG-Biotin | 1174.4 | Water, DMSO, DMF, DCM | Soluble (qualitative)[15] |
| DMSO | 100 mg/mL (85.15 mM)[16] |
Note: Solubility values can vary between batches and are affected by factors such as temperature and the purity of the solvent. Some suppliers recommend the use of ultrasonication to aid dissolution.[11][12] For aqueous solutions, it is often recommended to prepare a concentrated stock in DMSO and then dilute it into the aqueous buffer.[6]
Experimental Protocols
General Protocol for Preparing Stock Solutions
This protocol provides a general guideline for dissolving PEGylated biotin azide reagents to create a stock solution.
-
Equilibration: Allow the vial of the PEGylated biotin azide reagent to warm to room temperature before opening to prevent condensation of moisture, as these reagents can be hygroscopic.[7]
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration. Use a vortex or pipette to mix the solution until the reagent is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[11]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[11][12] When stored properly, stock solutions in DMSO are typically stable for several months.
In Vivo Formulation Protocol
For in vivo applications, a common formulation involves a mixture of solvents to ensure solubility and biocompatibility. The following is an example protocol:
-
Prepare a concentrated stock solution of the PEGylated biotin azide reagent in DMSO.
-
In a separate tube, prepare the vehicle solution. A common vehicle consists of a mixture of PEG300, Tween 80, and saline.
-
Add the DMSO stock solution to the vehicle, followed by the other components, mixing thoroughly after each addition. A typical final formulation might be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[11][12]
Application in Bioconjugation: Click Chemistry Workflow
PEGylated biotin azide reagents are widely used in "click chemistry," a set of biocompatible reactions that enable the efficient and specific labeling of biomolecules.[9][17][18] The azide group on the reagent reacts with a terminal alkyne on a target molecule, such as a protein or nucleic acid, in the presence of a copper(I) catalyst to form a stable triazole linkage. This process is known as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for biotinylating a biomolecule using a PEGylated biotin azide reagent via CuAAC click chemistry.
This workflow illustrates the key steps in a typical bioconjugation experiment using a PEGylated biotin azide reagent. The enhanced solubility of these reagents is critical for ensuring that the "Click Reaction" proceeds efficiently in the aqueous buffers required for biological experiments. The biotin tag then allows for the straightforward purification and detection of the labeled biomolecule using avidin (B1170675) or streptavidin-based affinity methods.
References
- 1. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 5. precisepeg.com [precisepeg.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Biotin-PEG2-Azide, CAS 945633-30-7 | AxisPharm [axispharm.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Biotin-PEG3-azide | PROTAC Linker | TargetMol [targetmol.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Biotin-PEG(4)-SS-Azide | ADC Linker | 1260247-52-6 | Invivochem [invivochem.com]
- 15. TAMRA-Azide-PEG-Biotin, 1797415-74-7 | BroadPharm [broadpharm.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Mechanism of Dde Cleavage with Hydrazine
For Researchers, Scientists, and Drug Development Professionals
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a crucial amine-protecting group in solid-phase peptide synthesis (SPPS). Its utility stems from its orthogonality; it remains stable under the acidic conditions used for Boc-group removal and the basic conditions for Fmoc-group removal.[1][2] This allows for the selective deprotection of specific amino acid side chains, such as those of lysine (B10760008) or ornithine, enabling site-specific modifications like cyclization, branching, or the attachment of labels and conjugates.[1][3] The most common method for the removal of the Dde group is treatment with a dilute solution of hydrazine (B178648) in an organic solvent.[1][2][3]
This guide provides a detailed examination of the chemical mechanism of Dde cleavage by hydrazine, presents quantitative data on deprotection efficiency, outlines detailed experimental protocols, and discusses potential side reactions and optimization strategies.
Core Mechanism of Dde Cleavage
The cleavage of the Dde protecting group by hydrazine is a two-step process initiated by a nucleophilic attack.
-
Nucleophilic Attack: The process begins with the nucleophilic attack of a hydrazine molecule on one of the carbonyl carbons of the Dde group's cyclohexanedione ring.
-
Cyclization and Elimination: This is followed by an intramolecular cyclization that results in the formation of a stable, chromophoric 3-methyl-6,7-dihydro-1H-indazol-4(5H)-one derivative. This reaction releases the primary amine of the amino acid residue.
The formation of this indazole byproduct is particularly advantageous as it absorbs light, allowing the progress of the deprotection reaction to be monitored spectrophotometrically.[1]
Quantitative Analysis of Deprotection Conditions
The efficiency of Dde (and its more hindered analogue, ivDde) removal is highly dependent on the reaction conditions. While a 2% hydrazine solution is standard, optimization is often necessary, especially for complex or sterically hindered peptides.[1][4] A study on the cleavage of the more robust 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group highlights the impact of varying hydrazine concentration, reaction time, and the number of treatments.
| Condition ID | Hydrazine Conc. (%) | Reaction Time (min) | Iterations | Observed ivDde Removal Efficiency |
| 1 | 2% | 3 | 3 | Incomplete / Low[4] |
| 2 | 2% | 5 | 3 | ~50%[4] |
| 3 | 2% | 3 | 4 | Nominal increase over Condition 1[4] |
| 4 | 4% | 3 | 3 | Near-complete[4] |
Data summarized from an optimization study on an ACP-K(ivDde) peptide fragment. Efficiency was assessed by analytical HPLC.[4]
These findings demonstrate that for challenging deprotections, simply increasing the reaction time or the number of iterations with 2% hydrazine may not be sufficient.[4] A more effective approach is to increase the hydrazine concentration, with 4% hydrazine providing significantly improved results.[4]
Experimental Protocols
The following are detailed methodologies for Dde/ivDde deprotection. It is critical to perform these procedures in a well-ventilated fume hood, as hydrazine is toxic.
This protocol is the most commonly cited method for routine Dde removal.[1][3][5]
-
Reagent Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF). Prepare approximately 75 mL of solution per gram of peptide-resin.
-
Resin Treatment:
-
Filtration and Repetition:
-
Washing: Wash the resin thoroughly with DMF (at least three times) to remove residual hydrazine and the indazole byproduct.[3]
-
Confirmation (Optional): The completion of the reaction can be confirmed by a negative chloranil (B122849) or Kaiser test.
This protocol is recommended for sluggish or incomplete deprotections observed with the standard method.[4]
-
Reagent Preparation: Prepare a 4% (v/v) solution of hydrazine monohydrate in DMF.
-
Resin Treatment:
-
Add the 4% hydrazine/DMF solution to the ivDde-protected peptide-resin.
-
Allow the mixture to react for 3 minutes at room temperature with agitation.
-
-
Filtration and Repetition:
-
Filter the resin.
-
Repeat the treatment two more times with fresh 4% hydrazine solution.
-
-
Washing: Wash the resin thoroughly with DMF.
Factors Influencing Cleavage and Potential Side Reactions
While effective, the use of hydrazine for Dde cleavage requires careful consideration of potential side reactions and influencing factors.
-
Fmoc Group Removal: Hydrazine is basic enough to cleave the Fmoc protecting group. Therefore, if selective Dde removal is desired on a fully protected peptide, the N-terminal Fmoc group should first be replaced with a Boc group, which is stable to hydrazine.[1][3]
-
Peptide Backbone Cleavage: Using hydrazine concentrations higher than 2% can lead to unwanted cleavage of the peptide backbone, particularly at Glycine residues.[3][6][7]
-
Amino Acid Modification: Concentrated hydrazine can also cause the conversion of Arginine (Arg) residues to Ornithine (Orn).[3][6][7]
-
Dde Group Migration: In some instances, the Dde group has been observed to migrate from a lysine side chain to a nearby free amine, such as the N-terminus.[3][8]
The choice of deprotection strategy must therefore balance the need for complete cleavage with the risk of these side reactions.
Conclusion
The cleavage of the Dde protecting group with hydrazine is a robust and indispensable technique in modern peptide chemistry. A thorough understanding of its underlying mechanism, reaction kinetics, and potential side reactions is paramount for its successful application. While the standard 2% hydrazine in DMF protocol is effective for many substrates, researchers must be prepared to optimize conditions, particularly for complex peptides where steric hindrance or aggregation may impede deprotection. By carefully selecting the hydrazine concentration and reaction time, and by protecting other sensitive groups, scientists can effectively utilize the Dde group for the synthesis of advanced and highly specific peptide-based molecules.
References
- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. Chemical modification of peptides by hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical modification of peptides by hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of the Azide Group in Click Chemistry: A Technical Guide for Researchers
Introduction
In the landscape of modern chemical synthesis, particularly within drug discovery and development, the principles of "click chemistry" have become indispensable. Coined by K.B. Sharpless in 2001, this philosophy emphasizes reactions that are high-yielding, wide in scope, stereospecific, and simple to perform in benign solvents, such as water.[1] At the heart of the most prominent click reactions lies a small, yet powerful, functional group: the azide (B81097). This in-depth guide explores the core role of the azide group in the two most prevalent click chemistry reactions—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—providing technical insights, quantitative data, and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Azide Group: A Bioorthogonal Linchpin
The utility of the azide group in click chemistry, especially in biological contexts, stems from its property of being "bioorthogonal." This term, coined by Carolyn R. Bertozzi, refers to a chemical functionality that can react selectively and efficiently in a complex biological environment without interfering with or being perturbed by native biochemical processes.[2] The azide group (N₃) perfectly embodies this concept due to several key characteristics:
-
Abiotic Nature: Azides are virtually absent in biological systems, ensuring that they do not participate in unwanted side reactions with endogenous molecules.[3]
-
Small Size and Low Perturbation: The small size of the azide group allows it to be incorporated into biomolecules, such as proteins, glycans, and nucleic acids, with minimal structural and functional disruption.[3][4]
-
Stability: Organic azides are stable in aqueous environments and across a wide pH range, making them compatible with physiological conditions.[5]
-
Specific Reactivity: While intrinsically stable, the azide group possesses a unique reactivity profile, primarily as a 1,3-dipole, that allows it to undergo highly specific cycloaddition reactions with alkynes.[5]
This combination of stability and specific reactivity makes the azide group an ideal chemical "handle" for selectively modifying biomolecules in vitro and in vivo.
Core Click Chemistry Reactions Involving Azides
The cycloaddition of an azide with an alkyne to form a stable triazole ring is the cornerstone of azide-based click chemistry. This transformation is realized through two primary methodologies: the copper-catalyzed and the strain-promoted variants.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, involving the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst. The catalyst dramatically accelerates the reaction by orders of magnitude compared to the uncatalyzed thermal reaction and, crucially, controls the regioselectivity to exclusively yield the 1,4-disubstituted triazole isomer.[6]
Mechanism: The currently accepted mechanism involves the formation of a copper acetylide intermediate. The azide then coordinates to the copper center, which facilitates a stepwise cycloaddition to form a six-membered metallacycle that subsequently rearranges to the stable triazole product.[7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the cytotoxicity associated with the copper catalyst, which limits the application of CuAAC in living organisms, the strain-promoted azide-alkyne cycloaddition was developed.[8] SPAAC utilizes a strained cyclooctyne, where the ring strain provides the necessary activation energy for the cycloaddition with an azide to occur rapidly and spontaneously without the need for a catalyst.[9]
Mechanism: SPAAC is a concerted [3+2] cycloaddition reaction where the azide (1,3-dipole) reacts with the strained alkyne (dipolarophile) through a cyclic transition state to form the triazole product.[10]
Quantitative Data Presentation
The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for rapid kinetics against the requirement for biocompatibility. The following tables summarize key quantitative data for these reactions.
| Reaction Type | Alkyne Partner | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| CuAAC | Terminal Alkyne | Benzyl Azide | 1 - 100 | Very fast kinetics; Requires Cu(I) catalyst and ligands.[10][11] |
| SPAAC | BCN | Benzyl Azide | ~0.06 - 0.1 | Copper-free; Slower than CuAAC.[12] |
| SPAAC | DIBO | Benzyl Azide | ~0.3 - 0.7 | Faster than BCN.[12] |
| SPAAC | DBCO | Benzyl Azide | ~0.6 - 1.0 | Among the fastest cyclooctynes.[12] |
| SPAAC | DIBAC | Fluoroalkyl Azide | 1.2 x 10⁻¹ | Demonstrates influence of azide electronics on rate.[13] |
Note: Reaction rates are dependent on the specific structures of the azide and alkyne, the solvent, and the temperature.
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |
| BCN | ~0.06 - 0.1[12] |
| DIFO | Not widely reported, generally slower than DBCO |
| DIBO | ~0.3 - 0.7[12] |
| DBCO | ~0.6 - 1.0[12] |
| DIBAC | Varies with azide, can be very fast[13] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of click chemistry reactions. Below are representative protocols for CuAAC and SPAAC.
Protocol 1: General Procedure for CuAAC-mediated Protein Bioconjugation
This protocol describes the labeling of an azide-modified protein with an alkyne-containing fluorescent dye.
Materials:
-
Azide-modified protein (e.g., 1 mg/mL in PBS)
-
Alkyne-fluorophore (e.g., 10 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (e.g., 50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 50 mM stock in water)
-
Sodium ascorbate (B8700270) (e.g., 100 mM stock in water, freshly prepared)
-
Aminoguanidine (B1677879) hydrochloride (e.g., 100 mM stock in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein with PBS to the desired final volume.
-
Add the alkyne-fluorophore to the protein solution to achieve a final concentration typically in 2- to 10-fold molar excess over the protein.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes at room temperature.[14]
-
Add the catalyst premix to the protein-alkyne mixture. The final copper concentration is typically 50-250 µM.
-
Add the aminoguanidine solution to a final concentration of 5 mM to scavenge reactive oxygen species.[3]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[3]
-
Gently mix the reaction by inverting the tube or by slow rotation. Avoid vigorous vortexing to prevent protein denaturation.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
The labeled protein can be purified from excess reagents using size exclusion chromatography or dialysis.
Protocol 2: SPAAC-mediated Live Cell Surface Labeling
This protocol outlines the labeling of cell surface glycans metabolically engineered to display azide groups.
Materials:
-
Adherent cells grown on coverslips or in a multi-well plate
-
Cell culture medium
-
Azide-modified sugar precursor (e.g., N-azidoacetylmannosamine, Ac₄ManNAz)
-
Cyclooctyne-conjugated fluorophore (e.g., DBCO-488)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
Procedure:
-
Metabolic Labeling: Culture cells in the presence of the azide-modified sugar precursor (e.g., 25-50 µM Ac₄ManNAz) for 2-3 days to allow for metabolic incorporation into cell surface glycans.
-
Labeling Reaction:
-
Wash the cells twice with warm PBS or serum-free medium.
-
Prepare a solution of the cyclooctyne-fluorophore (e.g., 10-50 µM DBCO-488) in cell culture medium.
-
Incubate the cells with the cyclooctyne-fluorophore solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells three times with PBS to remove unreacted fluorophore.
-
Fixation and Mounting:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging: Visualize the labeled cells using fluorescence microscopy.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Drug Discovery Workflow Utilizing Click Chemistry.
Conclusion
The azide group is a cornerstone of click chemistry, enabling the rapid and reliable construction of complex molecules and bioconjugates. Its bioorthogonal nature has revolutionized the study of biological systems and opened new frontiers in drug development. The choice between the copper-catalyzed and strain-promoted azide-alkyne cycloadditions is dictated by the specific experimental context, with CuAAC offering superior kinetics and SPAAC providing unparalleled biocompatibility for in vivo applications. By understanding the fundamental principles, quantitative parameters, and experimental protocols associated with azide-based click chemistry, researchers can effectively harness the power of this remarkable chemical transformation to advance their scientific endeavors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Trifunctional Chemical Biology Probes
For Researchers, Scientists, and Drug Development Professionals
Trifunctional chemical biology probes are powerful molecular tools designed to investigate complex biological systems. Their modular nature allows for the versatile interrogation of protein function, target identification, and the elucidation of cellular signaling pathways. This guide provides a comprehensive overview of the core concepts, experimental methodologies, and data interpretation associated with the use of these sophisticated probes.
The Core Concept of Trifunctional Probes
Trifunctional probes are distinguished by their three key functional components, each playing a critical role in the experimental workflow. These components are typically assembled around a central scaffold, allowing for a modular approach to probe design and synthesis.
The three essential elements are:
-
Reactive Group (or "Warhead"): This component is responsible for forming a stable, covalent bond with a target protein. The choice of reactive group is dictated by the target protein family and the experimental goals. Common reactive groups include:
-
Photoaffinity Labels (e.g., Diazirines, Benzophenones): These groups become highly reactive upon exposure to UV light, enabling the capture of both covalent and non-covalent protein interactions in a temporally controlled manner.
-
Activity-Based Moieties (e.g., Sulfonyl Fluorides, Michael Acceptors): These groups are designed to react with specific nucleophilic residues within the active site of an enzyme, providing a readout of enzymatic activity.
-
-
Reporter Tag: This component allows for the detection and visualization of probe-labeled proteins. Common reporter tags include:
-
Fluorophores (e.g., Rhodamine, Fluorescein): Enable the direct visualization of labeled proteins in-gel or in-cell via fluorescence imaging.
-
Biotin: A high-affinity tag for
-
An In-depth Technical Guide to Biotin-PEG4-Dde-TAMRA-PEG3-Azide (CAS: 2353409-56-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-Dde-TAMRA-PEG3-Azide is a versatile, trifunctional molecule designed for advanced applications in chemical biology, proteomics, and drug development. This reagent incorporates three key functionalities on a flexible polyethylene (B3416737) glycol (PEG) scaffold:
-
A Biotin (B1667282) Moiety: Enables high-affinity binding to streptavidin for enrichment and purification of labeled biomolecules.
-
A TAMRA Fluorophore: A bright, orange-red fluorescent dye for sensitive detection and visualization.
-
An Azide (B81097) Group: A reactive handle for covalent conjugation to alkyne-modified biomolecules via "click chemistry".
A strategically placed, cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker allows for the release of the captured biomolecule from streptavidin under mild conditions, overcoming the harsh elution methods typically required for the strong biotin-streptavidin interaction. This feature is particularly advantageous for preserving the integrity of sensitive protein complexes for downstream analysis. This molecule is also utilized as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs).[1][2]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2353409-56-8 | [1] |
| Molecular Formula | C₆₉H₉₆N₁₂O₁₇S | [1] |
| Molecular Weight | 1397.64 g/mol | [1] |
| Purity | >96% | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO and DMF | |
| Storage | Store at -20°C for long-term stability. | |
| TAMRA Ex/Em Maxima | ~552 nm / ~578 nm | |
| Biotin-Streptavidin Kd | ~10⁻¹⁴ to 10⁻¹⁵ M |
Core Functionalities and Applications
The unique combination of functionalities in this compound enables a range of sophisticated experimental workflows.
Click Chemistry Conjugation
The azide group allows for highly specific and efficient covalent labeling of alkyne-modified biomolecules, such as proteins, nucleic acids, or small molecules. This reaction, known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is bio-orthogonal, meaning it does not interfere with native biological functional groups.
Fluorescent Detection
The TAMRA (carboxytetramethylrhodamine) fluorophore provides a strong and photostable fluorescent signal, enabling sensitive detection and quantification of labeled molecules using techniques like fluorescence microscopy, flow cytometry, and in-gel fluorescence scanning.
Affinity Purification and Cleavable Elution
The biotin tag facilitates the capture and enrichment of labeled biomolecules using streptavidin-coated surfaces (e.g., beads or plates). The key advantage of this reagent is the Dde linker, which can be selectively cleaved with hydrazine (B178648). This allows for the release of the captured biomolecule, now tagged only with the TAMRA fluorophore, under mild conditions, preserving its native structure and function for subsequent analysis such as mass spectrometry.
Antibody-Drug Conjugate (ADC) Development
This molecule can serve as a cleavable linker in the synthesis of ADCs.[1][2] The azide group can be used to attach the linker to a cytotoxic drug, while another functional group (not present in this specific molecule but could be introduced in a custom synthesis) would be used to attach it to an antibody. The cleavable Dde linker would then allow for the release of the drug at the target site.
Experimental Protocols
The following are detailed methodologies for the key applications of this compound.
Protocol 1: Labeling of an Alkyne-Modified Protein via Click Chemistry
This protocol describes the covalent attachment of the trifunctional probe to a protein that has been metabolically or chemically modified to contain an alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (B8700270) (reducing agent)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (copper ligand)
-
Deionized water
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of TCEP or a 100 mM solution of sodium ascorbate in deionized water.
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-10 µM) with the this compound stock solution (final concentration 10-100 µM, a 10-fold molar excess is a good starting point).
-
Add TBTA to a final concentration of 100 µM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding TCEP or sodium ascorbate to a final concentration of 1 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove excess reagents by dialysis, size exclusion chromatography, or precipitation.
-
Protocol 2: Affinity Purification of Labeled Protein
This protocol details the capture of the biotinylated protein using streptavidin-coated magnetic beads.
Materials:
-
Labeled protein from Protocol 1
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20, pH 7.4)
-
Elution Buffer (see Protocol 3)
-
Magnetic rack
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads and transfer the desired amount to a new tube.
-
Place the tube on a magnetic rack to pellet the beads and discard the supernatant.
-
Wash the beads three times with Binding/Wash Buffer.
-
-
Binding:
-
Add the labeled protein solution to the washed beads.
-
Incubate for 30-60 minutes at room temperature with gentle rotation.
-
-
Washing:
-
Pellet the beads using the magnetic rack and discard the supernatant.
-
Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Protocol 3: Cleavage and Elution of the Captured Protein
This protocol describes the cleavage of the Dde linker to release the TAMRA-labeled protein from the streptavidin beads.
Materials:
-
Protein-bound beads from Protocol 2
-
Cleavage Buffer: 2% (v/v) Hydrazine in DMF or NMP. Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 7.0)
-
Collection tube
Procedure:
-
Dde Cleavage:
-
After the final wash in Protocol 2, remove all residual wash buffer.
-
Add the Cleavage Buffer to the beads.
-
Incubate for 3-5 minutes at room temperature with gentle mixing. Repeat this step two more times for a total of three short incubations.
-
-
Elution and Neutralization:
-
Pellet the beads on the magnetic rack and carefully transfer the supernatant containing the eluted, TAMRA-labeled protein to a new tube.
-
Immediately neutralize the hydrazine by adding a sufficient volume of Neutralization Buffer.
-
-
Downstream Analysis:
-
The eluted protein is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for labeling, purification, and elution.
Molecular Structure and Functional Moieties
References
An In-depth Technical Guide to the Storage and Stability of Fluorescent Azide Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects concerning the storage and stability of fluorescent azide (B81097) compounds. Adherence to proper handling and storage protocols is paramount not only for the safety of laboratory personnel but also for ensuring the integrity and reproducibility of experimental results.
Introduction to Fluorescent Azide Compounds
Fluorescent azides are hybrid molecules that merge the specific reactivity of an azide group with the sensitive detection capabilities of a fluorophore. The azide moiety allows for their participation in bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This enables the precise labeling of biomolecules such as proteins, nucleic acids, and glycans in complex biological systems. The attached fluorophore provides a means of visualization and quantification, making these compounds invaluable tools in chemical biology, drug discovery, and diagnostics.
However, the inherent reactivity of the azide group, coupled with the photosensitivity of the fluorescent dye, presents unique challenges regarding the stability and storage of these reagents. Degradation of either functional component can lead to a loss of reactivity, a decrease in fluorescence signal, or an increase in background noise, ultimately compromising experimental outcomes.
General Safety and Handling of Azide Compounds
Organic azides are energy-rich molecules and must be handled with caution.[1][2][3] They can be sensitive to heat, shock, and friction, and some have the potential to decompose explosively.[1][2][3]
A crucial initial assessment of the stability of an organic azide involves evaluating its chemical structure. Two guiding principles are often employed:
-
Carbon to Nitrogen Ratio (C/N): The ratio of carbon and oxygen atoms to nitrogen atoms can be a useful indicator of stability. A generally accepted guideline is that the ratio (NC + NO) / NN should be ≥ 3.[1][4]
-
Rule of Six: This rule suggests that having at least six carbon atoms (or other atoms of similar size) for each energetic functional group, such as an azide, provides sufficient dilution to render the compound relatively safe to handle with appropriate precautions.[1][3][4]
It is also important to note that aliphatic azides are generally more stable than olefinic, aromatic, or carbonyl azides.[1][4]
Caption: Decision tree for the safe handling of organic azides.
Factors Affecting the Stability of Fluorescent Azide Compounds
The stability of a fluorescent azide is a function of both the azide group's integrity and the fluorophore's photophysical properties. Several factors can contribute to their degradation:
-
Temperature: Elevated temperatures can increase the rate of decomposition of the azide group and can also affect the fluorescent dye.[5] For long-term storage, freezing at -20°C or -80°C is generally recommended.[6][7][8][9][10]
-
Light: Fluorescent molecules are, by their nature, sensitive to light. Prolonged exposure to light, especially of high intensity, can lead to photobleaching, an irreversible process that destroys the fluorophore's ability to fluoresce.[11][12][13] Therefore, these compounds should always be stored in the dark.[3][4][6][9][14][15]
-
pH: The fluorescence of many dyes is sensitive to pH.[8][16][17] For instance, cyanine (B1664457) dyes are generally stable over a broad pH range (pH 3-10).[18] It is crucial to consider the optimal pH range for a specific fluorophore to ensure maximum fluorescence intensity and stability.
-
Chemical Environment:
-
Acids: Azides should not be mixed with acidic materials, as this can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[2][3][19]
-
Metals: Contact with heavy metals (e.g., copper, lead) and their salts should be avoided, as this can form highly unstable and shock-sensitive metal azides.[2][3][19] Metal spatulas should not be used for handling azide compounds.[2][3][4]
-
Solvents: Halogenated solvents like dichloromethane (B109758) and chloroform (B151607) should not be used with azides due to the potential formation of explosive diazidomethane and triazidomethane.[2][3][4]
-
Reactive Oxygen Species (ROS): The presence of ROS can lead to the degradation of fluorescent dyes.[20][21] This is a particular concern in live-cell imaging experiments.
-
Storage Recommendations for Common Fluorescent Azide Classes
While specific storage conditions can vary by manufacturer, the following table summarizes general recommendations for common classes of fluorescent azide compounds.
| Fluorophore Class | Common Examples | Recommended Storage Temperature | Protection from Light | Key Considerations | References |
| Fluorescein | 6-FAM Azide, Fluorescein Azide | -20°C | Mandatory | Prone to photobleaching. Fluorescence is pH-sensitive. | [7][9][15][22] |
| Rhodamine | Carboxyrhodamine 110 Azide, TAMRA Azide, ROX Azide | -20°C | Mandatory | Generally more photostable than fluorescein. Some are pH-insensitive over a wide range. | [17][23][24] |
| Cyanine | Cy3 Azide, Cy5 Azide, Cy5.5 Azide | -20°C | Mandatory | Good photostability and brightness. Stable over a broad pH range. | [18][25][26][27] |
| Alexa Fluor™ Analogs | AZDye™ Azides, CF® Dyes | -20°C | Mandatory | Generally exhibit high photostability, brightness, and pH insensitivity. | [8][14][16] |
| Coumarin | 3-Azido-7-hydroxycoumarin | -20°C | Mandatory | Shorter wavelength emission. Photostability can be a concern. | [28] |
Note: This table provides general guidelines. Always refer to the manufacturer's specific recommendations for each product.
Experimental Protocols for Stability Assessment
A systematic evaluation of the stability of a fluorescent azide compound is crucial, especially when developing new formulations or assays. Below is a generalized protocol for assessing stability.
To determine the stability of a fluorescent azide compound under various stress conditions (e.g., temperature, light, pH) over time.
-
Fluorescent azide compound
-
Appropriate solvents (e.g., DMSO, DMF, water)
-
Buffers at various pH values (e.g., phosphate, citrate, Tris)
-
Spectrofluorometer
-
HPLC system with fluorescence and UV detectors
-
Temperature-controlled chambers/incubators
-
Light source for photostability studies (e.g., controlled white light or specific wavelength)
-
Stock Solution Preparation: Prepare a concentrated stock solution of the fluorescent azide in a suitable anhydrous solvent like DMSO or DMF.
-
Working Solution Preparation: Dilute the stock solution in the desired aqueous buffer to a final concentration suitable for fluorescence measurements.
-
Stress Conditions:
-
Thermal Stability: Aliquot the working solution into multiple vials and store them at different temperatures (e.g., 4°C, 25°C, 37°C). Protect from light.
-
Photostability: Expose the working solution to a controlled light source for defined periods. Keep a control sample in the dark.
-
pH Stability: Prepare working solutions in buffers of different pH values (e.g., pH 4, 7.4, 9).
-
-
Time Points: At designated time points (e.g., 0, 1, 3, 7, 14, 30 days), remove an aliquot from each condition for analysis.
-
Analysis:
-
Fluorescence Spectroscopy: Measure the fluorescence emission spectrum and intensity. A decrease in intensity indicates degradation of the fluorophore.
-
HPLC Analysis: Use a reverse-phase HPLC method to separate the intact fluorescent azide from its degradation products. Monitor the elution profile using both UV and fluorescence detectors. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
-
-
Data Presentation: Plot the percentage of the remaining fluorescent azide (as determined by HPLC peak area) or the percentage of the initial fluorescence intensity against time for each condition.
Caption: Workflow for assessing fluorescent azide stability.
Degradation Pathways
Understanding the potential degradation pathways is essential for troubleshooting and for designing stable reagents.
-
Hydrolysis: The azide group itself is generally stable to hydrolysis under neutral conditions. However, the fluorescent dye component or linkers may contain ester or other hydrolytically labile bonds.
-
Reduction: The azide group can be reduced to an amine. This is a known reaction, for instance, in the presence of hydrogen sulfide (B99878), and forms the basis for some fluorescent probes designed to detect H₂S.[29][30]
-
Photodegradation: This is a major degradation pathway for the fluorescent component. It often involves the reaction of the excited state dye with molecular oxygen to produce reactive oxygen species, which then attack and destroy the dye molecule.[20][21][31]
Caption: Simplified photodegradation pathway of fluorescent dyes.
Conclusion
The utility of fluorescent azide compounds in modern biological research is undeniable. However, their dual nature—a reactive azide and a photosensitive fluorophore—necessitates careful consideration of their storage and stability. By understanding the factors that contribute to their degradation and by adhering to stringent storage and handling protocols, researchers can ensure the reliability of these powerful chemical tools, leading to more accurate and reproducible scientific discoveries. Always consult the safety data sheet (SDS) and product information provided by the manufacturer before handling any new azide compound.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 5. zjwintime.com [zjwintime.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescein azide [sunlightstech.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. 6-FAM-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 10. Rhodamine Picolyl Azide | BroadPharm [broadpharm.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. | Semantic Scholar [semanticscholar.org]
- 13. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 14. biotium.com [biotium.com]
- 15. nanocs.net [nanocs.net]
- 16. vectorlabs.com [vectorlabs.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. Cyanine 5 azide [equivalent to Cy5® azide] | AAT Bioquest [aatbio.com]
- 19. chemistry.unm.edu [chemistry.unm.edu]
- 20. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fluorescein Azide (6-FAM-Azide) [baseclick.eu]
- 23. lumiprobe.com [lumiprobe.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. researchgate.net [researchgate.net]
- 26. Cyanine 5.5 azide (A270152) | Antibodies.com [antibodies.com]
- 27. researchgate.net [researchgate.net]
- 28. Azides of Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 29. scispace.com [scispace.com]
- 30. Azide-based fluorescent probes: imaging hydrogen sulfide in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Biotin-PEG4-Dde-TAMRA-PEG3-Azide Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Biotin-PEG4-Dde-TAMRA-PEG3-Azide, a versatile trifunctional linker for the labeling and purification of biomolecules. This reagent incorporates a biotin (B1667282) moiety for affinity purification, a TAMRA fluorophore for detection, a cleavable Dde linker for release of the labeled molecule, and an azide (B81097) group for conjugation to alkyne-modified biomolecules via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as Click Chemistry.
Overview and Key Features
This compound is a chemical probe used in bioconjugation and proteomics. Its key features include:
-
Azide Group: Enables covalent labeling of alkyne-containing biomolecules (e.g., proteins, nucleic acids, or other molecules modified to contain an alkyne group) through a highly specific and efficient Click Chemistry reaction.[1][2][3]
-
TAMRA Fluorophore: A bright, orange-red fluorescent dye that allows for sensitive detection and quantification of labeled molecules.[4][5]
-
Biotin Moiety: Provides a high-affinity handle for the capture and purification of labeled molecules using streptavidin- or avidin-coated resins.
-
Cleavable Dde Linker: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group is stable under a variety of conditions but can be selectively cleaved using hydrazine (B178648) or hydroxylamine (B1172632), allowing for the release of the labeled biomolecule from the biotin affinity tag.[6]
-
PEG Spacers: Two polyethylene (B3416737) glycol (PEG) spacers (PEG4 and PEG3) increase the hydrophilicity of the reagent and provide spatial separation between the functional moieties, which can help to maintain the biological activity of the labeled molecule and improve binding accessibility.
Quantitative Data
The following table summarizes the key quantitative data for this compound and its functional components.
| Property | Value | Source(s) |
| Molecular Formula | C₆₉H₉₆N₁₂O₁₇S | [7][8] |
| Molecular Weight | 1397.65 g/mol | [7] |
| Purity | >96% | [7] |
| Appearance | Solid Powder | [9] |
| TAMRA Excitation (max) | ~552-556 nm | [5][10] |
| TAMRA Emission (max) | ~578-583 nm | [10][11] |
| TAMRA Extinction Coeff. | 95,000 M⁻¹cm⁻¹ at 540 nm | [4] |
| Cleavage Conditions | 2% Hydrazine in DMF or Hydroxylamine HCl/Imidazole (B134444) in NMP | [6] |
Experimental Protocols
Protocol for Labeling Alkyne-Modified Biomolecules
This protocol describes the general procedure for labeling an alkyne-modified biomolecule (e.g., a protein or oligonucleotide) with this compound using a copper-catalyzed Click Chemistry reaction.[1][2][12]
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Dimethylsulfoxide (DMSO)
-
2M Triethylammonium (B8662869) acetate (B1210297) buffer, pH 7.0
-
5 mM Ascorbic Acid Stock solution (freshly prepared)
-
10 mM Copper (II)-TBTA Stock in 55% DMSO
-
Inert gas (e.g., nitrogen or argon)
-
Reaction tubes
-
Purification supplies (e.g., acetone (B3395972) or ethanol (B145695) for precipitation, or appropriate chromatography columns)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a fresh 5 mM solution of ascorbic acid in water.
-
-
Reaction Setup:
-
Dissolve the alkyne-modified biomolecule in water in a suitable reaction tube.
-
Add 2M triethylammonium acetate buffer (pH 7.0) to a final concentration of 0.2 M.
-
Add DMSO to a final concentration of 50% (v/v) and vortex to mix.
-
Add the 10 mM this compound stock solution to a final concentration that is 1.5 times the concentration of the alkyne-modified biomolecule. Vortex to mix.[2]
-
-
Catalyst Addition:
-
Add the 5 mM ascorbic acid stock solution to a final concentration of 0.5 mM and vortex briefly.[2]
-
Degas the solution by bubbling with an inert gas (nitrogen or argon) for 30 seconds.[1][2]
-
Add the 10 mM Copper (II)-TBTA stock solution to a final concentration of 0.5 mM. Flush the vial with inert gas and cap it tightly.[2]
-
Vortex the mixture thoroughly. If precipitation is observed, heat the vial at 80°C for 3 minutes and vortex again.[1][12]
-
-
Incubation:
-
Incubate the reaction at room temperature overnight.
-
-
Purification of the Labeled Biomolecule:
-
Precipitate the labeled biomolecule by adding at least a 4-fold volume of cold acetone (for oligonucleotides) or ethanol (for DNA/proteins).[1][12]
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully discard the supernatant.
-
Wash the pellet with cold acetone or ethanol, and centrifuge again.
-
Discard the supernatant and allow the pellet to air dry.
-
The labeled biomolecule can be further purified by RP-HPLC or PAGE.
-
Protocol for Cleavage of the Dde Linker
This protocol describes the cleavage of the Dde linker to release the TAMRA-labeled biomolecule from the biotin tag, which would typically be immobilized on a streptavidin resin.
Materials:
-
This compound labeled biomolecule immobilized on streptavidin-agarose beads.
-
Method A: Hydrazine Cleavage
-
2% (w/v) hydrazine monohydrate in N,N-dimethylformamide (DMF)[6]
-
-
Method B: Hydroxylamine Cleavage
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Collection tubes
Procedure (Method A: Hydrazine Cleavage):
-
Wash the streptavidin beads with the immobilized labeled biomolecule three times with a wash buffer to remove any non-specifically bound material.
-
Prepare a fresh solution of 2% hydrazine monohydrate in DMF.
-
Add the 2% hydrazine solution to the beads (approximately 25 mL per gram of resin).[6]
-
Allow the mixture to stand at room temperature for 3 minutes.[6]
-
Collect the supernatant containing the cleaved, TAMRA-labeled biomolecule.
-
Repeat the hydrazine treatment two more times to ensure complete cleavage.[6]
-
Combine the supernatants.
-
The collected fraction can be further processed (e.g., buffer exchanged or concentrated) as needed for downstream applications.
Procedure (Method B: Hydroxylamine Cleavage):
-
Wash the streptavidin beads as described in Method A.
-
Prepare the cleavage solution by dissolving hydroxylamine hydrochloride (1 equivalent based on the estimated amount of Dde-labeled peptide on the resin) and imidazole (0.75 equivalents) in NMP (approximately 10 mL per gram of resin).[13][6]
-
Add the cleavage solution to the beads.
-
Gently shake the mixture at room temperature for 30-60 minutes.[13][6]
-
Collect the supernatant containing the cleaved, TAMRA-labeled biomolecule.
-
Wash the beads with DMF and combine the wash with the collected supernatant.[13]
Diagrams
The following diagrams illustrate the experimental workflow for labeling and cleavage.
Caption: Workflow for biomolecule labeling, purification, and cleavage.
Caption: Logical flow from starting material to final labeled product.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. TAMRA dye for labeling in life science research [baseclick.eu]
- 6. peptide.com [peptide.com]
- 7. precisepeg.com [precisepeg.com]
- 8. xcessbio.com [xcessbio.com]
- 9. xcessbio.com [xcessbio.com]
- 10. Spectrum [TAMRA (Carboxytetramethylrhodamine)] | AAT Bioquest [aatbio.com]
- 11. (5 and 6)-CarboxyTetramethylrhodamine, Mixed Isomers (5,6-TAMRA-OH), 100 mg, ABI (5 mL / 20 mm Septum) | LGC, Biosearch Technologies [biosearchtech.com]
- 12. interchim.fr [interchim.fr]
- 13. peptide.com [peptide.com]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Biotin-PEG4-Dde-TAMRA-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments.[1][2] This copper-free click chemistry reaction occurs between a strained alkyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule, forming a stable triazole linkage.[1][3] The reaction is highly specific and proceeds efficiently under physiological conditions, making it an ideal tool for labeling proteins, nucleic acids, and other biomolecules without the cytotoxicity associated with copper catalysts.[1]
This document provides detailed protocols for the use of Biotin-PEG4-Dde-TAMRA-PEG3-Azide , a trifunctional reagent designed for advanced bioconjugation applications. This reagent incorporates:
-
An azide (B81097) group for SPAAC-mediated ligation to a DBCO-functionalized molecule.[4]
-
A biotin (B1667282) moiety for affinity purification or detection using streptavidin-based systems.
-
A TAMRA (tetramethylrhodamine) fluorophore for sensitive fluorescent detection.
-
A cleavable Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker that allows for the release of the conjugated molecule from biotin under mild conditions, facilitating downstream analysis.[5][6][7]
-
PEG linkers (PEG4 and PEG3) to enhance solubility and reduce steric hindrance.[8][9][10]
These application notes are intended to guide researchers in the successful implementation of SPAAC reactions using this versatile reagent for applications such as protein labeling, imaging, and affinity pull-down assays.
Molecular Structure and Properties
The this compound reagent is a multi-component molecule designed for sequential and multi-purpose bioconjugation strategies. Its structure allows for the attachment to a target molecule via the azide group, subsequent detection or imaging using the TAMRA fluorophore, and capture via the biotin tag. The cleavable Dde linker provides a means to release the labeled molecule from the biotin affinity tag.
Caption: Functional components of the this compound reagent.
Quantitative Data Summary
The efficiency and kinetics of SPAAC reactions are influenced by several factors, including the concentration of reactants, temperature, pH, and the choice of buffer. The following table summarizes key quantitative parameters for optimizing SPAAC reactions with DBCO-functionalized biomolecules.
| Parameter | Recommended Range/Value | Notes |
| Reactant Molar Ratio | 1.5 to 10-fold molar excess of this compound over the DBCO-functionalized molecule.[11] | A higher excess of the azide reagent can help drive the reaction to completion, especially when the biomolecule concentration is low. |
| DBCO-Biomolecule Conc. | 1-10 mg/mL | Higher concentrations generally lead to faster reaction rates. For antibody labeling, a starting concentration of 1 mg/mL is often recommended.[11][12] |
| Reaction Temperature | 4°C, Room Temperature (25°C), or 37°C[11][13] | The reaction is typically performed at room temperature. Incubation at 4°C is also effective but requires longer reaction times. Higher temperatures (e.g., 37°C) can increase the reaction rate, provided the biomolecule is stable.[11][13] |
| Reaction Time | 4-12 hours at Room Temperature; >12 hours at 4°C[11][14] | The reaction progress can be monitored to determine the optimal time. |
| pH | 6.0-9.0[13] | The reaction is efficient over a broad pH range. For labeling proteins at the N-terminus, a pH below 7 is recommended to favor reaction with the α-amino group over lysine (B10760008) ε-amino groups.[15] For general labeling, a pH of 7.4 is commonly used. Higher pH values generally increase reaction rates.[13] |
| Recommended Buffers | Phosphate-Buffered Saline (PBS), HEPES[13][16] | Avoid buffers containing primary amines (e.g., Tris) if the DBCO moiety was introduced via an NHS ester, as these can quench the reaction.[15][16] Also, ensure buffers are free of sodium azide, as it will react with the DBCO group.[11][12] |
| DBCO Absorbance λmax | ~309 nm[11][17] | This absorbance peak can be used to monitor the consumption of the DBCO reagent and thus the progress of the reaction.[11][12][17] |
Experimental Protocols
Protocol 1: General SPAAC Labeling of a DBCO-Modified Protein
This protocol describes a general workflow for conjugating this compound to a protein that has been previously functionalized with a DBCO group.
Materials:
-
DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO.
-
Reaction buffer (e.g., PBS, pH 7.4, azide-free).
-
Desalting column or other protein purification system (e.g., size-exclusion chromatography).
Procedure:
-
Prepare the Azide Reagent Stock Solution: Dissolve the this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, add the DBCO-functionalized protein to the desired final concentration (e.g., 1 mg/mL) in the reaction buffer.
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold). Ensure the final concentration of DMSO is below 20% to prevent protein denaturation.[16]
-
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight (at least 12 hours).[11][14] Gentle mixing is recommended.
-
Purification: After the incubation period, remove the unreacted this compound and other small molecules using a desalting column or size-exclusion chromatography equilibrated with a suitable storage buffer (e.g., PBS).[11]
-
Analysis and Storage:
-
Confirm the conjugation and assess the degree of labeling using methods such as SDS-PAGE with in-gel fluorescence scanning (for TAMRA), Western blot with streptavidin-HRP (for biotin), or mass spectrometry.
-
Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. peptide.com [peptide.com]
- 6. Dde Cleavable Linkers, Chemical Linker in Dde Group & Dde Protecting Group | AxisPharm [axispharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. xcessbio.com [xcessbio.com]
- 10. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for CuAAC Reaction using Biotin-PEG4-Dde-TAMRA-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using the trifunctional reagent, Biotin-PEG4-Dde-TAMRA-PEG3-Azide . This reagent is a versatile tool for bioconjugation, enabling the attachment of a biotin (B1667282) handle for affinity purification, a TAMRA fluorophore for fluorescent detection, and a cleavable Dde linker for subsequent release of the tagged molecule.[1]
The CuAAC reaction, a cornerstone of "click chemistry," offers a highly efficient and specific method for covalently linking molecules.[2][3][4] It involves the reaction between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole ring.[][6] This bio-orthogonal reaction proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biological macromolecules such as proteins, nucleic acids, and lipids.[3][7][8]
The provided protocols are designed to be a starting point and may require optimization for specific applications.[9]
Core Concepts and Reagent Overview
The success of the CuAAC reaction hinges on several key components:
-
This compound: This trifunctional molecule serves as the azide-containing component. It incorporates:
-
Biotin: For high-affinity binding to streptavidin, enabling efficient enrichment and purification of the labeled molecule.
-
TAMRA (Tetramethylrhodamine): A bright fluorophore for visualization and quantification.
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker: A protecting group that is stable under many reaction conditions but can be cleaved with hydrazine (B178648), allowing for the release of the captured molecule.[1]
-
PEG linkers (PEG4 and PEG3): Polyethylene glycol spacers that enhance solubility and reduce steric hindrance.
-
Azide: The functional group that reacts with a terminal alkyne.
-
-
Alkyne-modified Biomolecule: The target molecule (e.g., protein, DNA, or small molecule) must be functionalized with a terminal alkyne group.
-
Copper(I) Catalyst: The catalytically active species is Cu(I).[10] This is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent.[8][11]
-
Reducing Agent: Sodium ascorbate (B8700270) is the most common reducing agent used to convert Cu(II) to the active Cu(I) state.[8][11] It is crucial to prepare this solution fresh.
-
Copper(I) Stabilizing Ligand: Ligands are essential for stabilizing the Cu(I) oxidation state, preventing its oxidation and disproportionation, and accelerating the reaction.[9][10][12] Common ligands for aqueous reactions include THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine).[13] THPTA is water-soluble and often preferred for bioconjugation.[13]
Experimental Protocols
This section provides a general protocol for the CuAAC reaction. For optimal results, it is recommended to optimize the reaction conditions for each specific application.
Preparation of Stock Solutions
| Reagent | Stock Concentration | Solvent | Storage Conditions | Notes |
| Alkyne-modified Biomolecule | 1-10 mM | Appropriate buffer (e.g., PBS, pH 7.4) | -20°C or -80°C | Avoid buffers containing chelating agents like EDTA. Tris buffer should also be avoided.[12] |
| This compound | 10 mM | Anhydrous DMSO | -20°C, protected from light and moisture | Allow to warm to room temperature before opening. |
| Copper(II) Sulfate (CuSO₄) | 20 mM | Deionized water | Room temperature | |
| THPTA Ligand | 50 mM | Deionized water | -20°C | |
| Sodium Ascorbate | 100 mM | Deionized water | Prepare fresh for each experiment and use immediately | The solution can oxidize, leading to reduced reaction efficiency. |
General CuAAC Reaction Protocol
This protocol is a starting point and assumes a final reaction volume of 200 µL. Adjust volumes accordingly for different reaction scales.
-
Prepare the Biomolecule and Azide Mixture:
-
In a microcentrifuge tube, add the alkyne-modified biomolecule to your desired final concentration (e.g., 10-100 µM).
-
Add the this compound stock solution to achieve a final concentration that is in slight excess of the alkyne-biomolecule (e.g., 1.1 to 2-fold molar excess).[9]
-
Add reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4) to bring the volume to 170 µL. Mix gently.
-
-
Prepare the Copper/Ligand Premix:
-
In a separate tube, mix 5 µL of 20 mM CuSO₄ and 5 µL of 50 mM THPTA.
-
Let the mixture stand for 2-3 minutes to allow for complex formation.[14]
-
-
Add the Copper/Ligand Premix:
-
Add the 10 µL of the Copper/Ligand premix to the biomolecule/azide mixture. The final concentrations will be 1 mM CuSO₄ and 2.5 mM THPTA.
-
Mix gently but thoroughly.
-
-
Initiate the Reaction:
-
Add 20 µL of freshly prepared 100 mM sodium ascorbate to initiate the reaction. The final concentration of sodium ascorbate will be 10 mM.
-
Mix gently but thoroughly.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. Reaction times can vary and may need optimization.[9] For more dilute or sterically hindered substrates, longer incubation times or gentle agitation may be necessary.
-
-
Reaction Quenching and Purification (Optional but Recommended):
-
The reaction can be stopped by adding a chelating agent like EDTA to a final concentration of 10 mM.
-
Purify the labeled biomolecule from excess reagents using appropriate methods such as size exclusion chromatography, dialysis, or precipitation.
-
Cleavage of the Dde Linker
The Dde linker can be cleaved to release the biotin and TAMRA moieties from the target molecule.
-
Dissolve the purified, labeled biomolecule in a buffer containing 2% hydrazine (v/v).
-
Incubate at room temperature for 1-2 hours.
-
Purify the released biomolecule using standard methods.
Quantitative Data Summary
The following table provides typical concentration ranges for the CuAAC reaction components. Optimal concentrations should be determined empirically for each specific system.
| Component | Recommended Final Concentration | Notes |
| Alkyne-modified Biomolecule | 10 µM - 1 mM | The concentration will depend on the specific biomolecule and application. |
| This compound | 1.1 - 2 fold molar excess | A slight excess of the azide can help drive the reaction to completion.[9] |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | Higher concentrations can lead to oxidative damage to biomolecules. The use of a ligand is crucial.[12] |
| THPTA Ligand | 5:1 ratio to Copper | A 5-fold excess of ligand to copper is recommended to stabilize the Cu(I) and protect biomolecules from oxidative damage.[8][11] |
| Sodium Ascorbate | 1 - 10 mM | A sufficient concentration is needed to maintain the copper in its active Cu(I) state. |
Visualizations
CuAAC Reaction Workflow
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. en.bio-protocol.org [en.bio-protocol.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. jenabioscience.com [jenabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. axispharm.com [axispharm.com]
Application Notes and Protocols for Protein Labeling with Cleavable Biotin-Azide Tags
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of proteins is a cornerstone of modern biological research and drug development. Bioorthogonal chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as a powerful tool for this purpose. This method allows for the specific attachment of probes, such as biotin (B1667282), to proteins of interest in complex biological mixtures. The use of biotin-azide tags, in conjunction with alkyne-modified proteins, enables robust affinity purification and detection. However, the remarkable strength of the biotin-streptavidin interaction (Kd ~ 10⁻¹⁵ M) can hinder the recovery of labeled proteins for downstream analysis, such as mass spectrometry.
To address this challenge, cleavable biotin-azide tags have been developed. These reagents incorporate a linker between the biotin and azide (B81097) moieties that can be selectively broken under specific chemical or physical conditions. This allows for the efficient release of captured proteins from streptavidin resins under mild conditions, preserving protein integrity and facilitating subsequent analysis. This document provides detailed application notes and protocols for the use of various cleavable biotin-azide tags in protein labeling and proteomics research.
Types of Cleavable Biotin-Azide Tags
Several classes of cleavable linkers have been developed, each with distinct cleavage conditions. The choice of linker depends on the specific application and the compatibility of the cleavage conditions with the protein of interest and downstream analytical methods.
| Cleavable Linker Type | Cleavage Reagent/Condition | Reference |
| Acid-Cleavable (e.g., DADPS) | 10% Formic Acid | [1][2][3] |
| Disulfide-Based | 50 mM Na2S2O4 or DTT | [1][2][4] |
| Diazobenzene | 50 mM Sodium Dithionite | [5] |
| Photocleavable | UV irradiation (365 nm) | [1][2][3] |
| Dde-Based | 2% Hydrazine | [6] |
| Diol-Based | Sodium Periodate | [7] |
Table 1: Comparison of Common Cleavable Linkers in Biotin-Azide Tags. This table summarizes various types of cleavable linkers, their respective cleavage reagents or conditions, and corresponding literature references.
Experimental Workflow Overview
The general workflow for protein labeling with cleavable biotin-azide tags involves several key steps, from the introduction of a bioorthogonal handle into the target protein to the final analysis of the isolated protein.
Figure 1: General Experimental Workflow. This diagram outlines the key stages of protein labeling and analysis using cleavable biotin-azide tags.
Application Notes
Proteomic Studies
Cleavable biotin-azide tags are particularly advantageous in proteomic studies for the identification of newly synthesized proteins or specific protein subpopulations.[1][2] The ability to release captured proteins from the affinity matrix reduces background contamination from non-specifically bound proteins and the streptavidin resin itself, leading to cleaner samples for mass spectrometry analysis. For instance, the use of a dialkoxydiphenylsilane (DADPS) linker, which is cleavable under mild acidic conditions (10% formic acid), leaves a small mass tag (143 Da) on the labeled protein, simplifying data analysis.[1][2][3]
Drug Development and Target Identification
In drug development, cleavable biotin-azide tags can be used to identify the protein targets of a small molecule inhibitor. By synthesizing a version of the drug with an alkyne handle, researchers can treat cells or lysates, perform a click reaction with a cleavable biotin-azide tag, and then isolate and identify the drug-binding proteins. The cleavable nature of the tag is crucial for eluting the target proteins for identification by mass spectrometry.
Post-Translational Modification Studies
These tags are also valuable for studying post-translational modifications (PTMs). For example, by using metabolic labeling with an alkyne-modified sugar, researchers can specifically tag glycosylated proteins. Subsequent click reaction with a cleavable biotin-azide tag allows for the enrichment and identification of the glycosylated proteome.
Key Experimental Protocols
Protocol 1: General Protein Labeling using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for labeling alkyne-modified proteins with a biotin-azide tag.
Materials:
-
Alkyne-modified protein sample (in a suitable buffer, e.g., PBS)
-
Cleavable Biotin-Azide Tag (e.g., from a commercial supplier)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in water)
-
Sodium ascorbate (B8700270) solution (50 mM in water, freshly prepared)
-
DMSO
-
PBS (pH 7.4)
Procedure:
-
Prepare the protein sample. For a typical reaction, use 100 µg of protein in 100 µL of PBS.
-
Prepare the click chemistry reaction mix. In a microcentrifuge tube, combine the following in order:
-
Protein sample (100 µL)
-
Cleavable Biotin-Azide Tag (add to a final concentration of 100 µM from a 10 mM stock in DMSO)
-
Premix CuSO₄ and THPTA in a 1:5 molar ratio. Add the mixture to the reaction to a final copper concentration of 1 mM.
-
Freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours.
-
Remove excess biotin-azide tag and other reaction components by a suitable method such as a desalting column (e.g., PD-10) or dialysis.
Protocol 2: Affinity Purification of Biotinylated Proteins
This protocol details the capture of biotinylated proteins using streptavidin-agarose resin.
Materials:
-
Biotinylated protein sample (from Protocol 1)
-
Streptavidin-agarose resin
-
Wash Buffer 1 (PBS with 1% SDS)
-
Wash Buffer 2 (PBS with 6 M urea)
-
Wash Buffer 3 (PBS)
Procedure:
-
Equilibrate the streptavidin-agarose resin by washing it three times with PBS.
-
Add the biotinylated protein sample to the equilibrated resin.
-
Incubate the mixture for 1-2 hours at room temperature with gentle rotation to allow for binding.
-
Pellet the resin by centrifugation (e.g., 500 x g for 2 minutes) and discard the supernatant.
-
Wash the resin sequentially with the following buffers to remove non-specifically bound proteins:
-
Three washes with Wash Buffer 1.
-
Three washes with Wash Buffer 2.
-
Three washes with Wash Buffer 3.
-
Protocol 3: Cleavage and Elution of Captured Proteins
This protocol describes the release of captured proteins from the streptavidin resin using different cleavage conditions.
A. Acid Cleavage (for DADPS linkers)
-
After the final wash step in Protocol 2, resuspend the resin in 10% formic acid.[1][2]
-
Incubate for 30 minutes at room temperature with gentle agitation.[1][2]
-
Centrifuge to pellet the resin and collect the supernatant containing the eluted proteins.
-
Neutralize the eluate with a suitable buffer (e.g., Tris-HCl, pH 8.0).
B. Disulfide Bond Reduction (for disulfide linkers)
-
Resuspend the resin in PBS containing 50 mM DTT or 50 mM Na2S2O4.[1][2]
-
Incubate for 1 hour at 37°C.
-
Centrifuge and collect the supernatant containing the eluted proteins.
C. Photocleavage
-
Resuspend the resin in a suitable buffer (e.g., PBS).
-
Expose the resin suspension to UV light at 365 nm for a specified time (e.g., 30-60 minutes). The optimal time may need to be determined empirically.[1][2]
-
Centrifuge and collect the supernatant.
Figure 2: Cleavage and Release Mechanism. This diagram illustrates the principle of protein release from streptavidin resin through the cleavage of the linker.
Quantitative Data Summary
The efficiency of cleavage and the nature of the residual tag are critical parameters for the successful application of cleavable biotin-azide tags.
| Cleavable Tag | Cleavage Condition | Cleavage Efficiency | Residual Mass Tag (Da) | Reference |
| DADPS-Biotin-Azide | 10% Formic Acid, 0.5 h | High | 143 | [1][2][3] |
| Disulfide-Biotin-Azide | 50 mM DTT, 1 h | Variable | - | [4] |
| Diazo-Biotin-Azide | 50 mM Na2S2O4 | Efficient | - | [5] |
| PC-Biotin-Azide | 365 nm UV, 30-60 min | Variable | - | [3] |
| Dde-Biotin-Azide | 2% Hydrazine, 2 h | Efficient | - | [6] |
Table 2: Quantitative Parameters of Selected Cleavable Biotin-Azide Tags. This table provides a summary of the cleavage conditions, efficiency, and the mass of the chemical remnant left on the protein after cleavage for different tags.
Conclusion
Cleavable biotin-azide tags represent a significant advancement in protein labeling technology, enabling the efficient capture and release of target proteins for a wide range of applications in basic research and drug development. By understanding the different types of cleavable linkers and their specific cleavage conditions, researchers can select the most appropriate tool for their experimental needs, leading to cleaner samples and more reliable downstream analysis. The protocols and data presented here provide a comprehensive guide for the successful implementation of this powerful technology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Comparative analysis of cleavable diazobenzene-based affinity tags for bioorthogonal chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
Application Notes and Protocols for Streptavidin Pull-Down Assay with a Dde Cleavable Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The streptavidin pull-down assay is a powerful and widely used technique for isolating and identifying protein-protein interactions, protein-DNA interactions, and for enriching specific proteins from complex biological samples. This method leverages the high-affinity and specific interaction between biotin (B1667282) and streptavidin. The use of a cleavable linker, such as the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker, introduces a significant advantage by allowing for the mild and specific elution of the captured biomolecules, leaving the streptavidin beads behind. This results in a cleaner sample for downstream analysis, such as mass spectrometry, by reducing contamination from streptavidin itself.[1][2][3][4][5][6]
The Dde linker is stable under typical physiological and experimental conditions but can be selectively cleaved by treatment with hydrazine (B178648) or hydroxylamine (B1172632) under mild conditions.[7][8] This application note provides a detailed protocol for performing a streptavidin pull-down assay using a biotinylated bait molecule attached via a Dde cleavable linker.
Principle of the Assay
The workflow begins with the immobilization of a biotinylated "bait" protein (or other molecule) onto streptavidin-coated beads. This bait protein is linked to biotin via a Dde linker. The immobilized bait is then incubated with a cell lysate or other sample containing potential "prey" proteins. If a prey protein interacts with the bait, it will be captured on the beads. After a series of washes to remove non-specific binding proteins, the Dde linker is cleaved with a hydrazine solution. This releases the bait-prey complex from the beads, which can then be collected and analyzed.
Diagram of the Experimental Workflow```dot
Caption: Chemical principle of Dde linker cleavage by hydrazine.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Fluorescence Microscopy with TAMRA-Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tetramethylrhodamine (TAMRA)-labeled proteins for fluorescence microscopy. This document outlines the key characteristics of the TAMRA fluorophore, detailed protocols for protein labeling and cellular imaging, and troubleshooting guidance to ensure high-quality, reproducible results.
Introduction to TAMRA Fluorophore
Tetramethylrhodamine (TAMRA) is a bright, photostable orange-red fluorescent dye belonging to the rhodamine family.[1][2] Its robust photophysical properties make it a popular choice for labeling proteins and other biomolecules in various applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays.[1][3] TAMRA is commonly available as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins, such as the N-terminus or the side chain of lysine (B10760008) residues, to form stable covalent bonds.[2][4]
One of the key advantages of TAMRA is its high fluorescence intensity and photostability, which allows for prolonged imaging sessions with minimal signal loss, a critical feature for time-lapse microscopy.[1][3] However, it is important to note that TAMRA's fluorescence is pH-sensitive, exhibiting optimal performance in neutral to slightly acidic environments.[1][5] In alkaline conditions (pH > 8.0), a structural change can lead to a reduced quantum yield.[1][5]
Data Presentation: Photophysical Properties of TAMRA
The following table summarizes the key quantitative properties of TAMRA, which are essential for designing and optimizing fluorescence microscopy experiments.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~546 - 556 nm | [3][5] |
| Emission Maximum (λem) | ~575 - 580 nm | [1][3][5][6] |
| Molar Extinction Coefficient (ε) | ~90,000 - 95,000 M⁻¹cm⁻¹ | [1][5] |
| Quantum Yield (Φ) | 0.1 - 0.5 | [1][5] |
| Recommended Laser Line | 532 nm, 561 nm | [5][6] |
Experimental Protocols
Protocol 1: Labeling Proteins with TAMRA-NHS Ester
This protocol provides a general method for labeling proteins with 5-TAMRA NHS ester. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein and is typically between 2:1 and 20:1.[7]
Materials:
-
Target protein (e.g., antibody) free of amine-containing stabilizers like Tris or BSA.[8]
-
5-TAMRA NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[4]
-
Labeling Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3[4][8]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 (optional)
-
Purification column (e.g., Sephadex G-25) or dialysis tubing[4]
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.[4] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.[7]
-
Prepare TAMRA Stock Solution: Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4][9] This solution should be protected from light.
-
Conjugation Reaction:
-
Calculate the required volume of the TAMRA stock solution to achieve the desired dye-to-protein molar ratio. A 5-10 fold molar excess of dye to protein is a good starting point.[4]
-
Add the TAMRA stock solution dropwise to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[4]
-
-
Quench Reaction (Optional): To stop the labeling reaction, add the quenching buffer to a final concentration of 50 mM and incubate for an additional 15-30 minutes.
-
Purification: Separate the TAMRA-labeled protein from the unreacted dye using a desalting column or dialysis against PBS.[4]
-
Storage: Store the purified TAMRA-protein conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C.[8]
Protocol 2: Cellular Imaging with TAMRA-Labeled Proteins
This protocol outlines a general procedure for imaging the uptake and localization of TAMRA-labeled proteins in cultured cells.
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
TAMRA-labeled protein
-
Cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular targets)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets for TAMRA (Excitation: ~540-560 nm, Emission: ~570-620 nm)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
Incubation with Labeled Protein:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add fresh, pre-warmed culture medium containing the desired concentration of the TAMRA-labeled protein. The optimal concentration and incubation time should be determined empirically.
-
Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C in a CO2 incubator.
-
-
Washing: Remove the medium containing the labeled protein and wash the cells three times with warm PBS to remove any unbound protein.
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
If imaging intracellular proteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash the cells three times with PBS.
-
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging:
-
Visualize the cells using a fluorescence microscope equipped with a suitable filter set for TAMRA and any other fluorophores used.
-
Acquire images using appropriate exposure times and laser power to obtain a good signal-to-noise ratio while minimizing photobleaching.
-
Mandatory Visualizations
Caption: Workflow for TAMRA-protein fluorescence microscopy.
Caption: Principle of fluorescence detection.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Low labeling efficiency.- Incorrect filter set.- Photobleaching.- Insufficient protein concentration.- Low expression of the target protein. | - Optimize the dye-to-protein ratio during labeling.- Verify the excitation and emission filters match TAMRA's spectra.- Minimize exposure time and laser power. Use an anti-fade mounting medium.- Increase the concentration of the labeled protein.- Confirm protein expression by another method (e.g., Western blot).[10] |
| High Background | - Unbound TAMRA dye.- Non-specific binding of the labeled protein.- Autofluorescence of cells or medium. | - Ensure thorough purification after the labeling reaction.- Increase the number of washing steps. Include a blocking step (e.g., with BSA).- Use a phenol (B47542) red-free medium for imaging. Image cells in PBS or a specialized imaging buffer. |
| Photobleaching | - Excessive exposure to excitation light. | - Reduce the laser power and/or exposure time.- Use a more sensitive detector.- Use an anti-fade reagent in the mounting medium. |
| Incorrect Localization | - Permeabilization issues (for intracellular targets).- Protein aggregation. | - Optimize the permeabilization protocol (e.g., detergent concentration, incubation time).- Centrifuge the labeled protein solution before use to remove aggregates. |
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. TAMRA dye for labeling in life science research [baseclick.eu]
- 4. youdobio.com [youdobio.com]
- 5. benchchem.com [benchchem.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. eurogentec.com [eurogentec.com]
- 8. biotium.com [biotium.com]
- 9. interchim.fr [interchim.fr]
- 10. m.youtube.com [m.youtube.com]
Eluting Biotinylated Proteins from Streptavidin Beads Using a Hydrazine-Cleavable Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between biotin (B1667282) and streptavidin is one of the strongest non-covalent bonds known in nature, making it an invaluable tool for affinity purification of biotinylated molecules. However, this remarkable stability also presents a significant challenge: the elution of captured biomolecules often requires harsh, denaturing conditions that can compromise protein integrity and interfere with downstream applications such as mass spectrometry.
A powerful and elegant solution to this problem is the use of a chemically cleavable linker between the biotin moiety and the molecule of interest. This application note details the use of a hydrazine-cleavable linker system, specifically one incorporating a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, for the mild and efficient elution of biotinylated proteins from streptavidin beads. This method is particularly advantageous for proteomics and other applications where protein function and structure are critical.
Principle of the Method
The core of this technique lies in a specially designed biotinylation reagent that contains a Dde-based linker. This linker is stable under a wide range of physiological and experimental conditions but can be selectively cleaved by treatment with a mild aqueous solution of hydrazine (B178648). The workflow involves:
-
Labeling: The target protein or population of proteins is biotinylated using a reagent containing the hydrazine-cleavable Dde linker.
-
Capture: The biotinylated proteins are captured on streptavidin-coated beads.
-
Washing: Non-specifically bound proteins are washed away, often under stringent conditions, to reduce background.
-
Elution: The beads are incubated with a dilute hydrazine solution, which cleaves the Dde linker and releases the target proteins, leaving the biotin tag bound to the streptavidin beads.
-
Downstream Analysis: The eluted proteins are then ready for various downstream applications, such as mass spectrometry-based proteomic analysis.
Advantages of Hydrazine Cleavage
-
Mild Elution Conditions: Proteins are released in their native or near-native state, preserving their biological activity and structural integrity.
-
High Purity Eluates: The specific cleavage of the linker minimizes the co-elution of non-specifically bound proteins and streptavidin itself, which is a common contaminant in harsher elution methods.
-
Compatibility with Mass Spectrometry: The mild elution conditions are fully compatible with downstream proteomic workflows, leading to cleaner spectra and more reliable protein identification and quantification.
Data Presentation
The use of a hydrazine-cleavable linker significantly improves the quality of data in proteomic experiments compared to traditional on-bead digestion methods. A key study by Gao et al. (2023) compared a standard on-bead digestion protocol (OPP-ID) with a hydrazine-cleavable linker protocol (OPP-IDCL) for identifying newly synthesized proteins. The results demonstrate a dramatic reduction in background proteins and an increase in the number of identified nascent proteins.
| Method | Total Proteins Identified (OPP-treated) | Background Proteins (PBS control) | Nascent Proteins Identified |
| On-Bead Digestion (OPP-ID) | 2,879 | 2,476 | 403 |
| Hydrazine Elution (OPP-IDCL) | 2,633 | 296 | 2,337 |
Table 1: Comparison of Protein Identification between On-Bead Digestion and Hydrazine Elution. Data summarized from Gao et al. (2023). The hydrazine elution method (OPP-IDCL) shows a nearly 8-fold reduction in background proteins and a greater than 5-fold increase in the number of identified nascent proteins compared to on-bead digestion.
Experimental Protocols
Materials
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Dde Biotin Azide or other Dde-containing biotinylation reagent
-
Hydrazine monohydrate (64-65% solution)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
SDS solution (10%)
-
Protein sample labeled with a "clickable" alkyne or other reactive group
-
Copper (II) sulfate, THPTA, and sodium ascorbate (B8700270) for click chemistry (if applicable)
-
Wash buffers (e.g., PBS with 1% SDS)
-
Elution buffer (2% aqueous hydrazine)
-
Microcentrifuge tubes
-
Rotating mixer
Protocol 1: Elution of Intact Biotinylated Proteins
This protocol is suitable for applications where the intact protein is required for downstream analysis.
-
Preparation of Elution Buffer:
-
Prepare a 2% (v/v) aqueous hydrazine solution from a stock of hydrazine monohydrate. For example, add 31.25 µL of 64% hydrazine monohydrate to 968.75 µL of PBS to make 1 mL of 2% hydrazine solution. Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
-
Bead Washing:
-
After capturing the Dde-biotinylated proteins on streptavidin beads, wash the beads thoroughly to remove non-specifically bound proteins. A typical wash series could be:
-
2 washes with 1% SDS in PBS
-
2 washes with 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5
-
2 washes with PBS
-
-
-
Elution:
-
Resuspend the washed beads in 100-250 µL of 2% aqueous hydrazine solution.
-
Incubate at room temperature for 30-60 minutes with gentle rotation.
-
Centrifuge the beads and carefully collect the supernatant containing the eluted proteins.
-
For maximal recovery, a second elution step can be performed by adding fresh elution buffer to the beads and incubating for another 30-60 minutes. The supernatants from both elutions can then be pooled.
-
-
Sample Preparation for Downstream Analysis:
-
The eluted proteins can be concentrated and buffer-exchanged into a buffer compatible with the intended downstream application using spin concentrators.
-
Protocol 2: Elution and On-Bead Digestion for Mass Spectrometry
This protocol is optimized for proteomic analysis where peptides are identified by mass spectrometry.
-
Protein Capture and Washing:
-
Follow the same procedure as in Protocol 1 for capturing and washing the Dde-biotinylated proteins.
-
-
Elution and Digestion:
-
Elute the proteins as described in Protocol 1.
-
The eluted proteins are then subjected to in-solution tryptic digestion. Briefly:
-
Reduce the proteins with DTT (5 mM) at 56°C for 30 minutes.
-
Alkylate with iodoacetamide (B48618) (15 mM) in the dark at room temperature for 30 minutes.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Quench the digestion with formic acid.
-
-
-
Peptide Desalting:
-
Desalt the resulting peptides using a C18 StageTip or similar desalting column prior to LC-MS/MS analysis.
-
Visualizations
Chemical Cleavage of Dde-Biotin Linker
Caption: Hydrazine cleaves the Dde linker, releasing the target protein.
Experimental Workflow for Proteomic Analysis
Caption: Workflow for proteomic analysis using hydrazine elution.
Conclusion
The use of a hydrazine-cleavable Dde linker provides a robust and reliable method for the elution of biotinylated proteins from streptavidin beads under mild conditions. This approach overcomes many of the limitations associated with traditional elution methods, leading to higher purity samples and improved data quality in downstream applications, particularly in the field of proteomics. For researchers aiming to study protein-protein interactions, post-translational modifications, or dynamic changes in the proteome, the hydrazine elution strategy represents a significant advancement in affinity purification techniques.
Applications in Antibody-Drug Conjugate (ADC) Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted treatment of cancer.[1][2][3] By combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload, ADCs offer a targeted approach to cancer therapy, minimizing systemic toxicity and enhancing the therapeutic window.[1][4][5] The three main components of an ADC are the monoclonal antibody, the cytotoxic payload, and the linker that connects them.[4][6][7] The linker's properties are critical, influencing the ADC's stability, pharmacokinetics, and the mechanism of payload release.[1][6][] This document provides detailed application notes and protocols for the synthesis and characterization of ADCs, focusing on common conjugation strategies.
Core Concepts in ADC Synthesis
The synthesis of an effective and safe ADC is a complex process that requires careful consideration of each component.[9] Key to this process is the selection of a suitable conjugation strategy, which largely depends on the target amino acid residues on the antibody, the chemistry of the linker, and the nature of the payload.[10]
1. Payloads: The cytotoxic agents, or "payloads," are a critical component of ADCs, responsible for the cell-killing effect.[11][] Ideal payloads exhibit high cytotoxicity, typically in the nanomolar to picomolar range, and possess a functional group that can be used for conjugation to the linker.[11][13] Payloads are broadly categorized based on their mechanism of action, with the most common classes being tubulin inhibitors and DNA-damaging agents.[11][14]
-
Tubulin Inhibitors: These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[11] Examples include auristatins like monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), and maytansinoids such as DM1 and DM4.[11][][13]
-
DNA-Damaging Agents: These payloads induce cell death by damaging the DNA of cancer cells through mechanisms like alkylation or the induction of double-strand breaks.[13] Examples include calicheamicins, duocarmycins, and pyrrolobenzodiazepine (PBD) dimers.[13]
2. Linkers: The linker is a crucial element that connects the antibody to the payload.[6][] It must be stable in circulation to prevent premature release of the payload, but also allow for its efficient release at the target site.[6] Linkers are broadly classified as cleavable or non-cleavable.[6][][16]
-
Cleavable Linkers: These linkers are designed to release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of specific enzymes.[6][17] Common types include acid-labile hydrazone linkers, glutathione-sensitive disulfide linkers, and enzyme-cleavable peptide linkers (e.g., valine-citrulline).[6][][17]
-
Non-Cleavable Linkers: These linkers rely on the degradation of the antibody within the lysosome to release the payload.[6] An example is the maleimidocaproyl (MC) linker.[17]
3. Conjugation Strategies: The method of attaching the linker-payload to the antibody is a critical step in ADC synthesis. The most common approaches target the side chains of naturally occurring amino acids, such as lysine (B10760008) and cysteine.[2][18][19]
-
Lysine Conjugation: The ε-amino groups of lysine residues are abundant on the surface of antibodies, providing multiple sites for conjugation.[20] This method often results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).[2]
-
Cysteine Conjugation: The thiol groups of cysteine residues, typically after reduction of interchain disulfide bonds, offer more controlled and site-specific conjugation.[19][21][22] This approach can lead to more homogeneous ADC populations with a defined DAR.[19][21]
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and characterization of ADCs. Specific reaction conditions may need to be optimized based on the specific antibody, linker, and payload being used.
Protocol 1: Cysteine-Based Conjugation
This protocol describes the conjugation of a maleimide-functionalized linker-payload to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Maleimide-functionalized linker-payload (e.g., mc-vc-PAB-MMAE) dissolved in an organic co-solvent like DMSO
-
Quenching reagent (e.g., L-cysteine)
-
Purification system (e.g., Tangential Flow Filtration (TFF) or Hydrophobic Interaction Chromatography (HIC))[23][]
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in PBS containing 1 mM EDTA.[1]
-
Partial Reduction: Add a 2-5 molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.[22][25]
-
Buffer Exchange: Remove excess TCEP by buffer exchange into a conjugation buffer (e.g., PBS, pH 7.4) using a desalting column or TFF.
-
Conjugation: Immediately add a 5-10 fold molar excess of the maleimide-functionalized linker-payload solution to the reduced antibody.[1] Ensure the final concentration of the organic co-solvent is below 10% (v/v) to maintain antibody stability.[1] Incubate at room temperature for 1-2 hours with gentle mixing.[1]
-
Quenching: Add a 2-fold molar excess of L-cysteine to quench any unreacted maleimide (B117702) groups.[25] Incubate for 30 minutes at room temperature.[25]
-
Purification: Purify the ADC from unreacted linker-payload and other small molecules using TFF or HIC.[23][]
Workflow for Cysteine-Based ADC Synthesis
Caption: Workflow for cysteine-based ADC synthesis.
Protocol 2: Lysine-Based Conjugation
This protocol outlines a one-step conjugation method using an N-hydroxysuccinimide (NHS)-ester functionalized linker-payload.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 8)
-
NHS-ester functionalized linker-payload dissolved in an organic co-solvent (e.g., DMA)
-
Purification system (e.g., TFF or Size Exclusion Chromatography (SEC))
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in a buffer with a pH of ~8 to facilitate the reaction with the NHS ester.[20]
-
Conjugation: Add a 5-10 fold molar excess of the NHS-ester functionalized linker-payload solution to the antibody solution.[20] The final concentration of the organic co-solvent should be kept below 10% (v/v).
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
Purification: Purify the ADC from unreacted linker-payload and other small molecules using TFF or SEC.[]
Signaling Pathway for ADC Internalization and Payload Release
Caption: ADC internalization and payload release pathway.
Data Presentation: Characterization of ADCs
The characterization of ADCs is crucial to ensure their quality, efficacy, and safety.[26] A key parameter is the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to a single antibody.[10][27]
Table 1: Common Techniques for ADC Characterization
| Parameter | Analytical Technique | Principle |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectrophotometry | Measures absorbance at two wavelengths to determine the concentrations of the antibody and the payload.[][29] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity, which correlates with the number of conjugated drugs.[][30] | |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates light and heavy chains of the ADC to determine drug distribution.[29][30] | |
| Mass Spectrometry (MS) | Provides accurate mass measurements of the intact ADC or its subunits to determine the DAR distribution.[31][32] | |
| Purity and Aggregation | Size Exclusion Chromatography (SEC) | Separates molecules based on size to quantify monomers, aggregates, and fragments.[] |
| Identity | Mass Spectrometry (MS) | Confirms the molecular weight of the ADC and its components. |
| Potency | In vitro cell-based assays | Measures the cytotoxic activity of the ADC on target cancer cell lines. |
Table 2: Representative Data for a Cysteine-Linked ADC
| Parameter | Result | Method |
| Average DAR | 3.8 | HIC-UV |
| DAR Distribution | ||
| DAR0 | 5% | HIC-UV |
| DAR2 | 25% | HIC-UV |
| DAR4 | 50% | HIC-UV |
| DAR6 | 15% | HIC-UV |
| DAR8 | 5% | HIC-UV |
| Monomer Purity | >98% | SEC-UV |
| Free Drug Level | <1% | RP-HPLC |
Conclusion
The synthesis of antibody-drug conjugates is a multidisciplinary field that combines principles of chemistry, biology, and pharmacology. The protocols and information provided in this document offer a foundational understanding of the key steps and considerations in developing these complex and promising therapeutics. Careful optimization of each step, from payload and linker selection to conjugation and purification, is essential for the successful development of safe and effective ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovative payloads for ADCs in cancer treatment: moving beyond the selective delivery of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 7. Antibody-drug conjugate (ADC) development - ProteoGenix [us.proteogenix.science]
- 9. escopharma.com [escopharma.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What Are ADC Payloads? | Biopharma PEG [biochempeg.com]
- 13. precisepeg.com [precisepeg.com]
- 14. What is an ADC Payload? | BroadPharm [broadpharm.com]
- 16. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 17. creativepegworks.com [creativepegworks.com]
- 18. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
- 19. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]
- 21. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 22. Cysteine-based Conjugation Service - Creative Biolabs [creativebiolabs.net]
- 23. Antibody Drug Conjugate Manufacturing: Purification [sigmaaldrich.com]
- 25. Conjugation Strategy of Endogenous Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. blog.crownbio.com [blog.crownbio.com]
- 29. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 30. pharmiweb.com [pharmiweb.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. sciex.com [sciex.com]
Application Note: A Chemoproteomics Workflow Utilizing Cleavable Biotin Probes for Target and Biomarker Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemoproteomics is a powerful technology for the identification of protein targets of small molecules and for the discovery of novel biomarkers. A key technique in this field involves the use of chemical probes that can be attached to a biotin (B1667282) handle for enrichment and subsequent identification by mass spectrometry. The strong interaction between biotin and streptavidin, however, presents a challenge for the elution of captured proteins. Cleavable biotin probes offer an elegant solution to this problem by allowing for the release of target proteins under specific and mild conditions, thereby reducing background and improving the specificity of identification.[1][2]
This application note provides a detailed workflow and protocols for a chemoproteomics study using cleavable biotin probes, from cell treatment to mass spectrometry analysis and data interpretation.
Principle of the Workflow
The workflow is based on the use of a chemical probe that contains a reactive group to covalently bind to a target protein, and a bioorthogonal handle (e.g., an alkyne or azide (B81097) group) for the subsequent attachment of a cleavable biotin tag via click chemistry.[3][4][5] The biotinylated proteins are then captured on streptavidin-coated beads. After stringent washing to remove non-specific binders, the captured proteins are released by cleaving the linker, and the identified by mass spectrometry.[1][6]
Visualization of the Experimental Workflow
A generalized experimental workflow for chemoproteomics using cleavable biotin probes is depicted below.
Caption: General chemoproteomics workflow using cleavable biotin probes.
Types of Cleavable Linkers
Several types of cleavable linkers are commercially available, each with a specific cleavage condition. The choice of linker depends on the experimental design and the nature of the target proteins.
| Linker Type | Cleavage Condition | Advantages | Disadvantages |
| Acid-cleavable (e.g., DADPS) | 10% Formic Acid[4][6] | Mild cleavage, compatible with most downstream applications. | May not be suitable for acid-labile post-translational modifications. |
| Photocleavable (PC) | UV irradiation (e.g., 365 nm)[4] | Spatially and temporally controlled cleavage. | Can potentially damage biomolecules. |
| Reduction-cleavable (e.g., Diazobenzene, Disulfide) | Sodium dithionite (B78146) or DTT/TCEP[4][7] | Mild and specific cleavage. | Reducing agents can interfere with disulfide-containing proteins. |
| Enzyme-cleavable (e.g., TEV protease) | Specific protease (e.g., TEV)[8] | Highly specific cleavage. | Enzyme may not have access to the cleavage site in all protein conformations. |
Experimental Protocols
Protocol 1: Cell Treatment and Lysis
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with the alkyne- or azide-functionalized chemical probe at a predetermined concentration and for a specific duration. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Protocol 2: Click Chemistry and Biotinylation
-
Prepare Click Chemistry Reaction Mix:
-
For a 1 mg protein sample, prepare the following reaction mix in the order listed:
-
Protein lysate (1 mg in 500 µL)
-
Cleavable biotin-azide/alkyne (final concentration 100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)
-
Copper(II) sulfate (B86663) (CuSO4) (final concentration 1 mM)
-
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
-
Protein Precipitation (Optional but Recommended):
-
To remove excess reagents, precipitate the protein using a chloroform/methanol precipitation protocol.[9]
-
Protocol 3: Streptavidin Enrichment
-
Bead Preparation:
-
Resuspend streptavidin-coated magnetic beads in lysis buffer.
-
Wash the beads three times with lysis buffer.
-
-
Protein Binding:
-
Add the biotinylated protein sample to the washed streptavidin beads.
-
Incubate for 1-2 hours at 4°C with rotation.
-
-
Washing:
-
Wash the beads sequentially with:
-
Lysis buffer (3 times)
-
High salt buffer (e.g., 1 M NaCl) (2 times)
-
Urea buffer (e.g., 2 M Urea) (2 times)
-
Ammonium (B1175870) bicarbonate buffer (50 mM) (3 times)
-
-
Protocol 4: On-Bead Digestion and Elution (for peptide-level analysis)
This protocol is recommended for identifying the sites of probe modification.[9]
-
Reduction and Alkylation:
-
Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Tryptic Digestion:
-
Add sequencing-grade trypsin (e.g., 1 µg) to the bead suspension.
-
Incubate overnight at 37°C with shaking.
-
-
Cleavage and Elution:
-
Centrifuge the beads and collect the supernatant containing non-biotinylated peptides.
-
To the beads, add the appropriate cleavage buffer (see table above) and incubate for the recommended time.
-
Collect the supernatant containing the cleaved, previously biotinylated peptides.
-
-
Sample Preparation for MS:
-
Desalt the eluted peptides using a C18 StageTip.
-
Dry the peptides in a vacuum centrifuge and resuspend in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).
-
Protocol 5: Elution and In-solution Digestion (for protein-level analysis)
-
Cleavage and Elution:
-
Resuspend the beads in the appropriate cleavage buffer and incubate as recommended.
-
Collect the supernatant containing the eluted proteins.
-
-
In-solution Digestion:
-
Perform a standard in-solution tryptic digestion protocol on the eluted proteins.
-
-
Sample Preparation for MS:
-
Desalt the resulting peptides using a C18 StageTip.
-
Dry the peptides and resuspend for LC-MS/MS analysis.
-
Quantitative Data Presentation
The following tables represent typical quantitative data obtained from a chemoproteomics experiment.
Table 1: Comparison of Cleavable Linkers for Cysteine-Reactive Probe Enrichment
| Cleavable Linker | Enrichment Method | Number of Unique Cysteine Residues Identified |
| DADPS | On-peptide | >10,000[6][9] |
| Azobenzene (AZO) | On-peptide | ~3,000 - 4,000[6][9] |
| DADPS | On-protein | ~2,000 - 3,000[9] |
| Azobenzene (AZO) | On-protein | ~1,000 - 2,000[9] |
Table 2: Example of Target Engagement Data for a Covalent Inhibitor
| Protein Target | Cysteine Site | Fold Change (Inhibitor/Control) | p-value |
| EGFR | C797 | -3.5 | <0.001 |
| SRC | C277 | -2.8 | <0.01 |
| ABL1 | C305 | -1.5 | >0.05 (non-significant) |
| Non-target Protein | Cys-X | -1.1 | >0.05 (non-significant) |
Signaling Pathway Visualization
Chemoproteomics can be used to elucidate the targets of a drug within a specific signaling pathway. The diagram below illustrates a hypothetical scenario where a covalent inhibitor is used to probe the EGFR signaling pathway.
Caption: Inhibition of the EGFR signaling pathway by a covalent inhibitor.
Conclusion
The use of cleavable biotin probes in chemoproteomics workflows provides a robust and versatile method for the identification and quantification of protein targets.[10] The ability to efficiently release captured proteins under mild conditions significantly improves the quality of data obtained from mass spectrometry analysis.[2] The protocols and data presented in this application note serve as a guide for researchers to design and execute their own chemoproteomics experiments for drug discovery and biomarker identification.
References
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. Proteomics evaluation of chemically cleavable activity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Improved deconvolution of natural products’ protein targets using diagnostic ions from chemical proteomics linkers [beilstein-journals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Labeling Alkyne-Modified Proteins in Live Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the bioorthogonal labeling of alkyne-modified proteins in living cells. This powerful technique enables the visualization and characterization of proteins in their native environment, offering significant advantages for basic research and drug development. The protocols focus on two primary methods: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction to Bioorthogonal Labeling of Alkyne-Modified Proteins
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] The "click chemistry" paradigm, particularly the reaction between an azide (B81097) and an alkyne, has become a cornerstone of bioorthogonal labeling.[2] This approach typically involves a two-step process:
-
Incorporation of an alkyne handle: An alkyne functional group is introduced into a protein of interest. This can be achieved through metabolic labeling, where cells are incubated with an amino acid analog containing an alkyne group, or through genetic code expansion, which allows for site-specific incorporation of an alkyne-bearing unnatural amino acid.[3][4][5][6][7]
-
Bioorthogonal reaction: The alkyne-modified protein is then covalently labeled with a probe molecule (e.g., a fluorophore or a biotin (B1667282) tag) that carries a complementary azide functional group. This reaction is highly specific and occurs rapidly under physiological conditions.[2]
The two most prominent click chemistry reactions for this purpose are CuAAC and SPAAC.[3][4]
-
CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This reaction is known for its high reaction rate and efficiency.[2][8][9] However, the copper catalyst can be toxic to cells.[8][9][10] The development of copper-chelating ligands, such as THPTA, has significantly improved the biocompatibility of this method by protecting cells from copper-induced damage.[8][9]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): To circumvent the issue of copper toxicity, SPAAC was developed.[1] This reaction utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide without the need for a catalyst.[1][3][4] While generally having slower kinetics than CuAAC, various cyclooctyne derivatives have been engineered to enhance the reaction rate.[11]
Experimental Workflows
The general workflow for labeling alkyne-modified proteins in live cells is depicted below. The process begins with the introduction of the alkyne group into the cellular proteins, followed by the bioorthogonal click chemistry reaction with an azide-bearing probe, and concludes with downstream analysis.
Signaling Pathway Visualization
Bioorthogonal labeling can be used to visualize and track proteins within specific signaling pathways. For example, the insulin (B600854) signaling pathway involves the insulin receptor (IR), a cell-surface protein. By site-specifically incorporating an alkyne-bearing amino acid into the IR, its localization and trafficking can be monitored upon insulin stimulation.
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters for CuAAC and SPAAC labeling in live cells, compiled from various sources. These values should be considered as a starting point and may require optimization for specific cell types and experimental setups.
Table 1: Reagent Concentrations for Live Cell Labeling
| Reagent | CuAAC Concentration | SPAAC Concentration | Notes |
| Alkyne-Amino Acid Analog | 25 - 50 µM | 25 - 50 µM | For metabolic labeling.[12] |
| Azide-Probe (Fluorophore/Biotin) | 25 µM | 20 - 50 µM | Optimal concentration depends on the probe's cell permeability.[9][13] |
| CuSO₄ | 50 µM | N/A | Higher concentrations can be toxic.[8][9] |
| Copper Ligand (e.g., THPTA) | 250 µM | N/A | Used at a 5:1 ratio to CuSO₄ to minimize toxicity.[9] |
| Sodium Ascorbate (B8700270) | 2.5 mM | N/A | Reducing agent to maintain copper in the Cu(I) state.[9] |
| Strained Alkyne-Probe | N/A | 10 µM | For labeling azide-modified proteins.[13] |
Table 2: Incubation Times and Conditions
| Step | CuAAC | SPAAC | Temperature |
| Metabolic Labeling | 24 - 48 hours | 24 - 48 hours | 37°C |
| Labeling Reaction | 1 - 5 minutes | 15 - 30 minutes | 4°C or 37°C[8][9][13] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins with an Alkyne-Containing Amino Acid
This protocol describes the metabolic incorporation of an alkyne-containing amino acid analog, L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG), into newly synthesized proteins.
Materials:
-
Mammalian cells of choice
-
Complete cell culture medium
-
Methionine-free medium
-
L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG) stock solution (e.g., 10 mM in DMSO or water)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to 80-90% confluency in complete medium.
-
Wash the cells twice with warm PBS.
-
Replace the complete medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.
-
Add the alkyne-containing amino acid analog to the methionine-free medium to a final concentration of 25-50 µM.
-
Incubate the cells for 1-4 hours (for pulse-labeling) or up to 24-48 hours (for steady-state labeling) under standard culture conditions (37°C, 5% CO₂).
-
Proceed to the bioorthogonal labeling reaction (Protocol 2 or 3).
Protocol 2: Live Cell Labeling via CuAAC
This protocol is adapted for labeling cell-surface proteins. For intracellular targets, cell fixation and permeabilization are typically required prior to the CuAAC reaction due to the poor cell permeability of the copper catalyst complex.[10]
Materials:
-
Alkyne-modified cells (from Protocol 1)
-
Azide-functionalized probe (e.g., Alexa Fluor 488 Azide)
-
CuSO₄ solution (e.g., 50 mM in water)
-
THPTA solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (e.g., 500 mM in water, freshly prepared)
-
Aminoguanidine solution (e.g., 100 mM in water)
-
PBS
Procedure:
-
Wash the alkyne-modified cells twice with cold PBS.
-
Prepare the CuAAC reaction cocktail. For a 1 mL final volume, add the reagents in the following order to pre-warmed medium or PBS:
-
25 µL of 1 mM Azide-probe (final concentration 25 µM)
-
1 µL of 50 mM CuSO₄ (final concentration 50 µM)
-
5 µL of 50 mM THPTA (final concentration 250 µM)
-
10 µL of 100 mM Aminoguanidine (final concentration 1 mM)
-
-
Immediately before adding to the cells, add 5 µL of 500 mM sodium ascorbate (final concentration 2.5 mM).
-
Add the reaction cocktail to the cells and incubate for 1-5 minutes at 4°C to minimize endocytosis.[9]
-
Wash the cells three times with cold PBS to remove unreacted reagents.
-
The cells are now ready for analysis (e.g., fluorescence microscopy, flow cytometry).
Protocol 3: Live Cell Labeling via SPAAC
This protocol is suitable for labeling both cell-surface and intracellular proteins due to the cell permeability of many strained cyclooctyne probes.
Materials:
-
Alkyne-modified cells (from Protocol 1)
-
Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
PBS
Procedure:
-
Wash the alkyne-modified cells twice with warm PBS.
-
Dilute the cyclooctyne-probe in pre-warmed complete culture medium to a final concentration of 20-50 µM.[13]
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C, protected from light.[13]
-
Wash the cells three times with warm PBS to remove the unreacted probe.
-
The cells are now ready for analysis.
Cell Viability Assays
It is crucial to assess cell viability after any labeling procedure to ensure that the observed effects are not due to cellular toxicity. Common cell viability assays include:
-
MTT/XTT/WST-1 Assays: These colorimetric assays measure the metabolic activity of cells by assessing the reduction of a tetrazolium salt by mitochondrial dehydrogenases.[14]
-
Calcein AM Assay: This fluorescence-based assay uses a cell-permeable dye that is converted to a fluorescent product by esterases in living cells, thus staining only viable cells.[15]
-
Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide, DRAQ7™): These assays use membrane-impermeable dyes that can only enter and stain cells with compromised plasma membranes (i.e., dead cells).
General Protocol for a Fluorescence-Based Viability Assay (Calcein AM):
-
After the labeling protocol and final washes, incubate the cells with Calcein AM solution (typically 1-2 µM in PBS) for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Image the cells using a fluorescence microscope with the appropriate filter set for Calcein AM.
-
Quantify the number of fluorescent (live) cells versus the total number of cells (e.g., from a brightfield or DAPI-stained image).
Conclusion
The labeling of alkyne-modified proteins in live cells using bioorthogonal click chemistry is a versatile and powerful tool for studying protein dynamics and function in their native context. The choice between CuAAC and SPAAC will depend on the specific application, with CuAAC offering faster kinetics and SPAAC providing a copper-free alternative that is generally more suitable for live-cell imaging. Careful optimization of labeling conditions and assessment of cell viability are essential for obtaining reliable and meaningful results.
References
- 1. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 5. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. 細胞生存率 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. licorbio.com [licorbio.com]
Application Notes and Protocols for Dual Labeling and Detection Strategies in Proteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative proteomics is a critical tool for understanding the complex molecular mechanisms underlying biological processes and disease states. Dual labeling and detection strategies, in particular, offer powerful approaches for the accurate and robust quantification of protein expression, post-translational modifications (PTMs), and protein-protein interactions (PPIs). By differentially labeling two or more biological samples, researchers can minimize experimental variability and enhance the precision of quantitative comparisons.
These application notes provide an in-depth overview of key dual labeling techniques in proteomics, including Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tag (TMT) labeling, and Proximity-Dependent Biotinylation (BioID). Detailed experimental protocols, quantitative data presentation, and visualizations of experimental workflows and signaling pathways are provided to guide researchers in applying these powerful methods in their own studies, with a particular focus on applications in drug discovery and development.
Section 1: Stable Isotope Labeling by Amino acids in Cell culture (SILAC)
Application Notes
SILAC is a metabolic labeling strategy that involves the incorporation of stable isotope-labeled amino acids into proteins in living cells.[1][2] This in vivo labeling approach allows for the combination of different cell populations at an early stage of the experimental workflow, significantly reducing sample handling-induced variability.[3][4] Typically, one population of cells is grown in "light" medium containing the natural abundance of amino acids (e.g., Arginine and Lysine), while the other population is grown in "heavy" medium containing stable isotope-labeled counterparts (e.g., 13C6-Arginine and 13C6,15N2-Lysine).[5] After a sufficient number of cell divisions to ensure complete incorporation of the heavy amino acids, the cell populations can be subjected to different treatments (e.g., drug vs. vehicle).[2][4] The samples are then combined, and the relative abundance of proteins is determined by mass spectrometry, where the mass difference between the light and heavy labeled peptides allows for their differentiation and quantification.[1][2]
Key Applications in Drug Development:
-
Target Identification and Validation: SILAC can be used to identify proteins that are differentially expressed or post-translationally modified upon drug treatment, helping to identify potential drug targets and validate their engagement.
-
Mechanism of Action Studies: By quantifying changes in protein expression and PTMs in response to a drug, SILAC can provide insights into the drug's mechanism of action and downstream signaling effects.
-
Biomarker Discovery: SILAC-based proteomics can be employed to identify biomarkers that correlate with drug efficacy or toxicity in preclinical models.[3]
-
Off-Target Effect Analysis: This technique can help identify unintended protein targets of a drug, providing a more comprehensive understanding of its pharmacological profile.
Quantitative Data Presentation
Table 1: Example of SILAC Data for Differential Protein Expression Analysis. This table illustrates how quantitative data from a SILAC experiment comparing a drug-treated sample to a control sample might be presented. The ratios represent the relative abundance of each protein between the two conditions.
| Protein ID | Gene Name | Protein Name | H/L Ratio | Log2(H/L Ratio) | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.54 | 1.34 | 0.001 | Upregulated |
| P62258 | HSP90AA1 | Heat shock protein HSP 90-alpha | 0.45 | -1.15 | 0.005 | Downregulated |
| Q06830 | BCL2L1 | Bcl-2-like protein 1 | 1.12 | 0.16 | 0.68 | No Change |
| P10415 | VIM | Vimentin | 3.15 | 1.66 | <0.001 | Upregulated |
| P08670 | VCL | Vinculin | 0.95 | -0.07 | 0.85 | No Change |
Experimental Protocols
Protocol 1: SILAC Labeling for Quantitative Proteomics
This protocol outlines the general steps for performing a dual-labeling SILAC experiment.
Materials:
-
SILAC-grade DMEM or RPMI-1640 medium lacking L-arginine and L-lysine
-
"Light" L-arginine and L-lysine
-
"Heavy" 13C6-L-arginine and 13C6,15N2-L-lysine
-
Dialyzed fetal bovine serum (dFBS)
-
Cell line of interest
-
Standard cell culture reagents and equipment
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Reagents for protein reduction, alkylation, and in-solution or in-gel digestion (e.g., DTT, iodoacetamide, trypsin)
-
Mass spectrometer
Procedure:
-
Cell Culture and Labeling:
-
Prepare "light" and "heavy" SILAC media by supplementing the base medium with the respective light and heavy amino acids and dFBS.
-
Culture two separate populations of the chosen cell line in the "light" and "heavy" media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.[2][4]
-
-
Experimental Treatment:
-
Once labeling is complete, treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment) and the "light" labeled cells with the control condition (e.g., vehicle).
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells from both populations.
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration.
-
-
Protein Digestion:
-
Reduce the disulfide bonds in the protein lysate with DTT and alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Use software such as MaxQuant to identify peptides and quantify the H/L ratios for each protein.[5]
-
Visualization
Caption: Workflow of a dual-labeling SILAC experiment.
Section 2: Tandem Mass Tag (TMT) Labeling
Application Notes
Tandem Mass Tag (TMT) labeling is a chemical labeling method that enables multiplexed relative quantification of proteins from multiple samples simultaneously.[6] TMT reagents are isobaric, meaning they have the same total mass, but upon fragmentation in the mass spectrometer, they generate unique reporter ions of different masses.[3] This allows for the simultaneous identification and quantification of peptides from different samples in a single MS/MS scan.[6] The TMT reagents consist of three parts: a mass reporter group, a cleavable linker, and a reactive group that covalently attaches to the primary amines of peptides.[7] This technique is highly versatile, with kits available for multiplexing up to 18 samples.
Key Applications in Drug Development:
-
High-Throughput Screening: TMT's multiplexing capability makes it ideal for screening the effects of multiple drug candidates or different drug concentrations in a single experiment.[8]
-
Dose-Response Studies: Different TMT tags can be used to label samples from various points in a dose-response curve, allowing for a comprehensive analysis of a drug's effect.
-
Time-Course Experiments: TMT labeling is well-suited for studying the dynamic changes in the proteome over time following drug treatment.
-
Comparative Analysis of Disease Models: Researchers can compare the proteomic profiles of different disease models or patient samples in a single run to identify common and divergent responses to a therapeutic agent.
Quantitative Data Presentation
Table 2: Example of TMT Data for Multi-Condition Drug Treatment. This table shows a simplified output from a TMT experiment comparing the effects of two different drugs (Drug A and Drug B) against a vehicle control.
| Protein ID | Gene Name | Protein Name | TMT 127/126 (Drug A/Control) | TMT 128/126 (Drug B/Control) |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 0.52 | 1.89 |
| P00533 | EGFR | Epidermal growth factor receptor | 0.98 | 0.45 |
| P27361 | GRB2 | Growth factor receptor-bound protein 2 | 1.05 | 0.51 |
| Q13541 | PIK3R2 | Phosphatidylinositol 3-kinase regulatory subunit beta | 0.61 | 1.75 |
| P42336 | MAPK1 | Mitogen-activated protein kinase 1 | 1.95 | 1.02 |
Experimental Protocols
Protocol 2: TMT 10-plex Labeling for Multiplexed Quantitative Proteomics
This protocol provides a general workflow for TMT 10-plex labeling.
Materials:
-
TMT10plex™ Isobaric Label Reagent Set
-
Protein samples (e.g., cell lysates, tissue extracts)
-
Reagents for protein reduction, alkylation, and digestion (as in Protocol 1)
-
Acetonitrile (ACN), anhydrous
-
Triethylammonium bicarbonate (TEAB) buffer, 100 mM
-
C18 solid-phase extraction (SPE) cartridges
-
High-pH reversed-phase fractionation kit (optional)
-
Mass spectrometer with MS3 capabilities (recommended for TMT)
Procedure:
-
Protein Digestion:
-
Digest 100 µg of protein from each of the ten samples as described in Protocol 1.
-
-
TMT Labeling:
-
Resuspend each peptide digest in 100 µL of 100 mM TEAB.
-
Reconstitute each of the 10 TMT label reagents in 41 µL of anhydrous ACN.
-
Add the reconstituted TMT label to its corresponding peptide sample and incubate for 1 hour at room temperature.
-
-
Quenching and Combining Samples:
-
Add 8 µL of 5% hydroxylamine to each sample and incubate for 15 minutes to quench the labeling reaction.
-
Combine all 10 labeled samples into a single tube and mix thoroughly.
-
-
Sample Cleanup and Fractionation:
-
Desalt the combined sample using a C18 SPE cartridge.
-
For complex samples, perform high-pH reversed-phase fractionation to reduce sample complexity and improve proteome coverage.
-
-
Mass Spectrometry Analysis:
-
Analyze each fraction by LC-MS/MS. For TMT, an instrument with MS3 capabilities is recommended to minimize reporter ion ratio distortion.
-
-
Data Analysis:
-
Use software like Proteome Discoverer to identify peptides and quantify the reporter ion intensities for each protein across the 10 samples.
-
Visualization
Caption: Workflow for a TMT 10-plex experiment.
Section 3: Proximity-Dependent Biotinylation (BioID) for Protein-Protein Interactions
Application Notes
Proximity-Dependent Biotinylation, specifically the BioID method, is a powerful technique for identifying protein-protein interactions (PPIs) and characterizing the protein microenvironment in living cells.[9][10] The method utilizes a promiscuous biotin (B1667282) ligase (BirA) fused to a protein of interest ("bait").[11] When expressed in cells and in the presence of excess biotin, the BirA enzyme biotinylates proteins in close proximity to the bait protein.[9] These biotinylated proteins ("prey") can then be captured using streptavidin affinity purification and identified by mass spectrometry.[11] A key advantage of BioID is its ability to capture transient and weak interactions that may be missed by other methods like co-immunoprecipitation.[9][10]
Key Applications in Drug Development:
-
Mapping Drug Target Interactomes: BioID can be used to identify the interaction partners of a drug target, providing a more complete picture of its biological context and potential downstream effects of modulation.
-
Identifying Proteins in Drug-Modulated Complexes: By comparing the BioID profiles of a target protein in the presence and absence of a drug, researchers can identify proteins whose interactions are altered by the compound.
-
Elucidating Mechanisms of Drug Resistance: BioID can be used to investigate how the protein interaction network of a drug target changes in drug-resistant cells, potentially revealing new targets to overcome resistance.
-
Characterizing Off-Target Interactions: By fusing BirA* to a drug molecule (if chemically feasible), it may be possible to identify off-target protein interactions directly.
Quantitative Data Presentation
Table 3: Example of BioID Data for a Bait Protein. This table shows a list of proteins identified as potential interactors of a bait protein, along with their spectral counts, which provide a semi-quantitative measure of abundance.
| Prey Protein ID | Gene Name | Protein Name | Spectral Counts (Bait) | Spectral Counts (Control) | Fold Change (Bait/Control) |
| Q9Y6K1 | WDR62 | WD repeat-containing protein 62 | 152 | 5 | 30.4 |
| O14976 | ASPM | Abnormal spindle-like microcephaly-associated protein | 121 | 2 | 60.5 |
| P35658 | CENPJ | Centromere protein J | 98 | 1 | 98.0 |
| P02768 | ALB | Serum albumin | 10 | 8 | 1.25 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 25 | 20 | 1.25 |
Note: Fold change is a simplified representation. Statistical analysis is required for confident identification of interactors.
Experimental Protocols
Protocol 3: Proximity-Dependent Biotinylation (BioID)
This protocol provides a general workflow for a BioID experiment.
Materials:
-
Expression vector containing the BirA* gene
-
Gene encoding the protein of interest (bait)
-
Cell line for transfection
-
Biotin, 50 mM stock solution
-
Lysis buffer (e.g., RIPA buffer)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., high salt, low salt, and no salt buffers)
-
Elution buffer (e.g., containing biotin or using on-bead digestion)
-
Reagents for protein digestion (as in Protocol 1)
-
Mass spectrometer
Procedure:
-
Construct Generation and Cell Line Creation:
-
Clone the gene of interest in-frame with the BirA* gene in an appropriate expression vector.
-
Generate a stable cell line expressing the bait-BirA* fusion protein. A control cell line expressing BirA* alone should also be created.[11]
-
-
Biotin Labeling:
-
Culture the stable cell lines and induce expression of the fusion protein if necessary.
-
Supplement the culture medium with 50 µM biotin and incubate for 18-24 hours to allow for proximity labeling.
-
-
Cell Lysis:
-
Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
-
Affinity Purification of Biotinylated Proteins:
-
Incubate the cell lysate with streptavidin-coated magnetic beads to capture biotinylated proteins.
-
Perform stringent washes to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the captured proteins from the beads or perform on-bead digestion with trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify the proteins and compare the spectral counts or peptide intensities between the bait and control samples to identify specific interactors.
-
Visualization
Caption: Workflow for a BioID experiment.
Section 4: Signaling Pathway Analysis
Application Notes
Dual labeling proteomics strategies are exceptionally well-suited for dissecting complex signaling pathways. By comparing the proteomic and phosphoproteomic changes between different cellular states (e.g., stimulated vs. unstimulated, drug-treated vs. control), researchers can map the flow of information through a pathway and identify key regulatory nodes. For instance, SILAC has been used to study the epidermal growth factor receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[12]
Visualization of the EGFR Signaling Pathway
The following diagram illustrates a simplified view of the EGFR signaling pathway, highlighting key components and their interactions. This type of visualization is invaluable for interpreting complex proteomics datasets and generating new hypotheses.
Caption: A simplified diagram of the EGFR signaling pathway.
References
- 1. Quantitative Top-Down Proteomics in Complex Samples Using Protein-Level Tandem Mass Tag Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aragen.com [aragen.com]
- 7. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 8. Chemoproteomics Workflows | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Identification of novel MAP kinase pathway signaling targets by functional proteomics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A rapid methods development workflow for high-throughput quantitative proteomic applications | PLOS One [journals.plos.org]
- 11. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nautilus.bio [nautilus.bio]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Click Chemistry Reactions with Biotin Azide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during click chemistry reactions involving biotin (B1667282) azide (B81097), a key reagent for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of low yield in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with biotin azide?
Low yields in CuAAC reactions can stem from several factors. The most common culprits include the oxidation of the copper(I) catalyst to the inactive copper(II) state, poor quality or degradation of the biotin azide or alkyne-modified molecule, suboptimal concentrations of reactants, and the presence of interfering substances in the reaction buffer.[1] It is also crucial to ensure the correct ratio of the copper-stabilizing ligand to the copper catalyst.[2]
Q2: How can I prevent the oxidation of the copper(I) catalyst?
The active Cu(I) catalyst is readily oxidized to inactive Cu(II), especially in the presence of oxygen.[1] To mitigate this, a reducing agent, most commonly sodium ascorbate (B8700270), is added to the reaction mixture to regenerate Cu(I) from any oxidized copper.[3] It is critical to use a freshly prepared solution of sodium ascorbate for each experiment, as it is prone to oxidation.[4] Additionally, degassing the reaction buffer by bubbling an inert gas like argon or nitrogen through it can help to remove dissolved oxygen.[4]
Q3: What is the optimal ligand-to-copper ratio for a CuAAC reaction?
A copper-chelating ligand, such as THPTA or BTTAA, is essential to stabilize the Cu(I) catalyst, prevent its oxidation, and increase reaction efficiency.[2] An excess of the ligand is generally recommended to protect biomolecules from oxidative damage.[5] A ligand-to-copper ratio of 5:1 is often suggested as a starting point for optimization.[6][7] However, in some cases, a very high ligand-to-copper ratio can be inhibitory, so the optimal ratio may need to be determined empirically for your specific system.[8]
Q4: Can my reaction buffer be inhibiting the click reaction?
Yes, certain buffer components can interfere with the CuAAC reaction. Buffers containing primary amines, such as Tris, can chelate the copper catalyst and reduce its activity.[3] It is advisable to use non-coordinating buffers like PBS or HEPES.[1] Additionally, reducing agents like DTT and other thiols can react with the copper catalyst and should be removed from the sample before initiating the click reaction, for example, by dialysis or buffer exchange.[1]
Q5: How should I store my biotin azide to ensure its stability?
Biotin azide should be stored at -20°C or -80°C and protected from light.[9] When stored correctly, it can be stable for several years.[4] It is recommended to aliquot the biotin azide upon receipt to avoid multiple freeze-thaw cycles.
Q6: What is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and when should I consider using it?
SPAAC is a type of copper-free click chemistry that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne.[10] The ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a copper catalyst.[11] This is particularly advantageous for in vivo studies or when working with systems that are sensitive to copper toxicity.[12] However, SPAAC reactions can sometimes be slower than CuAAC, potentially requiring higher concentrations of reagents or longer reaction times.[12]
Troubleshooting Guides
Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
If you are experiencing low yields in your CuAAC reaction with biotin azide, follow this troubleshooting workflow:
Data Presentation: Recommended Reagent Concentrations for CuAAC
| Component | Recommended Concentration | Notes |
| Alkyne-modified Biomolecule | 10 µM - 1 mM | Concentration is substrate-dependent. |
| Biotin Azide | 1.1 to 2-fold molar excess over alkyne | A slight excess can help drive the reaction to completion.[2] |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 250 µM | To be reduced in situ to Cu(I). |
| Copper-chelating Ligand (e.g., THPTA) | 250 µM - 1.25 mM | A 5-fold excess relative to CuSO₄ is a good starting point.[7] |
| Sodium Ascorbate | 1 mM - 5 mM | Should be prepared fresh. |
| Aminoguanidine (B1677879) (optional) | 1 mM - 5 mM | Can be added to prevent oxidative damage to biomolecules.[13] |
Low Yield in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For issues with copper-free click chemistry, consider the following:
Data Presentation: Recommended Reagent Concentrations for SPAAC
| Component | Recommended Concentration | Notes |
| Azide-modified Biomolecule | 10 µM - 1 mM | Dependent on the specific application. |
| DBCO-Biotin | 1.5 to 3-fold molar excess over azide | Higher excess may be needed for dilute samples.[14] |
| Reaction Time | 1 - 12 hours | Can be longer for less reactive cyclooctynes or lower concentrations.[14] |
| Temperature | Room Temperature or 37°C | Higher temperatures can increase the reaction rate. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Biotin Azide
This protocol provides a general guideline for labeling an alkyne-containing protein with biotin azide.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Biotin Azide (e.g., 10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (e.g., 20 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 50 mM stock in water)
-
Sodium Ascorbate (e.g., 100 mM stock in water, prepare fresh )
-
Aminoguanidine Hydrochloride (optional, e.g., 100 mM stock in water)
Procedure:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in your chosen reaction buffer.
-
Add the biotin azide stock solution to achieve a 1.1 to 2-fold molar excess over the protein.
-
(Optional) Add aminoguanidine to a final concentration of 1-5 mM.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. For a final CuSO₄ concentration of 100 µM, add THPTA to a final concentration of 500 µM (maintaining a 1:5 ratio).
-
Add the catalyst premix to the protein-azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can be performed on a rotator.
-
Proceed with the purification of the biotinylated protein.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO-Biotin
This protocol is for labeling an azide-containing biomolecule with a DBCO-biotin conjugate.
Materials:
-
Azide-modified biomolecule in an appropriate buffer (e.g., PBS, pH 7.4)
-
DBCO-Biotin (e.g., 10 mM stock in DMSO)
Procedure:
-
To your azide-modified biomolecule in the reaction buffer, add the DBCO-biotin stock solution to achieve a 1.5 to 3-fold molar excess.
-
If the DBCO-biotin has limited aqueous solubility, the final concentration of the organic co-solvent (e.g., DMSO) should be kept as low as possible (typically <10%).
-
Incubate the reaction at room temperature or 37°C for 1 to 12 hours. Reaction times may need to be optimized depending on the specific reactants and their concentrations.
-
After the incubation, the biotinylated biomolecule is ready for purification or direct use in downstream applications.
Reaction Mechanisms
References
- 1. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. interchim.fr [interchim.fr]
Technical Support Center: Optimizing Dde Linker Cleavage
Welcome to the technical support center for optimizing the cleavage of 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linkers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the cleavage process.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Dde linker cleavage?
A1: The most common and widely cited method for Dde linker cleavage involves the use of 2% hydrazine (B178648) monohydrate in N,N-dimethylformamide (DMF).[1] Typically, the peptide-resin is treated with this solution for short incubation periods, which are repeated multiple times to ensure complete removal. A standard procedure involves three treatments of 3 minutes each at room temperature.[1]
Q2: Can Dde linkers be cleaved under aqueous conditions?
A2: While the standard protocol uses an organic solvent (DMF), the primary concern with aqueous cleavage is often the solubility of the protected molecule. For solution-phase deprotection, solvents like methanol, DCM, or acetonitrile (B52724) may be viable alternatives to DMF, depending on the properties of the peptide or conjugate. There is limited information on purely aqueous cleavage conditions, and their efficacy would need to be empirically determined.
Q3: Are there alternative reagents for Dde cleavage?
A3: Yes, an alternative method utilizes hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in N-methylpyrrolidone (NMP).[1] This method is particularly advantageous when orthogonality with Fmoc protecting groups is required, as the standard hydrazine treatment will also remove Fmoc groups.[1]
Q4: What is the difference between Dde and ivDde linkers?
A4: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group is a more sterically hindered version of the Dde group.[1] This increased steric hindrance makes the ivDde linker more stable during long syntheses and less prone to premature loss or migration.[1] However, this stability can also make the ivDde group more difficult to cleave, sometimes requiring harsher conditions or repeated treatments.
Q5: How can I monitor the progress of the Dde cleavage reaction?
A5: The cleavage of the Dde group by hydrazine results in the formation of a chromophoric indazole derivative, which can be monitored spectrophotometrically by measuring the absorbance at 290 nm. Alternatively, a small sample of the resin can be cleaved, and the product analyzed by mass spectrometry to confirm the removal of the Dde group by checking for the expected mass change.
Troubleshooting Guide
This guide addresses specific issues that may arise during Dde linker cleavage experiments.
| Issue | Potential Cause | Recommended Solution | Supporting Evidence |
| Incomplete Cleavage | Insufficient Reagent/Time: The cleavage reaction may not have gone to completion. This is more common with the more stable ivDde linker. | Increase Hydrazine Concentration: For ivDde, increasing the hydrazine concentration from 2% to 4% has been shown to significantly improve cleavage efficiency. Repeat Treatments: Instead of a single long incubation, multiple shorter treatments (e.g., 3-5 repetitions of 3-minute incubations) can be more effective. Increase Reaction Time: While less impactful than concentration, modestly increasing the incubation time (e.g., from 3 to 5 minutes per treatment) can provide a marginal increase in completion. | HPLC analysis of ivDde cleavage showed near-complete removal with 4% hydrazine, whereas increasing reaction time from 3 to 5 minutes at 2% hydrazine only resulted in approximately 50% cleavage.[2] Repeated treatments are a standard part of the recommended protocol. |
| Side Reaction: Dde Migration | Presence of Free Amines: The Dde group can migrate from one amine (e.g., α-NH2) to another unprotected amine (e.g., ε-NH2 of lysine) on the same or a different peptide. This is accelerated by the presence of piperidine (B6355638) used for Fmoc removal. | Modify Fmoc Deprotection: To prevent migration, cleave the Fmoc group using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for a shorter reaction time (e.g., 2% DBU, 3 x 3 minutes) instead of piperidine. | Dde migration has been observed to occur during Fmoc removal with piperidine and can be prevented by using DBU for a shorter duration. |
| Side Reaction: Peptide Backbone Cleavage or Modification | High Hydrazine Concentration: Hydrazine concentrations exceeding 2% can lead to undesirable side reactions. | Adhere to Recommended Concentration: Do not exceed a 2% hydrazine concentration in your cleavage solution. | Higher concentrations of hydrazine can cause peptide cleavage at Glycine residues and the conversion of Arginine to Ornithine.[1] |
| Unexpected Cleavage Products | Instability of the Linker to Other Reagents: Although generally stable, the Dde linker might be partially cleaved by other reagents used in your workflow. | Review Synthesis/Modification Steps: Ensure that conditions prior to the intended cleavage step are compatible with the Dde linker's stability. For instance, Dde is stable to TFA used for Boc deprotection. | Dde and ivDde protected amines are reported to be stable to 20% piperidine and TFA. |
| No Cleavage Observed | Incorrect Reagents/Inactive Hydrazine: The cleavage solution may have been prepared incorrectly, or the hydrazine may have degraded. Use of Ineffective Reagents: Reagents like SDS or urea (B33335) are not effective for Dde cleavage. | Prepare Fresh Cleavage Solution: Always use freshly prepared 2% hydrazine in DMF. Verify Reagent Identity: Confirm that the correct cleavage reagent is being used. | ResearchGate discussions indicate that SDS and urea do not cleave the Dde linker.[3] |
Experimental Protocols
Protocol 1: Standard Dde/ivDde Cleavage using Hydrazine
This protocol describes the standard method for removing Dde or ivDde protecting groups from a peptide synthesized on a solid support.
Materials:
-
Peptide-resin with Dde/ivDde protected amine(s)
-
N,N-dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Reaction vessel
-
Filtration apparatus
Procedure:
-
Prepare Cleavage Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For 1 gram of peptide-resin, approximately 75 mL of this solution will be needed in total.
-
Resin Treatment: a. Place the peptide-resin in a suitable reaction vessel. b. Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin). c. Allow the mixture to stand at room temperature for 3 minutes with gentle agitation. d. Filter to remove the cleavage solution.
-
Repeat Treatment: Repeat steps 2b-2d two more times for a total of three hydrazine treatments.
-
Washing: Wash the resin thoroughly with DMF (at least three times) to remove any residual hydrazine and cleavage byproducts.
-
Confirmation (Optional): To confirm complete cleavage, a small sample of the resin can be treated with a cleavage cocktail (e.g., TFA-based) to release the peptide, which can then be analyzed by mass spectrometry.
Note: As hydrazine also cleaves Fmoc groups, the N-terminal amino acid should be protected with a Boc group if it needs to remain protected.[1]
Protocol 2: Selective Dde Cleavage using Hydroxylamine
This protocol is used for the selective removal of the Dde group in the presence of Fmoc protecting groups.
Materials:
-
Peptide-resin with Dde and Fmoc protected amines
-
N-methylpyrrolidone (NMP)
-
Hydroxylamine hydrochloride
-
Imidazole
-
Reaction vessel
-
Filtration apparatus
Procedure:
-
Prepare Cleavage Solution: a. Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of the peptide-resin) and imidazole (0.75 equivalents based on the Dde content) in NMP. Use approximately 10 mL of NMP per gram of peptide-resin.
-
Resin Treatment: a. Add the prepared hydroxylamine/imidazole solution to the peptide-resin. b. Gently shake or agitate the mixture at room temperature for 30 to 60 minutes.
-
Washing: a. Filter the resin to remove the cleavage solution. b. Wash the resin three times with DMF.
-
The peptide-resin is now ready for subsequent synthetic steps with the Fmoc group intact.
Visualizations
Caption: Workflow for optimizing Dde linker cleavage conditions.
References
Technical Support Center: Troubleshooting High Background in TAMRA Imaging
Welcome to the technical support center for troubleshooting high background in TAMRA (tetramethylrhodamine) imaging. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to high background fluorescence, thereby improving the signal-to-noise ratio in your imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in TAMRA imaging?
High background fluorescence in imaging experiments using TAMRA, a rhodamine-derived dye, can originate from several sources that can be broadly categorized as follows:
-
Non-specific binding of the TAMRA conjugate: This occurs when the fluorescently labeled probe (e.g., an antibody or peptide) adheres to unintended targets within the sample. This can be driven by hydrophobic or ionic interactions.[1]
-
Autofluorescence: Many biological specimens naturally fluoresce.[2][3][4][5][6] Common endogenous fluorophores include lipofuscin (an aging pigment), collagen, elastin, NADH, and flavins.[3][4][5][6] This intrinsic fluorescence can be a significant source of background noise, particularly in tissues like the brain and muscle.[3][7]
-
Issues with Experimental Protocol: Several steps in the staining protocol can contribute to high background if not optimized. These include:
-
Inadequate Blocking: Failure to properly block non-specific binding sites can lead to off-target antibody binding.[1][8]
-
Insufficient Washing: Inadequate washing steps may not effectively remove all unbound fluorescent probes.[1][2][9]
-
Suboptimal Probe Concentration: Using too high a concentration of the TAMRA-labeled probe can increase the likelihood of non-specific binding.[1][2][8][10][11]
-
Fixation and Permeabilization Artifacts: The methods used for cell or tissue fixation and permeabilization can sometimes induce autofluorescence or alter cellular structures, leading to artifacts.[3][12][13][14][15]
-
-
Reagent and Material Quality: The quality of the reagents and materials used can also impact background levels. This includes:
-
Aggregated Conjugates: The presence of aggregated TAMRA-labeled probes can lead to punctate, non-specific staining.[1]
-
Impure Reagents: Contaminants in buffers or other solutions can contribute to background fluorescence.[16]
-
Imaging Vessels: Plastic-bottom dishes can exhibit significant fluorescence compared to glass-bottom vessels.[17]
-
Q2: How can I determine if the high background in my TAMRA imaging is due to autofluorescence or non-specific binding?
A systematic approach involving proper controls is the best way to distinguish between autofluorescence and non-specific binding.[18]
-
Image an Unstained Sample: Prepare a sample that goes through all the processing steps (fixation, permeabilization, etc.) but is not incubated with any fluorescent probe. Image this sample using the same settings as your stained samples. The fluorescence you observe in this control is the baseline autofluorescence of your sample.[18]
-
Secondary Antibody-Only Control: If you are using a primary and a TAMRA-labeled secondary antibody, prepare a control sample that is incubated only with the secondary antibody. This will help determine if the secondary antibody is binding non-specifically.[3]
-
Isotype Control: Use a primary antibody of the same isotype and from the same host species as your experimental primary antibody, but one that does not recognize any target in your sample. This control helps to assess non-specific binding of the primary antibody.
If the unstained sample shows significant fluorescence, autofluorescence is a major contributor to your high background. If the unstained sample is dark but your stained samples have high background, the issue is more likely related to non-specific binding of your TAMRA-labeled probe.[18]
Troubleshooting Guides
This section provides detailed troubleshooting strategies to address the common causes of high background in TAMRA imaging.
Guide 1: Optimizing Your Staining Protocol
A well-optimized staining protocol is crucial for minimizing background fluorescence.
Inadequate blocking is a frequent cause of non-specific antibody binding.[1] The blocking step aims to saturate non-specific binding sites on the sample, preventing the antibodies from binding to them.[19]
Troubleshooting Steps:
-
Choose the Right Blocking Agent: The choice of blocking agent can significantly impact your results. Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the species in which the secondary antibody was raised, and non-fat dry milk.[19][20] For immunofluorescence, normal serum is often preferred.[20]
-
Optimize Blocking Agent Concentration and Incubation Time: The concentration and incubation time for the blocking step may need to be optimized for your specific sample and antibodies.
| Blocking Agent | Typical Concentration | Incubation Time | Notes |
| Normal Serum | 5-10% in PBS or TBS | 30-60 minutes at RT | Serum should be from the same species as the secondary antibody host.[20] |
| Bovine Serum Albumin (BSA) | 1-5% in PBS or TBS | 30-60 minutes at RT | Ensure the BSA is IgG-free to avoid cross-reactivity with secondary antibodies.[16][20] |
| Non-fat Dry Milk | 1-5% in PBS or TBS | 30-60 minutes at RT | Not recommended for detecting phosphorylated proteins due to high phosphoprotein content.[20] |
-
Include a Detergent: Adding a non-ionic detergent like Triton X-100 or Tween 20 to your blocking and antibody dilution buffers can help reduce non-specific hydrophobic interactions.[11][20]
Insufficient washing can leave behind unbound fluorescent probes, leading to high background.[1][2][9]
Troubleshooting Steps:
-
Increase the Number and Duration of Washes: After incubating with your primary and secondary antibodies, perform at least three to four washes of 5-10 minutes each.[2][10]
-
Use an Appropriate Wash Buffer: Your wash buffer should typically be PBS or TBS containing a mild detergent like 0.05-0.2% Tween 20.[10][11]
-
Ensure Adequate Volume and Agitation: Use a generous volume of wash buffer and gentle agitation to ensure thorough washing of the sample.[9]
Using too high a concentration of your TAMRA-labeled probe is a common cause of high background.[1][2][8][10][11]
Troubleshooting Steps:
-
Titrate Your Probe: Perform a titration experiment to determine the optimal concentration of your TAMRA-labeled probe. Test a range of dilutions to find the one that provides the best signal-to-noise ratio.[2][11][17] Start with a higher dilution than recommended and incrementally increase the concentration.[1]
Guide 2: Addressing Autofluorescence
Autofluorescence is the natural fluorescence of biological materials and can be a significant source of background noise.[2][3][4][5][6]
Troubleshooting Steps:
-
Photobleaching: Before staining, you can expose your unstained sample to a light source to "bleach" the endogenous fluorophores.[3][7][21] This can be done using a fluorescence microscope's light source or a dedicated LED array.[3][7] This method has been shown to be effective in reducing autofluorescence without significantly affecting subsequent immunofluorescence staining.[3][7]
-
Chemical Quenching: Reagents like Sodium Borohydride can be used to reduce aldehyde-induced autofluorescence after fixation.[18][22] Another common quenching agent is Sudan Black B, although it can sometimes introduce its own background in the far-red spectrum.[3]
-
Spectral Unmixing: If your imaging system has the capability, you can acquire images at multiple emission wavelengths and use spectral unmixing algorithms to separate the specific TAMRA signal from the broad autofluorescence spectrum.
-
Choose a Different Fluorophore: If autofluorescence is particularly strong in the spectral region of TAMRA (orange-red), consider using a fluorophore that emits in a different part of the spectrum where autofluorescence is lower, such as the far-red or near-infrared.[2]
Guide 3: Improving Reagent and Material Quality
The quality of your reagents and materials can directly impact the level of background fluorescence.
Troubleshooting Steps:
-
Centrifuge Your Conjugates: Before use, centrifuge your TAMRA-labeled antibody or probe solution to pellet any aggregates that may have formed during storage.[1]
-
Use High-Quality, Freshly Prepared Buffers: Ensure that all buffers and solutions are made with high-purity water and are free of microbial contamination.[16]
-
Choose the Right Imaging Vessel: For high-resolution imaging, use glass-bottom dishes or slides instead of plastic, as plastic can be a source of significant background fluorescence.[17]
Experimental Protocols
Protocol 1: Standard Immunofluorescence Staining with TAMRA-labeled Secondary Antibody
-
Sample Preparation: Grow cells on glass coverslips or prepare tissue sections on slides.
-
Fixation: Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature). Aldehyde-based fixatives can sometimes induce autofluorescence.[3]
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Permeabilization: If your target is intracellular, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Blocking: Block non-specific binding by incubating the samples in a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Tween 20) for 1 hour at room temperature.[20]
-
Primary Antibody Incubation: Incubate the samples with the primary antibody diluted in antibody dilution buffer (e.g., 1% BSA in PBS with 0.1% Tween 20) overnight at 4°C.
-
Washing: Wash the samples three times with PBS containing 0.1% Tween 20 for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the samples with the TAMRA-labeled secondary antibody, diluted in antibody dilution buffer, for 1-2 hours at room temperature in the dark.
-
Washing: Wash the samples three times with PBS containing 0.1% Tween 20 for 5 minutes each in the dark.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one with an anti-fade agent.
-
Imaging: Image the samples using a fluorescence microscope with the appropriate filter set for TAMRA (Excitation/Emission: ~555/580 nm).[23][24]
Protocol 2: Reducing Aldehyde-Induced Autofluorescence with Sodium Borohydride
This protocol should be performed after the fixation step.
-
Fixation and Washing: Following fixation with an aldehyde-based fixative and washing with PBS, prepare a fresh solution of 0.1% Sodium Borohydride in PBS.
-
Incubation: Incubate the samples in the Sodium Borohydride solution for 10-15 minutes at room temperature.[18]
-
Washing: Wash the samples thoroughly three times with PBS for 5 minutes each.
-
Proceed with Staining: Continue with the permeabilization and blocking steps of your standard immunofluorescence protocol.
Visualizations
Caption: A logical workflow for troubleshooting high background in TAMRA imaging.
Caption: Illustration of specific versus non-specific antibody binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 5. Cell and tissue autofluorescence research and diagnostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autofluorescence - Wikipedia [en.wikipedia.org]
- 7. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 12. Common fixation-permeabilization methods cause artifactual localization of a type II transmembrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fixation and permeabilization of cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 20. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. lifetein.com [lifetein.com]
- 24. TAMRA dye for labeling in life science research [baseclick.eu]
Technical Support Center: Preventing Non-specific Binding to Streptavidin Beads
<
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding in experiments utilizing streptavidin beads.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding to streptavidin beads?
Non-specific binding arises from interactions other than the specific, high-affinity bond between streptavidin and biotin (B1667282). The main causes include:
-
Hydrophobic and Electrostatic Interactions: Proteins and other biomolecules can adhere to the bead surface through weak hydrophobic or ionic forces.[1][2]
-
Endogenous Biotin: Many biological samples contain naturally biotinylated proteins (e.g., carboxylases in the mitochondria), which will bind to streptavidin and can lead to high background.[3][4] Tissues like the kidney, liver, and spleen have particularly high levels of endogenous biotin.[4][5]
-
Binding to Streptavidin Itself: Some molecules may non-specifically interact with the streptavidin protein, not just the bead matrix.[6]
-
Binding to Blocking Agents: In some cases, components of the sample may interact with the blocking agent (like BSA) used on the beads.
Q2: What are the most effective general strategies to reduce non-specific binding?
A multi-step approach is most effective:
-
Blocking: Pre-incubating the beads with a blocking agent saturates non-specific binding sites on the bead surface.[1]
-
Sample Pre-clearing: Incubating the sample lysate with uncoated beads before adding streptavidin beads can remove proteins that tend to stick to the bead matrix.[7][8]
-
Optimizing Wash Buffers: Using wash buffers with appropriate detergents and salt concentrations helps to disrupt weak, non-specific interactions.[2][6]
-
Blocking Endogenous Biotin: If your sample has high levels of endogenous biotin, it's crucial to perform a specific blocking step for this before the pull-down.[3][9]
Q3: How do I choose the right blocking agent?
The choice of blocking agent depends on your specific application and sample type. Bovine Serum Albumin (BSA) is a common and effective choice for covering hydrophobic regions on beads.[1] Other options include casein or non-fat dry milk; however, be aware that milk products can contain endogenous biotin.[10][11]
Q4: When is it necessary to block for endogenous biotin?
Blocking for endogenous biotin is recommended when using biotin-based detection systems with samples known to have high levels of it, such as lysates from the kidney, liver, brain, or adipose tissue.[4][9] It is also particularly important when working with frozen tissue sections.[4] Heat-induced epitope retrieval (HIER) methods may also increase the detection of endogenous biotin.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| High background in negative control (beads only, no biotinylated bait) | 1. Insufficient blocking of beads. 2. Components in the lysate are binding non-specifically to the bead surface. 3. Ineffective washing. | 1. Increase blocking incubation time (e.g., 30-60 minutes) or blocker concentration (e.g., 1-5% BSA).[1] 2. Pre-clear the lysate by incubating it with uncoated beads before the pull-down to remove sticky proteins.[7][12] 3. Increase the number of wash steps (e.g., from 3 to 5). Add a non-ionic detergent like Tween-20 (0.05-0.1%) to the wash buffer to reduce hydrophobic interactions.[2][6] Increase the salt concentration (e.g., up to 250 mM NaCl) to disrupt ionic interactions.[2] |
| Many non-specific bands in the experimental lane, similar to the negative control | 1. Presence of endogenous biotinylated proteins in the sample. 2. The blocking agent (e.g., milk) contains biotin. | 1. Perform an endogenous biotin blocking step. This involves first incubating the sample with an excess of free streptavidin, followed by an incubation with an excess of free biotin to saturate all binding sites.[3][5] 2. Switch to a biotin-free blocking agent like BSA or a commercial blocking buffer specifically designed for streptavidin applications.[1] |
| No or very weak signal for the target protein | 1. Wash conditions are too harsh, disrupting the specific interaction of interest. 2. Insufficient amount of beads for the amount of biotinylated target. 3. The antibody used for detection is not specific or has low affinity. | 1. Reduce the salt or detergent concentration in the wash buffers. The strong streptavidin-biotin bond is very stable, but interactions with binding partners may be more sensitive.[13] 2. Titrate the amount of beads to find the optimal concentration for your experiment.[14][15] 3. Ensure the antibody is validated for the application (e.g., Western Blot). Use an affinity-purified antibody if possible.[16] |
Key Experimental Protocols
Protocol 1: General Blocking of Streptavidin Beads
This protocol is designed to saturate non-specific binding sites on the beads before introducing the sample.
-
Resuspend Beads: Vortex the stock solution of streptavidin beads to fully resuspend them.
-
Aliquot: Transfer the desired volume of bead slurry to a fresh microcentrifuge tube.
-
Wash: Place the tube on a magnetic separator for 1-2 minutes and discard the supernatant.[1] Add a wash buffer (e.g., PBS with 0.1% BSA) and resuspend the beads. Repeat this wash step twice.[1]
-
Prepare Blocking Solution: Prepare a blocking buffer, for example, 1-5% BSA in PBS.[1]
-
Block: Resuspend the washed beads in the blocking buffer.
-
Incubate: Incubate for 30-60 minutes at room temperature with gentle rotation.[1]
-
Final Washes: Pellet the beads using a magnetic separator, discard the blocking buffer, and wash them 2-3 times with your assay-specific buffer to remove any excess blocking agent.[1] The beads are now ready for use.
Protocol 2: Pre-clearing Cell Lysate
This optional step can significantly reduce background by removing proteins that bind non-specifically to the bead matrix.[7][8]
-
Prepare Beads: Prepare an aliquot of streptavidin beads (or uncoated beads) as you would for your pull-down, but do not block them.
-
Incubate with Lysate: Add the prepared beads to your cell lysate.[17]
-
Rotate: Incubate with rotation for 30-60 minutes at 4°C.[17]
-
Separate: Place the tube in a magnetic separator or centrifuge to pellet the beads.
-
Collect Supernatant: Carefully transfer the supernatant (the pre-cleared lysate) to a new, clean tube. Be sure not to transfer any of the beads.
-
Proceed: Use this pre-cleared lysate for your main immunoprecipitation experiment with freshly blocked streptavidin beads.
Protocol 3: Blocking Endogenous Biotin in a Sample
This two-step procedure is essential for samples with high levels of natural biotin.[3]
-
Initial Blocking: Perform any standard protein-based blocking of your sample first (e.g., with normal serum or BSA).[3]
-
Add Streptavidin: Add an excess of free streptavidin (e.g., 0.1 mg/mL) to your sample. Incubate for 15-30 minutes at room temperature.[3][5] This will bind to the endogenous biotin in the sample.
-
Wash: Wash the sample thoroughly (e.g., three times for 10 minutes each) with a suitable wash buffer (e.g., TBS with 0.05% Tween-20) to remove unbound streptavidin.[3]
-
Add Free Biotin: Add an excess of free biotin (e.g., 0.5 mg/mL) to the sample. Incubate for 30-60 minutes at room temperature.[3] This step is critical to block any remaining open biotin-binding sites on the streptavidin added in step 2.[3]
-
Final Wash: Wash the sample thoroughly again (e.g., three times for 10 minutes each) to remove unbound biotin.[3]
-
Continue Assay: The sample is now ready for the addition of your biotinylated probe or antibody.
Visualizations
Caption: Workflow for reducing non-specific binding in a streptavidin pulldown.
Caption: Major sources of specific and non-specific binding to streptavidin beads.
References
- 1. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Methods to Block Endogenous Detection | Thermo Fisher Scientific - RU [thermofisher.com]
- 5. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 6. Dynabeads Nucleic Acid Purification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Tips for Immunoprecipitation | Rockland [rockland.com]
- 8. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 9. Blocking in IHC | Abcam [abcam.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. IP Sample Preparation | Proteintech Group [ptglab.com]
- 13. ohsu.edu [ohsu.edu]
- 14. Troubleshooting: Why Your Antibody Isn't Binding to Magnetic Beads - nanomicronspheres [nanomicronspheres.com]
- 15. M-280 Streptavidin - purification of proteins, nucleic acids, protein interaction studies | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Troubleshooting Biotin-PEG4-Dde-TAMRA-PEG3-Azide Solubility
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing difficulties in dissolving Biotin-PEG4-Dde-TAMRA-PEG3-Azide.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: While specific solubility data for this exact molecule is not extensively published, its components provide clues to its solubility profile. The polyethylene (B3416737) glycol (PEG) linkers are designed to enhance aqueous solubility[1][2]. However, the TAMRA and Dde moieties can introduce hydrophobicity, potentially making it challenging to dissolve in purely aqueous solutions. Similar compounds containing these components are often soluble in organic solvents.
Q2: What are the recommended starting solvents for dissolving this compound?
A2: Based on the solubility of similar molecules, we recommend starting with polar aprotic solvents. Good starting points include Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF)[3][4]. For some similar compounds, Dichloromethane (DCM) and Tetrahydrofuran (THF) have also been reported as effective solvents[3][4].
Q3: Can I dissolve this compound in water?
A3: While the PEG linkers are intended to improve water solubility, direct dissolution in water may be difficult due to the other components. A similar, but less complex molecule, TAMRA-Azide-PEG-Biotin, is reported to be soluble in water[3]. It is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.
Q4: The product appears as a solid or a glass-like film. Is this normal?
A4: Yes, this is a common appearance for complex biotinylated and fluorescently labeled molecules, often described as a glass-like solid[4]. This does not indicate a problem with the compound itself.
Troubleshooting Guide: Resolving Solubility Issues
If you are encountering difficulties dissolving your this compound, please follow the steps outlined below.
Initial Dissolution Protocol
-
Solvent Selection : Begin with a high-purity, anhydrous grade of DMSO or DMF.
-
Preparation : Bring the vial of the compound to room temperature before opening to prevent condensation of moisture.
-
Initial Attempt : Add a small amount of the recommended solvent to the vial. Aim for a high concentration for the stock solution (e.g., 1-10 mM).
-
Mixing : Vortex the vial for 30-60 seconds.
-
Sonication : If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Gentle Warming : If solids persist, warm the solution gently to 30-40°C. Avoid excessive heat, which could degrade the compound.
Troubleshooting Flowchart
If the initial protocol is unsuccessful, use the following flowchart to guide you through further troubleshooting steps.
References
Technical Support Center: Dde Protecting Group Cleavage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the cleavage of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Dde group cleavage?
A1: The most common method for Dde group removal is treatment with a 2% solution of hydrazine (B178648) monohydrate in N,N-dimethylformamide (DMF).[1][2] An alternative method, which offers better orthogonality with the Fmoc protecting group, utilizes hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in N-methylpyrrolidone (NMP).[1][2]
Q2: My Dde cleavage is incomplete. What are the potential causes?
A2: Incomplete Dde cleavage can result from several factors, including insufficient reagent concentration, short reaction times, or steric hindrance within the peptide sequence.[3] For the more sterically hindered ivDde group, incomplete removal is more common, especially if the protected residue is near the C-terminus or within an aggregated peptide sequence.
Q3: Can hydrazine treatment cause any side reactions?
A3: Yes, hydrazine can lead to side reactions. Using concentrations higher than 2% can cause cleavage of the peptide backbone at Glycine residues and the conversion of Arginine to Ornithine.[1] Additionally, hydrazine will also remove Fmoc protecting groups, so the N-terminus should be protected with a Boc group if Fmoc is present elsewhere in the peptide.[2]
Q4: What is Dde migration and how can it be prevented?
A4: Dde migration is a side reaction where the Dde group can transfer from the ε-amino group of a lysine (B10760008) residue to an unprotected ε-amino group of another lysine or an α-amino group.[3] This can occur during the piperidine (B6355638) treatment for Fmoc removal or in DMF.[3] Using the more hindered ivDde protecting group can reduce the likelihood of migration.[1] To prevent this, it is recommended to use 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc removal in short reaction times (e.g., 2% DBU, 3 x 3 minutes).[3]
Q5: Is it possible to monitor the progress of the Dde deprotection reaction?
A5: Yes, the cleavage of the Dde group by hydrazine produces a chromophoric indazole derivative that can be monitored spectrophotometrically at 290 nm.[4] This allows for real-time tracking of the reaction progress.
Troubleshooting Guide for Incomplete Dde Cleavage
This guide provides a systematic approach to troubleshooting and resolving issues of incomplete Dde deprotection.
Problem: Low yield of deprotected product observed after Dde cleavage.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Dde cleavage.
Detailed Troubleshooting Steps
-
Verify Reagent Quality and Concentration:
-
Issue: Degraded or improperly prepared reagents are a common cause of reaction failure.
-
Solution: Always use fresh, high-quality 2% hydrazine monohydrate in anhydrous DMF. Ensure accurate preparation of the solution.
-
-
Increase Reaction Time and/or Iterations:
-
Issue: The standard 3-minute reaction time may be insufficient for complete deprotection, especially for sterically hindered Dde groups or difficult peptide sequences.
-
Solution: Increase the reaction time per treatment (e.g., to 5-10 minutes) and/or increase the number of treatments. For example, instead of 3 repetitions of 3 minutes, try 3 repetitions of 5 minutes.[3]
-
-
Increase Hydrazine Concentration:
-
Issue: For particularly resistant Dde or ivDde groups, a 2% hydrazine solution may not be strong enough.
-
Solution: Cautiously increase the hydrazine concentration. An increase to 4% hydrazine has been shown to significantly improve deprotection efficiency for the ivDde group.[3] In some difficult cases, concentrations as high as 10% have been used.[4]
-
Caution: Be aware of the potential for side reactions at higher hydrazine concentrations.[1]
-
-
Consider Alternative Deprotection Method:
-
Address Potential Peptide Aggregation:
-
Issue: Aggregation of the peptide on the solid support can limit reagent access to the Dde group.
-
Solution: Consider using chaotropic salts or solvents that disrupt secondary structures to improve reagent accessibility.
-
Data Presentation
The following table summarizes the qualitative effects of varying reaction conditions on the cleavage of the ivDde protecting group, based on HPLC analysis.
| Hydrazine Concentration | Reaction Time per Iteration | Number of Iterations | Observed Deprotection Efficiency |
| 2% | 3 minutes | 3 | Low (~50% incomplete)[3] |
| 2% | 5 minutes | 3 | Marginal improvement[3] |
| 2% | 3 minutes | 4 | Nominal improvement[3] |
| 4% | 3 minutes | 3 | Near complete removal[3] |
Experimental Protocols
Protocol 1: Standard Dde Cleavage with 2% Hydrazine
-
Preparation of Reagent: Prepare a 2% (v/v) solution of hydrazine monohydrate in high-purity DMF.
-
Resin Treatment: Swell the Dde-protected peptide-resin in DMF.
-
Deprotection: Treat the resin with the 2% hydrazine solution (approximately 25 mL per gram of resin) for 3 minutes at room temperature with gentle agitation.[2]
-
Filtration: Filter the resin and collect the filtrate.
-
Repetition: Repeat steps 3 and 4 two more times.[2]
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Monitoring (Optional): The combined filtrates can be analyzed by UV-Vis spectrophotometry at 290 nm to monitor the release of the indazole byproduct.[4]
Protocol 2: Dde Cleavage with Hydroxylamine/Imidazole
-
Reagent Preparation: Dissolve hydroxylamine hydrochloride (1.0 equivalent relative to the Dde content of the resin) and imidazole (0.75 equivalents) in NMP (approximately 10 mL per gram of resin).[1]
-
Resin Treatment: Add the hydroxylamine/imidazole solution to the Dde-protected peptide-resin.
-
Deprotection: Gently shake the mixture at room temperature for 30-60 minutes.[1]
-
Filtration: Filter the resin.
-
Washing: Wash the resin thoroughly with DMF (3 times).[1]
Signaling Pathways and Workflows
Dde Cleavage Reaction Mechanism
Caption: Mechanism of Dde cleavage by hydrazine.
References
TAMRA signal quenching issues in experiments
Welcome to the Technical Support Center for TAMRA Signal Quenching Issues. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common problems encountered during experiments involving the TAMRA (Tetramethylrhodamine) fluorophore.
Frequently Asked Questions (FAQs)
Q1: What is TAMRA and what are its key spectral properties?
TAMRA, or Tetramethylrhodamine (B1193902), is a bright, orange-red fluorescent dye from the rhodamine family, widely used for labeling peptides, proteins, and oligonucleotides.[1][2] Its popularity is due to its strong signal, good photostability, and compatibility with standard fluorescence detection equipment.[2][3]
Key Spectral Properties of TAMRA
| Property | Value | Source(s) |
|---|---|---|
| Excitation Maximum (λex) | ~546-556 nm | [2][3][4] |
| Emission Maximum (λem) | ~579-580 nm | [1][2][3] |
| Molar Extinction Coefficient (ε) | ~90,000 - 95,000 M⁻¹cm⁻¹ | [1][3] |
| Quantum Yield (Φ) | 0.1 - 0.5 |[1][3] |
Q2: My TAMRA signal is weak or completely gone. What are the common causes?
Several factors can lead to TAMRA signal quenching. The most common culprits include:
-
Photobleaching: Irreversible photodestruction of the TAMRA molecule after prolonged exposure to high-intensity light.[5][6][7]
-
Environmental pH: TAMRA's fluorescence is pH-sensitive and decreases significantly in alkaline conditions (pH > 8.0).[1][8]
-
Self-Quenching due to Aggregation: At high concentrations, TAMRA-labeled molecules can aggregate, bringing the dye molecules into close proximity and causing self-quenching.[8][9]
-
Inappropriate Quencher Pairing (in FRET): When used as a reporter dye in Förster Resonance Energy Transfer (FRET), an unsuitable quencher can lead to poor signal. Conversely, when TAMRA itself is used as a quencher, its own fluorescence can contribute to high background noise.[10][11]
-
Interaction with Local Environment: The fluorescence of TAMRA can be quenched by certain molecules in its immediate vicinity, such as guanine (B1146940) bases in DNA.[12][13][14]
Troubleshooting Guide
This section provides detailed troubleshooting steps for specific signal quenching issues.
Issue 1: Rapid Signal Loss During Observation (Photobleaching)
Q3: My TAMRA signal fades quickly when I expose it to the excitation light. How can I prevent this?
This rapid fading is a classic sign of photobleaching.[5][6] Here are several strategies to mitigate it:
Solutions:
-
Minimize Light Exposure: Reduce the intensity of the excitation light using neutral density filters and minimize the duration of exposure.[5][6][7]
-
Use Antifade Reagents: Incorporate a commercially available antifade mounting medium into your sample preparation for fixed cells.[5][6][7] For solutions, consider using an oxygen scavenger system.[15]
-
Optimize Imaging Buffer: Ensure your imaging buffer is free of components that could accelerate photobleaching, such as certain metal ions like Mn²⁺, which has been shown to induce blinking and accelerated photobleaching of TAMRA.[16][17]
-
Choose a More Photostable Dye: If photobleaching remains a persistent issue, consider using a more photostable alternative to TAMRA, such as Alexa Fluor or DyLight dyes.[6]
References
- 1. lifetein.com [lifetein.com]
- 2. TAMRA dye for labeling in life science research [baseclick.eu]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 8. benchchem.com [benchchem.com]
- 9. TAMRA/TAMRA Fluorescence Quenching Systems for the Activity Assay of Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Fluorescence properties of fluorescein, tetramethylrhodamine and Texas Red linked to a DNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enhancement of fluorescent resonant energy transfer and the antenna effect in DNA structures with multiple fluorescent dyes - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01470H [pubs.rsc.org]
- 15. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Photobleaching and blinking of TAMRA induced by Mn(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Confirmation of Protein Biotinylation
This guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions, and troubleshooting advice on how to confirm the successful biotinylation of a protein.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to confirm protein biotinylation?
A1: There are several methods to confirm successful protein biotinylation, each with its own advantages and applications. The most common techniques include:
-
HABA/Avidin (B1170675) Assay: A colorimetric method to estimate the moles of biotin (B1667282) per mole of protein.[1][2][3]
-
Streptavidin Gel-Shift Assay: A qualitative method that uses the mass increase from streptavidin binding to a biotinylated protein to produce a shift on an SDS-PAGE gel.[4][5][6][7]
-
Western Blotting: A sensitive detection method using streptavidin conjugated to an enzyme (like HRP) or a fluorescent dye to identify biotinylated proteins on a membrane.[8][9][10][11]
-
Mass Spectrometry (MS): A highly accurate method that can identify the precise location and extent of biotinylation by detecting the mass shift caused by the biotin tag.[4][12][13][14]
-
ELISA (Enzyme-Linked Immunosorbent Assay): A quantitative method where biotinylated proteins are detected using streptavidin-HRP.[10][11][15]
Q2: How do I choose the right method for my experiment?
A2: The choice of method depends on the information you need.
-
For a quick, quantitative estimate of biotin incorporation, the HABA assay is suitable.[1]
-
For a simple, visual confirmation of biotinylation without specialized equipment, the streptavidin gel-shift assay is a good option.[4][6]
-
For high sensitivity and specific detection, especially in complex samples like cell lysates, Western blotting is preferred.[10][11]
-
For precise determination of biotinylation sites and efficiency, mass spectrometry is the gold standard.[12][13][14]
-
For high-throughput quantification, ELISA is a powerful tool.[11]
Q3: What is the principle behind the HABA assay?
A3: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is based on the displacement of the HABA dye from the avidin-HABA complex.[1][2] The HABA-avidin complex has a distinct color with an absorbance maximum at 500 nm.[1][2][3] Biotin has a much higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance at 500 nm.[2][3] This change in absorbance is directly proportional to the amount of biotin in the sample.[1]
Q4: Can I use mass spectrometry if my protein is glycosylated?
A4: Mass spectrometry can be challenging for heavily glycosylated proteins as the heterogeneity of glycans can make it difficult to detect the mass shift from biotinylation.[4] In such cases, a streptavidin gel-shift assay or Western blot may be a more straightforward alternative for confirmation.[4]
Method Comparison
The following table summarizes the key characteristics of the most common methods used to confirm protein biotinylation.
| Feature | HABA Assay | Streptavidin Gel-Shift | Western Blot | Mass Spectrometry |
| Principle | Colorimetric, dye displacement[1][2] | Electrophoretic mobility shift[4][7] | Immuno-detection with Streptavidin-HRP[10] | Mass-to-charge ratio detection[12][14] |
| Type of Result | Quantitative (molar ratio) | Qualitative / Semi-quantitative | Qualitative / Semi-quantitative | Quantitative & Site-specific |
| Sensitivity | Lower | Moderate | High | Very High |
| Throughput | High (plate-based) | Low to Moderate | Moderate | Low |
| Equipment | Spectrophotometer | Electrophoresis system | Blotting & Imaging system | Mass Spectrometer |
| Key Advantage | Rapid and inexpensive[1] | Simple, visual confirmation[4] | High sensitivity and specificity[11] | Precise site identification[12][16] |
| Key Limitation | Insufficient sensitivity for some applications[17] | Not precisely quantitative | Indirect detection | Expensive, complex data analysis |
Experimental Protocols
Protocol 1: HABA/Avidin Assay for Biotin Quantification
This protocol allows for the estimation of the molar ratio of biotin conjugated to a protein.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (free biotin removed)
-
Spectrophotometer or microplate reader
-
Cuvettes or 96-well clear microplate
Procedure:
-
Sample Preparation: Ensure all free (unconjugated) biotin is removed from your protein sample using dialysis or a desalting column.[1]
-
Blank Measurement: Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm. This is the A500 of the HABA/Avidin solution.[1] For a microplate, use 180 µL.[1]
-
Sample Measurement: Add 100 µL of your biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize (approx. 15 seconds).[1] Record the final absorbance at 500 nm. For a microplate, use 20 µL of the sample.[1]
-
Calculation: Use the change in absorbance to calculate the moles of biotin per mole of protein. The calculation requires the concentration and molecular weight of your protein.[1]
HABA Assay Calculation Table
| Parameter | Symbol | Value |
| Change in Absorbance at 500 nm | ΔA500 | A500(HABA/Avidin) - A500(Sample) |
| Molar Extinction Coefficient of HABA/Avidin | ε | 34,000 M-1cm-1 |
| Pathlength | b | 1 cm (for standard cuvette) |
| Volume of HABA/Avidin | VHABA/Avidin | 0.9 mL |
| Volume of Sample | VSample | 0.1 mL |
| Total Volume | VTotal | 1.0 mL |
| Dilution Factor | DF | VTotal / VSample |
| Biotin Concentration (M) | [Biotin] | (ΔA500 * DF) / (ε * b) |
| Protein Concentration (M) | [Protein] | (Protein conc. in mg/mL) / (MW in g/mol * 1000) |
| Moles Biotin / Mole Protein | Ratio | [Biotin] / [Protein] |
Protocol 2: Streptavidin Gel-Shift Assay
This protocol provides visual confirmation of biotinylation. A successfully biotinylated protein will show a band at a higher molecular weight after incubation with streptavidin.[4][5]
Materials:
-
Biotinylated protein sample
-
Non-biotinylated protein sample (negative control)
-
Streptavidin
-
SDS-PAGE loading buffer
-
SDS-PAGE gel and electrophoresis system
-
Coomassie stain or other protein stain
Procedure:
-
Sample Preparation: Prepare three tubes:
-
Tube 1 (No Streptavidin): 5-10 µg of biotinylated protein.
-
Tube 2 (Test Sample): 5-10 µg of biotinylated protein + excess streptavidin (e.g., 2-4 fold molar excess).
-
Tube 3 (Negative Control): 5-10 µg of non-biotinylated protein + excess streptavidin.
-
-
Incubation: Incubate the tubes at room temperature for 5-10 minutes.[5]
-
Denaturation: Add SDS-PAGE loading buffer to each tube. Do not boil the samples if you want to maintain the streptavidin tetramer structure, which is stable in SDS under non-reducing conditions at room temperature.[6] Some protocols suggest a brief heating at 90-95°C for 3-5 minutes.[5][6]
-
Electrophoresis: Load the samples onto an SDS-PAGE gel and run according to standard procedures.
-
Visualization: Stain the gel with Coomassie Brilliant Blue or a similar protein stain. A "shift" or appearance of a higher molecular weight band in Tube 2 compared to Tube 1 indicates successful biotinylation. Tube 3 should show no shift.[5]
Protocol 3: Western Blot Detection
This is a highly sensitive method for detecting biotinylated proteins.
Materials:
-
Biotinylated protein sample
-
SDS-PAGE system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST; avoid milk as it contains biotin)[18]
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
SDS-PAGE and Transfer: Separate the protein sample(s) using SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in TBST to prevent non-specific binding.[10][18]
-
Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.[10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound Streptavidin-HRP.[10][19]
-
Detection: Add the ECL substrate to the membrane and visualize the signal using a chemiluminescence imaging system.[19]
Visual Workflows (Graphviz)
Caption: Workflow for the HABA colorimetric assay.
Caption: Workflow for the Streptavidin Gel-Shift Assay.
Caption: Workflow for Western Blot detection of biotin.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Signal or Very Weak Signal | Inefficient Biotinylation: Reaction conditions (pH, buffer components, temperature) were suboptimal.[10] Buffers containing primary amines (e.g., Tris, glycine) can compete with the protein for the biotinylation reagent.[10][20] | - Ensure the reaction buffer pH is between 7 and 9.[10]- Perform buffer exchange to remove any primary amines before starting the reaction.[10]- Optimize the molar excess of the biotinylation reagent.[20]- Confirm the activity of the biotinylation reagent; prepare fresh solutions if necessary.[10] |
| Insufficient Protein: The amount of biotinylated protein loaded is below the detection limit of the assay. | - Increase the amount of protein loaded on the gel or used in the assay.- Concentrate the protein sample before analysis.[10] | |
| High Background in Western Blot | Incomplete Blocking: The blocking step was insufficient, leading to non-specific binding of streptavidin-HRP to the membrane.[18] | - Increase blocking time to 1-2 hours or perform overnight at 4°C.[9][18]- Increase the BSA concentration in the blocking buffer to 5%.[18]- Crucially, do not use milk for blocking , as it contains endogenous biotin which will be detected by streptavidin-HRP.[18] |
| Streptavidin-HRP Concentration Too High: Excess conjugate leads to high background.[18] | - Titrate the Streptavidin-HRP concentration to find the optimal dilution that gives a good signal-to-noise ratio.[18] | |
| Inadequate Washing: Insufficient washing fails to remove non-specifically bound streptavidin-HRP. | - Increase the number and duration of wash steps (e.g., 3-5 washes of 5-10 minutes each).[10][19]- Ensure the Tween 20 concentration in the wash buffer is adequate (0.05-0.1%). | |
| Non-specific Bands or Smearing | Protein Aggregation: Over-biotinylation can cause protein precipitation or aggregation.[21] | - Reduce the molar ratio of biotin reagent to protein in the labeling reaction.- Assess protein solubility after the biotinylation reaction by centrifugation. |
| Endogenous Biotinylated Proteins: Cell lysates naturally contain biotinylated carboxylases, which will be detected by streptavidin.[22] | - If detecting a specific biotinylated protein in a lysate, an immunoprecipitation step for your protein of interest should be performed before detection with streptavidin-HRP.[18] | |
| Inconsistent Results Between Batches | Variability in Reaction: Minor differences in reaction time, temperature, or reagent addition can affect the degree of biotinylation.[23] | - Standardize all parameters of the biotinylation protocol precisely.- Use a traceable biotinylation kit that allows for quantification after each reaction to ensure consistency.[21][24] |
| Incomplete Removal of Free Biotin: Residual free biotin competes with the biotinylated protein for binding to avidin/streptavidin.[23] | - Ensure thorough removal of excess biotin using dialysis with multiple buffer changes or a desalting column.[1][23] |
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. anaspec.com [anaspec.com]
- 4. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-gel detection of biotin–protein conjugates with a green fluorescent streptavidin probe - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY02666G [pubs.rsc.org]
- 8. appliedbiomics.com [appliedbiomics.com]
- 9. Biotinylated Antibodies [bdbiosciences.com]
- 10. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mesoscale.com [mesoscale.com]
- 18. researchgate.net [researchgate.net]
- 19. CST | Cell Signaling Technology [cellsignal.com]
- 20. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. vectorlabs.com [vectorlabs.com]
- 22. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
- 23. researchgate.net [researchgate.net]
- 24. interchim.fr [interchim.fr]
Technical Support Center: Improving the Efficiency of Copper-Free Click Chemistry Labeling
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for improving the efficiency of copper-free click chemistry labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is copper-free click chemistry and why is it preferred for biological applications?
Copper-free click chemistry, most notably Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a type of bioorthogonal reaction that covalently links two molecules without the need for a cytotoxic copper catalyst.[1][2] The reaction is driven by the high ring strain of a cyclooctyne (B158145), which reacts specifically and rapidly with an azide-functionalized molecule to create a stable triazole linkage.[1][3] Its primary advantage is its biocompatibility, making it ideal for experiments in living cells and whole organisms where copper toxicity is a significant concern.[1][2] Furthermore, it simplifies the purification process as there is no need to remove residual copper from the final product.[1]
Q2: What are the key reagents in copper-free click chemistry?
The essential components for a copper-free click chemistry reaction are an azide-functionalized molecule and a strained cyclooctyne.[2] Commonly used cyclooctynes include Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN).[2][4] DBCO generally offers faster reaction kinetics due to its higher ring strain, while BCN is a smaller and often more stable alternative, particularly in the presence of thiols or reducing agents.[4] The choice between these reagents is application-dependent.[4]
Q3: What factors influence the rate of a copper-free click chemistry reaction?
Several factors can impact the reaction rate:
-
Choice of Cyclooctyne: Different cyclooctynes have varying degrees of ring strain and electronic properties, which directly affect their reactivity.[4][5] DBCO, for instance, typically reacts faster than BCN with aliphatic azides.[4]
-
Reactant Concentration: Higher concentrations of both the azide (B81097) and cyclooctyne will increase the reaction rate according to the law of mass action.[6]
-
Temperature: Increasing the temperature can accelerate the reaction, provided the biomolecules involved are stable at higher temperatures.[6]
-
pH: The optimal pH for most SPAAC reactions is between 7 and 8.[1]
-
Solvent: The choice of solvent can affect the solubility of reactants and thus the reaction rate.[1] Co-solvents like DMSO may be used to improve solubility.[1]
Q4: Can I monitor the progress of my SPAAC reaction?
Yes, the progress of a SPAAC reaction can often be monitored using UV-Vis spectroscopy by observing the disappearance of the characteristic absorbance of the DBCO group over time.[6]
Troubleshooting Guide
This guide addresses common issues encountered during copper-free click chemistry labeling experiments.
Problem 1: Low or No Labeling Efficiency
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Reagent Instability | Strained cyclooctynes can degrade over time, especially with improper storage or in acidic conditions.[1] Use freshly prepared reagents and store them according to the manufacturer's instructions, typically cold and protected from light.[1] |
| Steric Hindrance | Bulky molecules near the azide or cyclooctyne can physically obstruct the reaction.[1] Consider using a linker to increase the distance between the reactive groups and the biomolecule.[1] |
| Solubility Issues | Poor solubility of one or both reactants can significantly reduce reaction rates.[1] If solubility is a concern, try adding a co-solvent like DMSO or DMF.[1] For biomolecules, you might need to use denaturing conditions to expose the reactive groups.[1] |
| Incorrect Stoichiometry | An improper ratio of azide to cyclooctyne can lead to an incomplete reaction.[1] It is recommended to use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component to drive the reaction to completion.[1] |
| Suboptimal Reaction Conditions | pH, buffer composition, and temperature can all affect the reaction kinetics.[1] The optimal pH is generally between 7 and 8.[1] Some studies have shown that HEPES buffer can provide higher reaction rates than PBS.[1] |
Problem 2: High Background Signal in Fluorescence Imaging
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Non-specific Binding of the Fluorescent Probe | The fluorescently labeled cyclooctyne may bind non-specifically to cells or other components. To mitigate this, decrease the concentration of the fluorescent probe, increase the number and duration of washing steps after the click reaction, and consider adding a blocking agent like BSA to your buffers.[7][8] |
| Autofluorescence | Biological samples can have endogenous fluorescence.[8] Include an unstained control to assess the level of autofluorescence.[8] If autofluorescence is high, you can try using a fluorophore with a different excitation/emission spectrum or use a quenching agent.[9] |
| Impure Reagents | Impurities in your reagents can contribute to background fluorescence.[7] Ensure you are using high-purity reagents and freshly prepared solutions.[7] |
| Thiol-yne Side Reactions | Cyclooctynes can sometimes react with free thiols, such as those in cysteine residues, leading to off-target labeling.[10] This reaction is generally much slower than the reaction with azides.[10] If this is suspected, consider treating your sample with a thiol-blocking agent like N-ethylmaleimide (NEM).[7] |
Comparative Data of Common Cyclooctynes
| Cyclooctyne | Key Advantages | Key Disadvantages |
| DBCO (Dibenzocyclooctyne) | Exhibits faster reaction kinetics with aliphatic azides.[4] | Can be less stable in the presence of thiols and reducing agents.[4] |
| BCN (Bicyclo[6.1.0]nonyne) | Smaller size, more stable in the presence of thiols, and shows a higher reaction rate with aromatic azides.[4][11] | Generally has slower reaction kinetics compared to DBCO.[4] |
Experimental Protocols
Protocol 1: General Copper-Free Click Chemistry Labeling
-
Reagent Preparation:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide solution with the cyclooctyne stock solution. The final concentration for each reactant should typically be in the 50-500 µM range.[1]
-
If needed, add a co-solvent (like DMSO) to ensure all reactants are soluble, keeping the final percentage of the organic solvent as low as possible for reactions with proteins.[1]
-
Use a slight excess (e.g., 1.5-2 equivalents) of one reactant to drive the reaction.[1]
-
-
Incubation:
-
Analysis:
-
Analyze the reaction product using an appropriate method, such as fluorescence microscopy, flow cytometry, or gel electrophoresis.
-
Protocol 2: Optimizing Labeling Conditions
-
Perform a Control Reaction:
-
Conduct a small-scale control reaction with simple, commercially available small molecules (e.g., benzyl (B1604629) azide and DBCO-amine) to confirm that the general reaction conditions and reagents are working correctly.[1]
-
Analyze the product by LC-MS or TLC to verify the formation of the triazole.[1]
-
If the control reaction is successful, any issues are likely related to your specific biomolecules (e.g., steric hindrance, instability).[1] If the control fails, the problem is likely with the reagents or general reaction conditions.[1]
-
-
Titrate Reactant Concentrations:
-
Systematically vary the concentration of the cyclooctyne reagent while keeping the azide concentration constant to find the optimal signal-to-noise ratio.[9]
-
-
Optimize Incubation Time and Temperature:
-
Test different incubation times (e.g., 1, 2, 4, and 12 hours) and temperatures (e.g., 4°C, room temperature, 37°C) to determine the conditions that provide the best labeling efficiency without compromising the integrity of your sample.[6]
-
Visualizations
Caption: A general experimental workflow for copper-free click chemistry labeling.
Caption: A decision tree for troubleshooting low labeling efficiency.
Caption: The basic mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
Technical Support Center: Reducing Reagent Aggregation in Aqueous Buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning reagent aggregation in aqueous buffers. It is designed for researchers, scientists, and drug development professionals to help identify, mitigate, and prevent aggregation-related issues in their experiments.
Troubleshooting Guides
Issue: I am observing visible precipitates or cloudiness in my reagent solution after thawing or during an experiment.
Possible Cause 1: Poor Solubility and Unfavorable Buffer Conditions
Reagents, especially proteins and peptides, have optimal pH and ionic strength ranges for their stability. Deviations from these ranges can lead to aggregation.[1][2][3]
Solution:
-
Optimize Buffer pH:
-
Adjust Ionic Strength:
-
The effect of salt concentration on protein stability can be complex.[5][6]
-
Empirically test a range of salt concentrations (e.g., 25 mM to 1 M NaCl) to find the optimal ionic strength that minimizes aggregation.[4][7] Low salt concentrations are often recommended to prevent potential ionic interactions.[7]
-
Possible Cause 2: High Reagent Concentration
Increasing the concentration of a reagent can surpass its solubility limit, leading to aggregation.[2][4]
Solution:
-
Work with Lower Concentrations:
-
If possible, perform experiments at the lowest effective concentration of the reagent.
-
For storage, consider keeping the reagent at a lower concentration and then concentrating it immediately before use if a high concentration is required.
-
Possible Cause 3: Temperature Stress
Freeze-thaw cycles and exposure to high temperatures can denature proteins, exposing hydrophobic regions and promoting aggregation.[1][2][8]
Solution:
-
Proper Storage and Handling:
-
Aliquot reagents into single-use volumes to minimize freeze-thaw cycles.
-
Store at the recommended temperature, typically -80°C for long-term storage of proteins.[4]
-
Avoid exposing reagents to excessive heat or prolonged periods at room temperature. Some proteins that aggregate at high temperatures (e.g., 95°C) may be more stable with longer incubations at lower temperatures (e.g., 70°C or 37°C).
-
Issue: My assay results are inconsistent or show a loss of reagent activity over time.
Possible Cause 1: Formation of Soluble Aggregates
Not all aggregates are visible. Soluble oligomers and sub-visible particles can form, which can interfere with assay results and reduce the concentration of active, monomeric reagent.[9][10]
Solution:
-
Incorporate Excipients:
-
Detergents: Low concentrations of non-ionic detergents (e.g., Tween 20, Triton X-100) can disrupt hydrophobic interactions that lead to aggregation.[10][11] A typical starting concentration is 0.01-0.1%.
-
Sugars and Polyols: Sucrose, trehalose, glycerol, and sorbitol can stabilize proteins through preferential hydration.[12][13]
-
Amino Acids: Arginine and glycine (B1666218) can suppress aggregation by binding to hydrophobic patches on the protein surface.[4][11]
-
-
Use Reducing Agents:
Troubleshooting Workflow for Reagent Aggregation
Caption: A flowchart for troubleshooting reagent aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of reagent aggregation?
A1: Reagent aggregation can be triggered by a variety of factors including:
-
Environmental Stress: Changes in pH, high ionic strength, and elevated temperatures can disrupt the stability of reagents, particularly proteins.[2][3]
-
High Concentrations: When the concentration of a reagent exceeds its solubility limit, it can lead to the formation of aggregates.[2]
-
Physical Stress: Mechanical agitation, such as vigorous vortexing or shearing forces during manufacturing, can induce aggregation.[2][8]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can cause denaturation and aggregation.[8]
-
Surface Interactions: Reagents can adsorb to the surfaces of containers, leading to localized high concentrations and aggregation.[9]
Q2: How can I detect and quantify aggregation in my samples?
A2: Several techniques can be used to detect and quantify reagent aggregation:
-
Dynamic Light Scattering (DLS): A rapid method to determine the size distribution of particles in a solution, making it effective for detecting the presence of aggregates.[9][14]
-
Size Exclusion Chromatography (SEC): A high-resolution technique that separates molecules based on their size, allowing for the quantification of monomers, dimers, and larger aggregates.[7]
-
Turbidity Measurement: A simple method that measures the cloudiness of a solution by monitoring the absorbance at a wavelength where the reagent does not absorb (e.g., 340-600 nm). An increase in absorbance indicates increased aggregation.[10][12]
Q3: What are excipients, and how do they prevent aggregation?
A3: Excipients are inactive substances added to a formulation to improve its stability, and they work through various mechanisms to prevent aggregation:[15][16]
-
Surfactants (e.g., Polysorbates): These molecules reduce surface tension and can coat hydrophobic regions of proteins, preventing self-association.[11][12]
-
Sugars and Polyols (e.g., Sucrose, Mannitol): These create a "hydration shell" around the reagent, which stabilizes its native structure.[12]
-
Amino Acids (e.g., Arginine, Glycine): They can suppress aggregation by interacting with exposed hydrophobic patches on the protein surface.[11][13]
-
Buffers and Salts: Maintain optimal pH and ionic strength to ensure the reagent remains in a stable, soluble state.[12]
Mechanisms of Excipient Action
Caption: How different excipients stabilize reagents.
Data Presentation
Table 1: Common Excipients and Their Recommended Starting Concentrations
| Excipient Category | Examples | Recommended Starting Concentration | Primary Mechanism of Action |
| Surfactants | Polysorbate 20, Polysorbate 80, Triton X-100 | 0.01 - 0.1% (v/v) | Reduce surface tension and prevent adsorption |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Sorbitol, Glycerol | 5 - 10% (w/v) for sugars; 10 - 20% (v/v) for glycerol | Preferential exclusion/hydration |
| Amino Acids | Arginine, Glycine, Histidine, Proline | 50 - 250 mM | Suppress aggregation by binding to hydrophobic surfaces |
| Salts | Sodium Chloride (NaCl), Potassium Chloride (KCl) | 25 - 150 mM | Modulate electrostatic interactions |
| Reducing Agents | Dithiothreitol (DTT), TCEP-HCl | 1 - 5 mM | Prevent intermolecular disulfide bond formation |
Experimental Protocols
Protocol 1: Detection of Aggregation by Dynamic Light Scattering (DLS)
This protocol outlines the general steps for using DLS to assess the size distribution of a reagent in solution.
Materials:
-
DLS instrument and compatible cuvettes
-
Reagent sample
-
Assay buffer (filtered through a 0.22 µm filter)
-
Pipettes and tips
Methodology:
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up for at least 30 minutes.[17]
-
Set the desired measurement temperature.
-
-
Sample Preparation:
-
Prepare the reagent sample in the desired buffer at the final concentration for analysis.
-
Centrifuge the sample at >10,000 x g for 10-15 minutes to remove large, non-specific aggregates and dust.
-
Carefully transfer the supernatant to a clean, dust-free DLS cuvette.
-
-
Measurement:
-
Place the cuvette in the DLS instrument.
-
Enter the sample information and buffer parameters (viscosity and refractive index) into the software.
-
Allow the sample to equilibrate to the set temperature for 5-10 minutes.
-
Perform the measurement. Typically, this involves multiple acquisitions to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution.
-
Examine the polydispersity index (PDI). A PDI value below 0.2 generally indicates a monodisperse sample (non-aggregated).[6]
-
The presence of multiple peaks or a single peak with a large hydrodynamic radius suggests the presence of aggregates.
-
Protocol 2: Quantification of Aggregates by Size Exclusion Chromatography (SEC)
This protocol describes the use of SEC to separate and quantify monomers from aggregates.
Materials:
-
HPLC or UPLC system with a UV detector
-
SEC column with an appropriate molecular weight range
-
Mobile phase (e.g., phosphate-buffered saline, filtered and degassed)
-
Reagent sample
-
Molecular weight standards
Methodology:
-
System and Column Equilibration:
-
Install the SEC column and purge the system with the mobile phase.
-
Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved. A typical flow rate is 0.5-1.0 mL/min.
-
-
Sample Preparation:
-
Prepare the reagent sample in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove particulate matter.
-
-
Standard Curve (Optional but Recommended):
-
Inject a series of molecular weight standards to calibrate the column and determine the retention times for different-sized molecules.
-
-
Sample Injection and Separation:
-
Inject the prepared sample onto the column. The injection volume will depend on the column size and sample concentration.
-
Run the separation isocratically with the mobile phase.
-
-
Data Analysis:
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).
-
Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their retention times (larger molecules elute earlier).
-
Integrate the area under each peak to determine the relative percentage of monomer and aggregates.
-
Protocol 3: Monitoring Aggregation by Turbidity Measurement
This protocol provides a simple method to monitor the increase in aggregation over time or in response to stress.
Materials:
-
UV-Vis spectrophotometer or plate reader
-
Cuvettes or a 96-well plate
-
Reagent sample
-
Assay buffer
Methodology:
-
Instrument Setup:
-
Sample Preparation:
-
Prepare the reagent sample in the assay buffer in a cuvette or the wells of a microplate.
-
Include a buffer-only control as a blank.
-
-
Measurement:
-
For stress-induced aggregation (e.g., heat): Place the sample in the instrument and set the desired temperature. Monitor the absorbance over time. Shaking may be used to promote aggregation.[10]
-
For time-course at a constant temperature: Take an initial reading (time zero) and then incubate the sample under the desired conditions, taking readings at regular intervals.
-
-
Data Analysis:
-
Subtract the absorbance of the buffer blank from the sample readings.
-
An increase in absorbance over time is indicative of an increase in sample turbidity due to the formation of insoluble aggregates.[18]
-
References
- 1. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. susupport.com [susupport.com]
- 4. graphviz.org [graphviz.org]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. diva-portal.org [diva-portal.org]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Protein Aggregation and Stability in Biopharmaceuticals [pegsummit.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. Total proteome turbidity assay for tracking global protein aggregation in the natural cellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. unchainedlabs.com [unchainedlabs.com]
- 15. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 16. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 17. towardsdatascience.com [towardsdatascience.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Azide-Alkyne Cycloaddition Reactions
Welcome to the technical support center for azide-alkyne cycloaddition reactions, a cornerstone of click chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.
Troubleshooting Guides
This section provides solutions to common problems encountered during Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Low yields or reaction failures in CuAAC often stem from catalyst inactivation, reagent issues, or suboptimal conditions. The following guide addresses the most common issues.
| Probable Cause | Recommended Solution |
| Catalyst (Cu(I)) Oxidation | The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by oxygen.[1] Ensure reactions are protected from air by using degassed solvents or working under an inert atmosphere (e.g., nitrogen or argon).[2] Use a sufficient amount of a reducing agent like sodium ascorbate (B8700270) to regenerate Cu(I) in situ.[3] |
| Inhibitory Buffer Components | Buffers containing chelating agents, such as Tris, can bind to the copper catalyst and inhibit the reaction. Use non-coordinating buffers like phosphate, HEPES, or MOPS.[4] |
| Poor Ligand Choice or Concentration | Ligands are crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.[5] Ensure the appropriate ligand is used at an optimized concentration (see Table 1). |
| Reagent Degradation | Azides can be unstable, especially if they have a low carbon-to-nitrogen ratio.[6][7] Store azides properly (cold, protected from light) and use fresh reagents.[4] Alkynes can also degrade or undergo side reactions. |
| Steric Hindrance | Bulky groups near the azide (B81097) or alkyne can impede the reaction.[4] Consider increasing the reaction temperature, extending the reaction time, or redesigning substrates with longer linkers. |
| Incorrect Order of Reagent Addition | The order of addition can impact catalyst formation and stability. A recommended order is to pre-mix the copper source (e.g., CuSO₄) and the stabilizing ligand before adding them to the azide and alkyne solution. The reducing agent (sodium ascorbate) should be added last to initiate the reaction.[8] |
Diagram: Troubleshooting Workflow for Low-Yield CuAAC Reactions
Caption: A flowchart to diagnose and resolve common causes of low product yield in CuAAC reactions.
| Side Reaction | Cause | Prevention Strategy |
| Alkyne Homocoupling (Glaser Coupling) | This common side reaction forms a diyne byproduct, promoted by Cu(II) and oxygen.[9][10] It is often observed when there is insufficient reducing agent or excessive exposure to air.[9][11] | Maintain anaerobic conditions and ensure an adequate concentration of sodium ascorbate. Adding excess reducing agent can help prevent the oxidation of the Cu(I) catalyst.[9][11] |
| Substrate Degradation | Reactive oxygen species (ROS) generated by the copper/ascorbate system can damage sensitive biomolecules, particularly those with histidine, arginine, cysteine, or methionine residues.[12] | Use a copper-chelating ligand like THPTA or BTTAA, which can protect biomolecules from oxidative damage.[8][13] Adding aminoguanidine (B1677879) can also help by intercepting byproducts of ascorbate oxidation.[8] |
Optimizing CuAAC with Copper-Stabilizing Ligands
The choice of ligand is critical for an efficient and clean CuAAC reaction, especially in biological applications. Ligands stabilize the active Cu(I) oxidation state, increase reaction rates, and protect sensitive substrates from oxidative damage.
Table 1: Comparison of Common Copper-Stabilizing Ligands for CuAAC
| Ligand | Key Features | Typical Cu:Ligand Ratio | Recommended Applications |
| TBTA (Tris(benzyltriazolylmethyl)amine) | First-generation ligand, highly effective. | 1:5 | Organic synthesis (low water solubility).[5] |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Water-soluble analog of TBTA. | 1:5 | Bioconjugation in aqueous buffers.[2][8][14] |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | High reactivity, allowing for lower copper concentrations.[15] | 1:5 | Live cell labeling and applications requiring high biocompatibility.[15][16] |
Note: The optimal ratio may vary depending on the specific substrates and reaction conditions. It is recommended to start with a 1:5 ratio and optimize as needed.
Post-Reaction Copper Removal
Residual copper can be toxic to cells and interfere with downstream applications.[2] Therefore, its removal is a critical step, especially in drug development and biological studies.
Table 2: Methods for Copper Removal from CuAAC Reactions
| Method | Procedure | Advantages | Limitations |
| EDTA Wash | The reaction mixture is washed with an aqueous solution of ethylenediaminetetraacetic acid (EDTA), which forms a water-soluble complex with copper that can be removed by extraction.[2] | Simple, inexpensive, and effective for many small molecules.[17] | May not be suitable for water-soluble or large biomolecules. |
| Dialysis | For macromolecules like proteins, the reaction mixture can be dialyzed against a buffer containing EDTA to remove the copper-EDTA complex while retaining the product.[2] | Gentle and effective for large biomolecules. | Time-consuming. |
| Copper Scavenger Resins | Solid-phase resins with chelating groups that selectively bind copper. The resin is then removed by filtration.[18] | High efficiency and specificity. Can be used for a variety of products.[19] | Can be more expensive than other methods. Some resins may bind to the product of interest.[2] |
Diagram: Workflow for Post-CuAAC Copper Removal
Caption: A decision-making workflow for selecting an appropriate copper removal method post-CuAAC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative that is highly valued for its biocompatibility. However, it is not without its own set of potential challenges.
| Problem | Probable Cause | Recommended Solution |
| Slow or Incomplete Reaction | Low Reactivity of Cyclooctyne (B158145): Different cyclooctynes have different reaction kinetics. Low Reactant Concentration: The reaction rate is dependent on the concentration of both the azide and the cyclooctyne.[20] | Choose a more reactive cyclooctyne if faster kinetics are needed. Increase the concentration of one or both reactants. A slight excess (1.5-2 equivalents) of one component can help drive the reaction to completion.[21] |
| Non-specific Labeling/Side Reactions | Reaction with Thiols: Some strained cyclooctynes, like DBCO, can react with free thiols (e.g., cysteine residues in proteins) via a thiol-yne addition, leading to off-target labeling.[22][23] Reagent Instability: Highly reactive cyclooctynes can be unstable and may degrade upon storage or under certain conditions. | If non-specific labeling with thiols is a concern, consider blocking free thiols with an alkylating agent (e.g., iodoacetamide) prior to the SPAAC reaction.[24] Store cyclooctyne reagents as recommended by the manufacturer (typically cold and protected from light).[1] |
| Poor Solubility of Reagents | One or both of the reactants may have poor solubility in the chosen reaction buffer, leading to a slow or incomplete reaction. | Add a co-solvent like DMSO or DMF to the reaction mixture. For bioconjugation, keep the final concentration of the organic solvent low (typically <10-15%) to avoid denaturation.[20] |
Diagram: CuAAC vs. SPAAC Decision Workflow
References
- 1. broadpharm.com [broadpharm.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates [mdpi.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 13. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. silicycle.com [silicycle.com]
- 19. silicycle.com [silicycle.com]
- 20. benchchem.com [benchchem.com]
- 21. interchim.fr [interchim.fr]
- 22. benchchem.com [benchchem.com]
- 23. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Biotin-PEG4-Dde-TAMRA-PEG3-Azide vs. Non-Cleavable Probes
In the evolving landscape of molecular biology and drug development, the choice of probes for labeling, detection, and enrichment of biomolecules is critical. This guide provides an objective comparison between the cleavable trifunctional probe, Biotin-PEG4-Dde-TAMRA-PEG3-Azide , and its non-cleavable counterparts. This comparison is supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their experimental needs.
Introduction to the Probes
This compound is a versatile, cleavable probe designed for multi-modal applications. Its key functional components are:
-
Biotin (B1667282): Enables high-affinity capture and enrichment of labeled molecules using streptavidin-coated supports.
-
TAMRA (Tetramethylrhodamine): A bright fluorophore for visualization and quantification via fluorescence microscopy, flow cytometry, or in-gel fluorescence scanning.
-
Azide: A bioorthogonal handle for covalent attachment to alkyne-modified biomolecules through copper-catalyzed or strain-promoted click chemistry.
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Linker: A chemically cleavable linker that allows for the release of captured molecules from biotin/streptavidin complexes under mild conditions using hydrazine (B178648).[1][2][3]
Non-cleavable probes , for the purpose of this comparison, refer to probes with a similar architecture, such as Biotin-PEG-TAMRA-Azide , but lacking a cleavable linker. The connection between the biotin moiety and the rest of the probe is a stable chemical bond that is not readily broken under typical biological or mild chemical conditions.
Key Performance Differences: A Data-Driven Comparison
The primary advantage of a cleavable probe lies in the ability to release the captured target molecule, leaving the biotin tag behind on the affinity matrix. This has significant implications for reducing background and improving the purity of enriched samples.
Fluorescence Imaging: Signal-to-Noise Ratio
| Parameter | Cleavable Probe (Post-Cleavage) | Non-Cleavable Probe |
| Fluorescence Signal Reduction | ~94% | Not Applicable |
| Residual Fluorescence | ~6% | Not Applicable |
This data is based on a study using a disulfide-cleavable linker, which serves as a proxy for the performance of cleavable linkers in fluorescence signal removal.
This ability to quench the signal is particularly advantageous in multiplexed imaging experiments where sequential rounds of staining and imaging are required.
Protein Pull-Down and Enrichment: Purity and Yield
In pull-down assays, the extremely strong interaction between biotin and streptavidin makes the elution of captured proteins challenging with non-cleavable probes. Harsh elution conditions can lead to the co-elution of non-specifically bound proteins and endogenously biotinylated proteins, contaminating the sample.[3][7] Cleavable linkers circumvent this issue by allowing the release of the target protein under mild conditions, which significantly reduces background contamination.[1]
| Performance Metric | Cleavable Dde Probe | Non-Cleavable Probe |
| Background Protein Contamination | Dramatically Reduced | High |
| Elution Conditions | Mild (e.g., 2% Hydrazine) | Harsh (e.g., boiling in SDS buffer) |
| Purity of Eluted Protein | High | Low to Moderate |
Data synthesized from studies comparing Dde-cleavable linkers with non-cleavable approaches in protein enrichment workflows.[1]
Experimental Protocols and Workflows
To provide a practical context for this comparison, detailed experimental protocols for a typical protein pull-down experiment are provided below.
Experimental Workflow Diagram
Caption: Comparative experimental workflows for protein enrichment.
Detailed Methodologies
1. Click Chemistry Labeling of Proteins (Common for both probes)
This protocol assumes the target protein has been metabolically or enzymatically labeled with an alkyne-containing amino acid or sugar.
-
To 100 µg of alkyne-labeled protein lysate in 100 µL of lysis buffer (e.g., RIPA buffer with protease inhibitors), add the click chemistry reaction cocktail.
-
Reaction Cocktail:
-
10 µM of either this compound or the non-cleavable Biotin-PEG-TAMRA-Azide probe.
-
1 mM CuSO₄.
-
1 mM TCEP (tris(2-carboxyethyl)phosphine).
-
100 µM TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).
-
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.
-
Remove excess probe and reagents by protein precipitation (e.g., with acetone (B3395972) or chloroform/methanol) or by using a desalting column.
2. Protein Enrichment (Pull-Down)
-
Resuspend the protein pellet in a buffer containing 1% SDS.
-
Dilute the sample 10-fold with a non-denaturing buffer (e.g., PBS with 0.1% Tween-20) to reduce the SDS concentration.
-
Add 50 µL of a 50% slurry of streptavidin-coated magnetic beads and incubate for 1-2 hours at room temperature with rotation.
-
Wash the beads extensively to remove non-specifically bound proteins:
-
2 washes with PBS + 1% SDS.
-
2 washes with PBS + 0.1% Tween-20.
-
2 washes with PBS.
-
3. Elution of Captured Proteins
-
For the Cleavable Probe:
-
Resuspend the beads in 100 µL of a freshly prepared 2% hydrazine solution in PBS.[7]
-
Incubate for 1-2 hours at 37°C with gentle agitation.
-
Separate the beads using a magnetic stand and collect the supernatant containing the eluted, TAMRA-labeled proteins. The biotin moiety remains bound to the beads.
-
-
For the Non-Cleavable Probe:
-
Resuspend the beads in 50 µL of 2X SDS-PAGE loading buffer.
-
Boil the sample for 5-10 minutes at 95°C.
-
Separate the beads and collect the supernatant. The eluate will contain the target protein, co-purified background proteins, and potentially some leached streptavidin.
-
Signaling Pathway and Probe Mechanism
The utility of these probes is often realized in the context of studying cellular signaling pathways. For example, they can be used to label and identify newly synthesized proteins in response to a specific stimulus.
Caption: Logical flow of a typical experiment using these probes.
Conclusion and Recommendations
The choice between this compound and a non-cleavable probe is dictated by the specific requirements of the experiment.
-
This compound (Cleavable Probe) is highly recommended for applications where sample purity is paramount, such as:
-
Protein enrichment for mass spectrometry-based identification, where minimizing background is crucial for confident target identification.[1]
-
Multiplexed fluorescence imaging, where the ability to remove the fluorescent signal allows for sequential detection of multiple targets.
-
-
Non-Cleavable Probes are suitable for applications where:
-
The primary goal is simple detection without the need for elution (e.g., in some Western blotting or on-bead assays).
-
The experimental workflow is simpler and does not require a release step.
-
The potential for higher background contamination is acceptable or can be mitigated by other means.
-
For researchers and drug development professionals aiming for high-confidence data with minimal interference from non-specific interactions, the use of a cleavable probe like this compound offers a distinct advantage in both fluorescence-based and affinity-capture applications.
References
- 1. researchgate.net [researchgate.net]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 5. biotium.com [biotium.com]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
A Head-to-Head Comparison: TAMRA Versus Other Leading Fluorescent Dyes for Microscopy
For researchers, scientists, and drug development professionals navigating the vibrant world of fluorescence microscopy, the choice of fluorescent dye is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of the performance of tetramethylrhodamine (B1193902) (TAMRA) against other widely used fluorescent dyes, supported by quantitative data and detailed experimental protocols.
This comparison will delve into the key performance indicators of fluorescent dyes, including their spectral properties, brightness, photostability, and pH sensitivity. We will compare TAMRA to a panel of popular alternatives: Fluorescein isothiocyanate (FITC), Tetramethylrhodamine isothiocyanate (TRITC), Cyanine3 (Cy3), Cyanine5 (Cy5), and a selection of Alexa Fluor dyes (488, 555, 594, and 647).
Quantitative Performance Metrics: A Side-by-Side Analysis
The selection of a fluorescent dye is often a trade-off between various photophysical properties. The following tables summarize the key quantitative data for TAMRA and its competitors, allowing for a rapid and informed comparison.
Table 1: Spectral Properties of Common Fluorescent Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) |
| TAMRA | ~555 | ~580 |
| FITC | ~495 | ~518 |
| TRITC | ~550 | ~573 |
| Cy3 | ~550 | ~570 |
| Cy5 | ~650 | ~670 |
| Alexa Fluor 488 | ~493 | ~519 |
| Alexa Fluor 555 | ~556 | ~573 |
| Alexa Fluor 594 | ~590 | ~617 |
| Alexa Fluor 647 | ~651 | ~667 |
Table 2: Brightness and Photostability of Common Fluorescent Dyes
| Dye | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) |
| TAMRA | ~90,000 | ~0.1-0.3 | 9,000 - 27,000 |
| FITC | ~75,000 | ~0.3-0.5 | 22,500 - 37,500 |
| TRITC | ~85,000 | ~0.2 | 17,000 |
| Cy3 | ~150,000 | ~0.15 | 22,500 |
| Cy5 | ~250,000 | ~0.2 | 50,000 |
| Alexa Fluor 488 | ~71,000 | ~0.92 | 65,320 |
| Alexa Fluor 555 | ~150,000 | ~0.1 | 15,000 |
| Alexa Fluor 594 | ~73,000 | ~0.66 | 48,180 |
| Alexa Fluor 647 | ~270,000 | ~0.2 | 54,000 |
Note: Relative brightness is a product of the molar extinction coefficient and quantum yield, providing a theoretical measure of the dye's brightness. Actual performance may vary depending on the experimental conditions.
Key Performance Characteristics
Photostability
Photostability, or the resistance of a fluorophore to photodegradation upon exposure to excitation light, is a crucial factor in fluorescence microscopy, particularly for time-lapse imaging. TAMRA is known for its good photostability, generally outperforming older dyes like FITC.[1] However, the Alexa Fluor family of dyes is widely recognized for its superior photostability compared to many traditional dyes, including TAMRA.[2]
pH Sensitivity
The fluorescence intensity of some dyes can be influenced by the pH of their environment. TAMRA's fluorescence is known to be pH-sensitive, with its intensity decreasing in alkaline environments (pH > 8.0).[3] In contrast, many of the Alexa Fluor dyes are designed to be less sensitive to pH fluctuations over a broad range, offering more stable signals in varying cellular environments.[2] FITC is notoriously pH-sensitive, with its fluorescence decreasing significantly in acidic conditions.
Experimental Protocols
To ensure objective and reproducible comparisons of fluorescent dyes, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Protocol 1: Immunofluorescence Staining for Fixed Cells
This protocol outlines a standard procedure for immunolabeling intracellular targets in fixed cells, a common application for fluorescent dyes.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal serum in PBS)
-
Primary antibody (specific to the target of interest)
-
Fluorescently labeled secondary antibody (e.g., anti-mouse IgG conjugated with TAMRA or another dye)
-
Mounting medium
Procedure:
-
Cell Culture and Fixation:
-
Plate cells on coverslips and grow to the desired confluence.
-
Rinse the cells briefly with PBS.
-
Fix the cells by incubating with 4% paraformaldehyde for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
If targeting an intracellular protein, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.
-
-
Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each in the dark.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the samples using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 2: Live-Cell Imaging
This protocol provides a general guideline for imaging dynamic processes in living cells.
Materials:
-
Live cells expressing a fluorescently tagged protein or labeled with a cell-permeant dye
-
Live-cell imaging medium (e.g., phenol (B47542) red-free culture medium buffered with HEPES)
-
Environmental chamber for the microscope (to maintain temperature, CO2, and humidity)
Procedure:
-
Cell Preparation:
-
Plate cells in a suitable imaging dish or chamber slide.
-
If using a fluorescent protein, transfect or transduce the cells and allow for expression.
-
If using a cell-permeant dye, label the cells according to the manufacturer's instructions.
-
-
Imaging Setup:
-
Place the imaging dish in the environmental chamber on the microscope stage and allow the cells to acclimate.
-
Use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.
-
Set the appropriate acquisition parameters (exposure time, frame rate) based on the dynamics of the process being studied.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images to capture the dynamic events.
-
Include appropriate controls, such as unlabeled cells, to assess autofluorescence.
-
Protocol 3: Quantitative Comparison of Photostability
This protocol describes a method to quantify and compare the photobleaching rates of different fluorescent dyes.
Materials:
-
Samples labeled with the fluorescent dyes to be compared (prepared as in Protocol 1 or 2)
-
Fluorescence microscope with a stable light source and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Image Acquisition:
-
Locate a region of interest (ROI) containing the fluorescently labeled structures.
-
Set the microscope to continuously acquire images of the ROI at a fixed frame rate. Use the same excitation intensity and acquisition settings for all dyes being compared.
-
Continue acquiring images until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
For each time point, measure the mean fluorescence intensity within the ROI.
-
Normalize the intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the data to an exponential decay curve to determine the photobleaching rate constant (k).
-
Calculate the photobleaching half-life (t₁/₂) using the formula: t₁/₂ = ln(2)/k. A longer half-life indicates greater photostability.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the key workflows.
References
A Researcher's Guide to Validating Protein Labeling by Mass Spectrometry
For researchers, scientists, and drug development professionals venturing into the world of quantitative proteomics, the validation of protein labeling is a critical step to ensure data accuracy and reliability. This guide provides an objective comparison of common protein labeling techniques for mass spectrometry, supported by experimental data and detailed protocols.
Comparing the Alternatives: A Quantitative Overview
The choice of a protein labeling strategy depends on various factors, including the experimental goals, sample type, and desired level of multiplexing. The three main approaches for quantitative proteomics are label-free quantification, metabolic labeling, and chemical labeling. Each method presents a unique set of advantages and limitations.[1][2]
| Feature | Label-Free Quantification | Metabolic Labeling (e.g., SILAC) | Isobaric Chemical Labeling (e.g., TMT, iTRAQ) |
| Principle | Compares signal intensities or spectral counts of peptides between runs.[3] | In vivo incorporation of stable isotope-labeled amino acids.[4] | In vitro chemical tagging of peptides with isobaric tags.[1][5] |
| Proteome Coverage | Highest, as no chemical modifications are introduced that could lead to sample loss.[6] | High, but dependent on the efficiency of amino acid incorporation. | Lower, due to potential for incomplete labeling and sample loss during processing.[6] |
| Quantification Accuracy | Moderate, susceptible to run-to-run variation.[6] | High, as samples are mixed early in the workflow, minimizing experimental variability.[7] | High, with multiplexing capabilities allowing for simultaneous comparison of multiple samples.[5][8] |
| Precision | Lower, requires more replicates for statistical significance.[6] | High, with low coefficients of variation. | High, particularly with the use of reporter ions for quantification.[1] |
| Reproducibility | Can be challenging to achieve across different experiments. | High, due to the internal standard-like nature of the labeled proteome.[7] | High, as samples are processed and analyzed together.[5] |
| Multiplexing Capacity | Limited, each sample is run individually.[6] | Typically 2-plex or 3-plex.[9] | High, with TMTpro enabling up to 18-plex and newer versions even higher.[10][11] |
| Cost | Lower, no need for expensive labeling reagents.[6] | Higher, due to the cost of stable isotope-labeled amino acids and specialized cell culture media. | Highest, due to the cost of isobaric tagging reagents.[6] |
| Sample Type Suitability | Broad, applicable to a wide range of samples including tissues and body fluids.[1] | Primarily for cell cultures that can be metabolically labeled.[4] | Broad, applicable to various sample types that can be chemically labeled.[1] |
Experimental Workflows and Validation
The validation of protein labeling is essential to confirm the specificity and efficiency of the labeling reaction and to ensure the accuracy of the subsequent quantitative analysis.
General Validation Workflow
A typical workflow for validating protein labeling involves several key steps, from sample preparation to data analysis. Mass spectrometry is a powerful tool to confirm the precise location and extent of labeling.[12]
Caption: General workflow for the validation of protein labeling by mass spectrometry.
Key Experimental Protocols
Reproducible and reliable results in proteomics depend on well-defined experimental protocols. Below are detailed methodologies for the key labeling techniques.
Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling approach where cells are cultured in media containing "light" or "heavy" stable isotope-labeled amino acids.[4][9]
Methodology:
-
Cell Culture: Grow two populations of cells in parallel. One population is cultured in standard "light" medium, while the other is grown in "heavy" medium supplemented with stable isotope-labeled amino acids (e.g., ¹³C₆-lysine and ¹³C₆¹⁵N₄-arginine).[13]
-
Incorporation Check: Ensure complete incorporation of the heavy amino acids by culturing the cells for at least five to six cell divisions.[13] A small aliquot of cells can be analyzed by mass spectrometry to confirm >95% incorporation.
-
Cell Lysis and Protein Extraction: Harvest and lyse the "light" and "heavy" labeled cells separately using an appropriate lysis buffer.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix them in a 1:1 ratio.
-
Protein Digestion: Reduce, alkylate, and digest the mixed protein sample into peptides using an enzyme such as trypsin.[12]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.[13]
Caption: Experimental workflow for SILAC-based quantitative proteomics.
Protocol 2: Isobaric Labeling (TMT/iTRAQ)
Tandem Mass Tag (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are chemical labeling methods that use isobaric tags to label peptides from different samples.[5][8]
Methodology:
-
Sample Preparation: Extract proteins from each sample, and quantify the protein concentration.
-
Protein Digestion: Reduce, alkylate, and digest the proteins from each sample into peptides using trypsin.[12]
-
Peptide Labeling: Label the peptides from each sample with a different isobaric tag (e.g., a specific TMT or iTRAQ reagent) according to the manufacturer's protocol. The reaction typically targets the primary amines of peptides.[5]
-
Sample Pooling: Combine the labeled peptide samples in a 1:1 ratio.
-
Fractionation (Optional): For complex samples, fractionation of the pooled peptide mixture using techniques like high-pH reversed-phase chromatography can increase proteome coverage.[14]
-
LC-MS/MS Analysis: Analyze the pooled and, if applicable, fractionated peptide sample by LC-MS/MS. During fragmentation in the mass spectrometer, the isobaric tags release reporter ions of different masses.[1]
-
Data Analysis: Identify peptides from the fragmentation spectra and quantify the relative abundance of proteins by comparing the intensities of the reporter ions for each peptide.[8]
Caption: Experimental workflow for isobaric labeling (TMT/iTRAQ).
Protocol 3: Label-Free Quantification
Label-free quantification relies on the direct comparison of peptide signal intensities or spectral counts across different LC-MS/MS runs.[3]
Methodology:
-
Sample Preparation: Extract and quantify proteins from each individual sample.
-
Protein Digestion: Reduce, alkylate, and digest the proteins from each sample into peptides using trypsin.[12]
-
LC-MS/MS Analysis: Analyze each peptide sample in a separate LC-MS/MS run. It is crucial to maintain high reproducibility in the chromatography and mass spectrometry performance.[15]
-
Data Analysis: Use specialized software for:
-
Feature Detection: Identify peptide features (defined by m/z, retention time, and intensity).
-
Alignment: Align the retention times of peptide features across different runs to correct for chromatographic shifts.[16]
-
Quantification: Compare the peak areas or spectral counts of the aligned peptide features to determine the relative abundance of proteins between samples.[17]
-
Normalization: Apply normalization algorithms to correct for variations in sample loading and instrument performance.[16]
-
Caption: Experimental workflow for label-free quantification.
By carefully considering the quantitative aspects and adhering to detailed experimental protocols, researchers can confidently validate their protein labeling and generate high-quality, reproducible data for their proteomics studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 3. Label-free quantification - Wikipedia [en.wikipedia.org]
- 4. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 5. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 6. Label-free vs Label-based Proteomics - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 9. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 10. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tandem Mass Tags [proteomics.com]
- 12. benchchem.com [benchchem.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Top considerations for TMT mass spectrometry analysis | Drug Discovery News [drugdiscoverynews.com]
- 15. researchgate.net [researchgate.net]
- 16. Quality Control Guidelines for Label-free LC-MS Protein Quantification [thermofisher.com]
- 17. academic.oup.com [academic.oup.com]
The Versatility of PEG Linkers in Bioconjugation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of a linker molecule is a critical determinant of the final conjugate's efficacy, stability, and overall performance. Among the diverse array of available options, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone technology, prized for their unique physicochemical properties. This guide provides an in-depth comparison of PEG linkers with other common alternatives, supported by experimental data, to inform the selection of the most appropriate bioconjugation strategy.
The Advantages of PEG Linkers: A Multifaceted Approach to Bioconjugate Enhancement
PEG linkers are bifunctional molecules featuring a central polyethylene glycol chain that connects two reactive terminal groups.[1] This structure confers a multitude of advantages that address common challenges in drug development and diagnostics.[2]
Key Benefits of PEGylation:
-
Enhanced Solubility and Stability: The hydrophilic nature of the repeating ethylene (B1197577) oxide units in the PEG chain significantly improves the aqueous solubility of hydrophobic molecules.[3][4] This is particularly crucial for preventing aggregation and precipitation of bioconjugates, especially those with hydrophobic payloads like many cytotoxic drugs used in antibody-drug conjugates (ADCs).[5] The flexible PEG chain also forms a protective hydration shell around the molecule, shielding it from enzymatic degradation and enhancing its stability.[3]
-
Reduced Immunogenicity: PEGylation can effectively mask immunogenic epitopes on proteins and other biomolecules, reducing the likelihood of an immune response.[4][6] This "stealth" effect is critical for therapeutic proteins that might otherwise be recognized as foreign by the body, leading to rapid clearance and reduced efficacy.
-
Improved Pharmacokinetics: The increased hydrodynamic radius of a PEGylated molecule slows its renal clearance, leading to a prolonged circulation half-life in the bloodstream.[1][7] This extended presence allows for greater accumulation at the target site, potentially improving therapeutic outcomes.
-
Controlled Drug Release: PEG linkers can be engineered to be either stable (non-cleavable) or to break apart under specific physiological conditions (cleavable). Cleavable PEG linkers are designed to release a therapeutic payload in response to triggers such as changes in pH or the presence of specific enzymes, offering precise control over drug delivery.[8]
Comparative Analysis: PEG Linkers vs. Alternatives
While PEG linkers offer significant advantages, a range of alternative linkers are also utilized in bioconjugation, each with its own set of properties. The following table provides a quantitative comparison of PEG linkers with other common alternatives.
| Linker Type | Key Feature | Drug-to-Antibody Ratio (DAR) & Aggregation | Plasma Half-life | In Vivo Efficacy | Potential Immunogenicity |
| PEG Linker | Hydrophilic, flexible | Higher DAR achievable with reduced aggregation[9] | Significantly extended[10] | Generally enhanced tumor growth inhibition[11] | Low, but anti-PEG antibodies can occur[6] |
| Polysarcosine (PSar) | Hydrophilic, biodegradable | Comparable to PEG, allows for high DAR[6][12] | Comparable to PEG[11] | Potentially more potent tumor growth inhibition than PEG[11] | Considered non-immunogenic[6] |
| Peptide Linker (e.g., Val-Cit) | Cleavable (enzyme-sensitive) | DAR can be controlled; hydrophobicity can be an issue[13] | Can be stable in plasma[13] | High efficacy due to targeted payload release[13] | Low[6] |
| Hydrocarbon/Alkyl Linker | Hydrophobic | Prone to aggregation at higher DARs[9] | Can lead to faster clearance[3] | Efficacy can be compromised by poor pharmacokinetics[3] | Generally low |
| Disulfide Linker | Cleavable (redox-sensitive) | DAR can be controlled; potential for instability | Can be less stable in circulation compared to other cleavable linkers[] | Effective payload release in the reducing intracellular environment | Low |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments in bioconjugation.
Protocol 1: Antibody-Drug Conjugation with a Valine-Citrulline (Val-Cit) Peptide Linker
This protocol outlines the steps for conjugating a cytotoxic payload to an antibody using a protease-cleavable valine-citrulline linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Val-Cit-PAB-Payload conjugate with a maleimide (B117702) group
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification columns (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction: Incubate the mAb with a molar excess of TCEP to reduce interchain disulfide bonds, exposing free thiol groups.
-
Conjugation: Add the maleimide-functionalized Val-Cit-PAB-Payload to the reduced antibody solution. Allow the reaction to proceed at room temperature.
-
Quenching: Add N-acetylcysteine to quench any unreacted maleimide groups.
-
Purification: Purify the resulting ADC using size-exclusion chromatography to remove excess payload-linker and other reagents.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and binding affinity.[8]
Protocol 2: Plasma Stability Assay of a Bioconjugate using LC-MS
This protocol describes a method to assess the stability of a bioconjugate in plasma over time.
Materials:
-
Bioconjugate of interest
-
Human or mouse plasma
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the bioconjugate with plasma at 37°C at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Sample Preparation: At each time point, terminate the reaction by adding cold methanol containing an internal standard. Centrifuge to precipitate plasma proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact bioconjugate remaining.
-
Data Analysis: Calculate the percentage of the bioconjugate remaining at each time point relative to the 0-hour time point to determine its plasma stability.[15][16]
Protocol 3: ELISA for Assessing Non-Specific Binding
This protocol outlines an enzyme-linked immunosorbent assay (ELISA) to evaluate the non-specific binding of an antibody-drug conjugate.
Materials:
-
ELISA plates
-
Antigen-negative cell line lysate or irrelevant protein
-
Blocking buffer (e.g., BSA in PBS)
-
ADC and control antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
Procedure:
-
Coating: Coat ELISA plates with the antigen-negative cell lysate or irrelevant protein overnight at 4°C.
-
Blocking: Block the plates with blocking buffer to prevent non-specific binding.
-
Incubation: Add serial dilutions of the ADC and a control antibody to the wells and incubate.
-
Detection: Add an HRP-conjugated secondary antibody that recognizes the primary antibody of the ADC.
-
Development: Add TMB substrate and stop the reaction with a stop solution.
-
Measurement: Read the absorbance at 450 nm. Higher absorbance indicates greater non-specific binding.[17]
Visualizing Bioconjugation Concepts
Diagrams generated using Graphviz provide a clear visual representation of key processes and relationships in bioconjugation.
Conclusion
PEG linkers offer a robust and versatile platform for the development of advanced bioconjugates. Their ability to enhance solubility, stability, and pharmacokinetic profiles while reducing immunogenicity makes them a valuable tool for overcoming many of the challenges in drug delivery and diagnostics. While alternative linkers such as polysarcosine and cleavable peptides present their own unique advantages and are subjects of ongoing research, PEGylation remains a well-established and highly effective strategy in the field of bioconjugation. The selection of the optimal linker will ultimately depend on the specific application and the desired properties of the final bioconjugate.
References
- 1. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. purepeg.com [purepeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. purepeg.com [purepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.pku.edu.cn [chem.pku.edu.cn]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 15. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mabtech.com [mabtech.com]
A Head-to-Head Comparison: Biotin-PEG4-Dde vs. Photo-Cleavable Biotin Linkers in Bioconjugation and Affinity Purification
For researchers, scientists, and drug development professionals, the ability to efficiently isolate and analyze target biomolecules is paramount. The biotin-streptavidin interaction, with its exceptionally high affinity, remains a cornerstone of affinity purification techniques. However, the strength of this bond necessitates a cleavable linker to release the captured molecules for downstream analysis. This guide provides an objective comparison of two widely used cleavable biotinylation reagents: the chemically-cleavable Biotin-PEG4-Dde and the light-inducible photo-cleavable (PC) biotin (B1667282) linkers.
This comparison guide delves into the cleavage mechanisms, performance metrics, and potential drawbacks of each linker type, supported by experimental data. We aim to provide the necessary information to help you select the optimal linker for your specific research needs, be it in proteomics, genomics, or drug discovery.
At a Glance: Key Differences
| Feature | Biotin-PEG4-Dde Linker | Photo-Cleavable (PC) Biotin Linker |
| Cleavage Method | Chemical (Hydrazine) | Photochemical (UV Light) |
| Cleavage Conditions | Mild chemical treatment | UV irradiation at a specific wavelength |
| Cleavage Efficiency | Generally high, though context-dependent | High, often exceeding 90% |
| Cleavage Speed | Minutes to hours | Seconds to minutes |
| Key Advantage | Mild chemical cleavage avoids potential photodamage | Rapid, non-contact, and spatially controllable cleavage |
| Potential Drawback | Hydrazine (B178648) can have side reactions with certain biomolecules | Potential for photodamage to sensitive biomolecules |
Delving Deeper: A Quantitative Comparison
The following tables summarize the quantitative data available for the performance of Biotin-PEG4-Dde and photo-cleavable biotin linkers. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, the data presented is a synthesis from various studies.
Table 1: Cleavage Efficiency and Kinetics
| Linker Type | Cleavage Efficiency | Cleavage Time | Experimental Context |
| Biotin-PEG4-Dde | ~72% (pull-down efficiency) | 50 minutes to 14 hours | Proteomics; trifunctional Dde-based reagent.[1] |
| Photo-Cleavable Biotin | >99% | < 4 minutes | Solution-phase cleavage of a PCB-[Leu]Enkephalin conjugate.[2] |
| Photo-Cleavable Biotin | ~92% | 4 minutes | Release of oligonucleotides from streptavidin-agarose beads.[3] |
| Photo-Cleavable Biotin | ~80% | Not specified | Release of immobilized fluorescent DNA from a glass surface.[4] |
| Photo-Cleavable Biotin | Characteristic time of 1.6 min | ~5 minutes for complete removal | Single-molecule microscopy of surface-bound DNA.[5] |
Note: The pull-down efficiency for the Biotin-PEG4-Dde linker may not solely reflect cleavage efficiency, as it also encompasses the capture step.
One study qualitatively demonstrated that an alkyne-Dde-biotin linker resulted in a higher biotin signal after labeling and a lower residual signal after cleavage compared to an alkyne-photocleavable-biotin linker in the context of O-GlcNAc modification site mapping.[6]
Understanding the Mechanisms: Cleavage Pathways
The distinct cleavage mechanisms of Biotin-PEG4-Dde and photo-cleavable biotin linkers are central to their application.
Biotin-PEG4-Dde Cleavage
The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group is a protecting group that is labile to hydrazine.[7] The cleavage occurs through a nucleophilic attack by hydrazine on the Dde moiety, leading to the release of the biotinylated molecule. The PEG4 spacer enhances the hydrophilicity of the linker.[8]
Photo-Cleavable Biotin Linker Cleavage
Photo-cleavable biotin linkers typically incorporate a photolabile group, such as an o-nitrobenzyl moiety, within the linker structure.[4] Upon irradiation with UV light at a specific wavelength (commonly 300-350 nm), the o-nitrobenzyl group undergoes a photochemical reaction, leading to the cleavage of the linker and the release of the biotinylated molecule.[3]
Experimental Protocols
Below are generalized protocols for the cleavage of Biotin-PEG4-Dde and photo-cleavable biotin linkers from streptavidin-coated beads. Specific parameters may need optimization depending on the target molecule and experimental setup.
Protocol 1: Cleavage of Biotin-PEG4-Dde Linker
Materials:
-
Streptavidin-coated beads with bound Biotin-PEG4-Dde-labeled biomolecule
-
Cleavage Buffer: 2% (v/v) hydrazine monohydrate in a suitable buffer (e.g., DMF, PBS, or water, depending on the stability of the target molecule)[9][10]
-
Quenching solution (optional, e.g., acetone)
-
Wash buffers
Procedure:
-
Wash the beads: After capturing the biotinylated molecule, wash the streptavidin beads extensively with appropriate buffers to remove non-specifically bound molecules.
-
Prepare the cleavage buffer: Freshly prepare the 2% hydrazine solution. Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Incubate with cleavage buffer: Resuspend the beads in the cleavage buffer. Incubation times can vary from 50 minutes to 14 hours at room temperature, with gentle agitation.[1][3]
-
Separate the supernatant: Pellet the beads by centrifugation and carefully collect the supernatant containing the released biomolecule.
-
Quench the reaction (optional): If necessary, the hydrazine in the supernatant can be quenched by adding a reagent like acetone.
-
Further processing: The released biomolecule is now ready for downstream applications such as SDS-PAGE, mass spectrometry, or functional assays.
Protocol 2: Cleavage of Photo-Cleavable Biotin Linker
Materials:
-
Streptavidin-coated beads with bound photo-cleavable biotin-labeled biomolecule
-
UV lamp with an emission wavelength in the range of 300-350 nm[3]
-
Suitable buffer for resuspending the beads
-
Wash buffers
Procedure:
-
Wash the beads: Similar to the Dde protocol, thoroughly wash the streptavidin beads to remove contaminants.
-
Resuspend the beads: Resuspend the beads in a suitable buffer that is transparent to the UV light used for cleavage.
-
UV irradiation: Expose the bead suspension to UV light (e.g., 365 nm) for a duration of seconds to minutes.[2] The optimal exposure time and distance from the UV source should be determined empirically.
-
Separate the supernatant: Pellet the beads by centrifugation and collect the supernatant containing the released biomolecule.
-
Further processing: The eluted biomolecule can be directly used for subsequent analyses.
Experimental Workflow: A Visual Guide
The following diagram illustrates a typical experimental workflow for affinity purification using a cleavable biotin linker.
Potential Considerations and Side Reactions
Biotin-PEG4-Dde:
-
Hydrazine Reactivity: Hydrazine is a strong nucleophile and can potentially react with other functional groups on the target biomolecule, such as carbonyls.[11] It has also been reported to cause peptide cleavage at Glycine residues and convert Arginine to Ornithine at concentrations higher than 2%.[10]
-
Incomplete Cleavage: The efficiency of Dde cleavage can be influenced by the accessibility of the linker and the specific chemical environment.
Photo-Cleavable Biotin:
-
Photodamage: The high-energy UV light required for cleavage can potentially damage sensitive biomolecules, leading to protein cross-linking or modifications of amino acid side chains.[1]
-
Incomplete Cleavage: The efficiency of photocleavage can be affected by the intensity and wavelength of the UV light, as well as the absorbance properties of the sample and the container.
Conclusion: Making the Right Choice
The choice between Biotin-PEG4-Dde and photo-cleavable biotin linkers is contingent on the specific requirements of the experiment.
Choose Biotin-PEG4-Dde when:
-
Your biomolecule of interest is sensitive to UV irradiation.
-
You require a cost-effective and well-established chemical cleavage method.
-
Your experimental setup does not easily accommodate a UV light source.
Choose a Photo-Cleavable Biotin Linker when:
-
Rapid and temporally controlled release of your target is critical.
-
You need to perform spatially controlled cleavage, for example, in microfluidic devices.
-
Your biomolecule is robust to UV light exposure, or the experimental conditions can be optimized to minimize photodamage.
-
You want to avoid the use of potentially reactive chemical reagents like hydrazine.
Ultimately, for novel or sensitive applications, it is advisable to empirically test both linker types to determine which provides the optimal balance of cleavage efficiency, yield, and preservation of the target biomolecule's integrity.
References
- 1. Mass-Spectrometry-Based Identification of Cross-Links in Proteins Exposed to Photo-Oxidation and Peroxyl Radicals Using 18O Labeling and Optimized Tandem Mass Spectrometry Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotinylated photocleavable PEI: Capture and triggered release of nucleic acids from solid supports - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. PXD022690 - Enabling Photoactivated Cross-linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-cleavable Cross-linkers - OmicsDI [omicsdi.org]
- 5. biorxiv.org [biorxiv.org]
- 6. neb.com [neb.com]
- 7. A photocleavable and mass spectrometry identifiable cross-linker for protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.ie [fishersci.ie]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Quantitative Protein Enrichment: A Comparative Analysis of Cleavable Biotin and Alternatives
For researchers, scientists, and drug development professionals navigating the complexities of protein enrichment for quantitative analysis, the choice of biotinylation strategy is a critical determinant of experimental success. This guide provides an objective comparison of protein enrichment methodologies, with a focus on the advantages of cleavable biotin (B1667282) linkers, supported by experimental data and detailed protocols.
The enrichment of specific proteins from complex biological samples is a cornerstone of modern proteomics. Biotin-streptavidin affinity purification is a widely adopted technique due to the high affinity and specificity of the biotin-streptavidin interaction. However, the very strength of this bond presents a significant challenge for the elution of biotinylated proteins, often requiring harsh denaturing conditions that can interfere with downstream applications like mass spectrometry. Cleavable biotin reagents have emerged as a powerful solution to this problem, offering efficient protein capture and subsequent mild elution.
Performance Comparison: Cleavable Biotin vs. Alternatives
The primary advantage of cleavable biotin lies in its ability to release captured proteins under gentle conditions, preserving protein integrity and improving compatibility with mass spectrometry. This contrasts with traditional non-cleavable biotin methods that often necessitate on-bead digestion, leading to streptavidin contamination and incomplete protein sequence coverage.[1][2]
| Feature | Cleavable Biotin (Thiol-cleavable) | Non-Cleavable Biotin (On-Bead Digestion) | Non-Cleavable Biotin (Harsh Elution) | Alternative Enrichment (e.g., Antibody-based) |
| Elution Condition | Mild (e.g., reducing agents like TCEP or DTT)[1][3] | N/A (Digestion on beads) | Harsh (e.g., boiling in SDS, low pH)[1][4] | Varies (e.g., pH change, competitive elution) |
| Protein Recovery | High | Potentially incomplete | Variable, can be inefficient | Generally high, but antibody-dependent |
| Streptavidin Contamination in MS | Minimal to none[2] | High[2] | Low (if elution is efficient) | None |
| Biotinylation Site Information | Preserved (eluted protein is intact)[1][2] | Lost (biotinylated peptides remain on beads)[1][2] | Preserved | N/A |
| Trypsin Digestion Efficiency | Improved (mitigates missed cleavages caused by biotin on lysine)[1][2] | Reduced (biotin modification hinders trypsin access)[1] | N/A (digestion after elution) | N/A |
| Compatibility with Downstream Analysis | High (mild elution is compatible with MS)[1] | Moderate (streptavidin peptides can interfere) | Low (harsh eluents may need removal) | High |
| Quantitative Reproducibility | Generally high | Can be variable due to digestion inefficiencies | Can be variable | Dependent on antibody consistency |
Recent studies have demonstrated the superior performance of cleavable biotin linkers in quantitative proteomics. For instance, the use of an acid-cleavable dialkoxydiphenylsilane (DADPS) linker in combination with a peptide-centric enrichment workflow resulted in a nearly 3-fold increase in the number of identified unique cysteine residues compared to previous methods.[5] Furthermore, a direct comparison of a cleavable biotin-alkyne (DADPS) with an uncleavable biotin-alkyne for the analysis of newly synthesized proteins showed that the cleavable version identified over 50% more proteins and quantified 4.4 times more peptides.[6][7]
Experimental Protocols
Key Experiment: Protein Enrichment using Thiol-Cleavable Biotin
This protocol outlines a general workflow for the enrichment of proteins labeled with a thiol-cleavable biotin, such as NHS-SS-Biotin.
1. Protein Labeling:
-
Incubate the protein sample with a 20 to 50-fold molar excess of NHS-SS-Biotin in a suitable buffer (e.g., PBS) for 30-60 minutes at room temperature.[1][3]
-
Quench the reaction by adding a final concentration of 50 mM Tris-HCl, pH 8.0, and incubate for 15 minutes.[3]
2. Enrichment of Biotinylated Proteins:
-
Add streptavidin-coated magnetic beads to the labeled protein lysate.[1]
-
Incubate for 1-16 hours at 4°C with gentle rotation to allow for binding of biotinylated proteins to the beads.[1]
3. Washing:
-
Wash the beads sequentially with a series of stringent wash buffers to remove non-specifically bound proteins. A typical wash series could include:
-
Wash Buffer A: 2% SDS
-
Wash Buffer B: 50 mM Tris-HCl, 500 mM NaCl, 2% Triton-X
-
Wash Buffer C: 50 mM Tris-HCl, 250 mM NaCl, 0.5% SDS, 0.5% Triton-X
-
Wash Buffer D: 2 M Urea, 50 mM Tris-HCl[1]
-
4. Elution of Captured Proteins:
-
To cleave the disulfide bond in the biotin linker and release the captured proteins, incubate the beads in an elution buffer containing a reducing agent.
-
Elution Buffer Example: 20 mM TCEP (tris(2-carboxyethyl)phosphine), 0.1% RapiGest SF, 30 mM NaCl, and 50 mM Tris-HCl.[1]
-
Incubate at 37°C for 60 minutes with shaking.[1]
-
Collect the supernatant containing the enriched, unmodified proteins.
5. Sample Preparation for Mass Spectrometry:
-
The eluted proteins can be further processed for mass spectrometry analysis, for example, by in-solution trypsin digestion.[1]
Visualizing the Workflow and a Comparative Logic
To further clarify the experimental process and the advantages of cleavable biotin, the following diagrams illustrate the workflow and a logical comparison of different enrichment strategies.
Caption: Workflow for protein enrichment using a thiol-cleavable biotin linker.
Caption: Comparison of elution outcomes for different biotinylation strategies.
References
- 1. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison: TAMRA vs. Alexa Fluor Dyes for Protein Labeling
For researchers, scientists, and drug development professionals, the selection of fluorescent dyes for protein labeling is a critical decision that directly impacts experimental outcomes. Tetramethylrhodamine (TAMRA) and the Alexa Fluor family of dyes are two of the most prominent classes of fluorophores used for this purpose. This guide provides an objective, data-driven comparison of their performance, supported by experimental protocols and visualizations to aid in selecting the optimal dye for your research needs.
Executive Summary
Alexa Fluor dyes generally exhibit superior brightness and photostability compared to TAMRA, making them advantageous for demanding applications such as single-molecule detection and long-term imaging. While TAMRA remains a reliable and widely used fluorophore, particularly in applications like FRET, the enhanced photophysical properties of the Alexa Fluor family often translate to improved signal-to-noise ratios and data quality. The choice between these dyes will ultimately depend on the specific application, instrumentation, and budget.
Data Presentation: Photophysical Properties
The following table summarizes the key photophysical properties of TAMRA and spectrally similar Alexa Fluor dyes.
| Property | TAMRA | Alexa Fluor 546 | Alexa Fluor 555 | Alexa Fluor 568 |
| Excitation Max (nm) | ~555 | 556 | 555 | 578 |
| Emission Max (nm) | ~580 | 573 | 565 | 603 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | ~90,000[1] | 104,000 | 150,000 | 91,000 |
| Quantum Yield (Φ) *** | 0.1 - 0.3[2] | 0.79 | 0.10 | 0.69 |
| Photostability | Good | Excellent | Excellent | Excellent |
| Brightness (ε x Φ) * | 9,000 - 27,000 | 82,160 | 15,000 | 62,790 |
Note: The exact spectral characteristics can vary depending on the solvent, pH, and conjugation state of the dye. *Molar extinction coefficient values are for the reactive dyes. **Quantum yield is for the succinimidyl ester derivatives in aqueous solution. ***Brightness is a calculated value to estimate the relative fluorescence intensity.
Performance in Key Applications
Immunofluorescence Microscopy
In immunofluorescence applications, the brightness and photostability of the fluorophore are paramount for achieving high-quality images with a strong signal and low background. Studies and product literature consistently demonstrate that conjugates of Alexa Fluor dyes outperform those of TAMRA in terms of fluorescence intensity and resistance to photobleaching.[3] This allows for longer exposure times and the use of more intense illumination, which is crucial for detecting low-abundance targets.
Fluorescence Resonance Energy Transfer (FRET)
TAMRA has historically been a popular acceptor dye in FRET-based assays, often paired with a donor like fluorescein (B123965) (FAM).[1] The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's excitation, as well as the quantum yield of the acceptor. While TAMRA can function effectively as a FRET acceptor, the higher quantum yields of certain Alexa Fluor dyes, such as Alexa Fluor 546, can potentially lead to more efficient energy transfer and a stronger FRET signal.[4][5] FRET assays have been successfully used to study protein-protein interactions, such as the dimerization of the Epidermal Growth Factor Receptor (EGFR), using Alexa Fluor-conjugated antibodies.[6][7][8]
Flow Cytometry
In flow cytometry, bright fluorophores are essential for resolving cell populations with low antigen expression. The superior brightness of Alexa Fluor dyes often results in better separation of positive and negative populations compared to TAMRA.[3] The narrower emission spectra of some Alexa Fluor dyes can also be advantageous in multicolor flow cytometry experiments by reducing spectral overlap and the need for extensive compensation.
Experimental Protocols
Protein Labeling with Succinimidyl Esters (Amine-Reactive)
This protocol describes a general procedure for labeling proteins with amine-reactive dyes like TAMRA-SE or Alexa Fluor-SE.
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.3-8.5), at a concentration of 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the succinimidyl ester dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 10-20 mM.
-
Labeling Reaction: Add the dye stock solution to the protein solution at a molar ratio of 10:1 to 20:1 (dye:protein). The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or through dialysis.
-
Degree of Labeling (DOL) Calculation: Determine the DOL by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye.
Protein Labeling with Maleimides (Thiol-Reactive)
This protocol outlines a general method for labeling proteins with thiol-reactive dyes such as TAMRA-maleimide or Alexa Fluor-maleimide.
-
Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer at pH 7.0-7.5 (e.g., PBS, HEPES, or Tris). If necessary, reduce disulfide bonds by adding a 10-fold molar excess of a reducing agent like TCEP and incubate for 30 minutes.
-
Dye Preparation: Prepare a 10 mM stock solution of the maleimide (B117702) dye in anhydrous DMSO.
-
Labeling Reaction: Add the dye stock solution to the protein solution at a molar ratio of 10:1 to 20:1 (dye:protein).
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye by gel filtration or dialysis.
-
DOL Calculation: Calculate the DOL as described in the succinimidyl ester protocol.
Mandatory Visualization
Caption: General experimental workflow for protein labeling and downstream applications.
Caption: Simplified EGFR signaling pathway highlighting points of analysis with fluorescently labeled proteins.
Caption: PI3K/Akt signaling pathway leading to Akt phosphorylation, a key event studied using fluorescent antibodies.
References
- 1. TAMRA dye for labeling in life science research [baseclick.eu]
- 2. proteinatlas.org [proteinatlas.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. FRET or No FRET: A Quantitative Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FRET - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 6. Assessment of EGFR/HER2 dimerization by FRET-FLIM utilizing Alexa-conjugated secondary antibodies in relation to targeted therapies in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Biotin-PEG4-Dde-TAMRA-PEG3-Azide: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the disposal of Biotin-PEG4-Dde-TAMRA-PEG3-Azide. It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer and to adhere to all applicable federal, state, and local environmental regulations. The procedures outlined below are based on best practices for handling chemical compounds in a laboratory setting.
The proper disposal of this compound, a complex molecule used in bioconjugation and antibody-drug conjugate (ADC) research, requires careful consideration of its constituent chemical groups: an organic azide (B81097), the fluorescent dye TAMRA, a cleavable Dde linker, and polyethylene (B3416737) glycol (PEG) chains. While a Safety Data Sheet for a chemically identical compound ("Dde TAMRA Biotin Azide") from at least one manufacturer classifies the product as not hazardous, standard laboratory practice and the inherent risks associated with its functional groups necessitate a cautious approach to its disposal.[1]
Immediate Safety and Handling Precautions
Before handling or disposing of this compound, researchers must be fully familiar with its potential hazards by reviewing the manufacturer's Safety Data Sheet (SDS).
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Nitrile gloves |
| Body Protection | Laboratory coat |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid generating dust or aerosols.
Step-by-Step Disposal Procedure
The primary and most direct method for the disposal of this compound is to treat it as hazardous chemical waste and arrange for its collection by a licensed disposal company.[1]
-
Waste Identification and Segregation:
-
Solid Waste: Collect unused or expired powder, contaminated PPE (gloves, wipes), and any labware (e.g., weigh boats, pipette tips) that has come into direct contact with the solid chemical.
-
Liquid Waste: Collect all solutions containing the compound, including stock solutions, reaction mixtures, and the initial rinses of contaminated glassware.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Crucially, do not mix azide-containing waste with acidic waste , as this can generate highly toxic and explosive hydrazoic acid.
-
-
Waste Container and Labeling:
-
Use a chemically resistant, leak-proof container clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number: 2353409-56-8.
-
List all components of the waste, including solvents.
-
Keep the waste container securely sealed when not in use.
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
This area should be away from incompatible materials, particularly acids and strong oxidizing agents.[1]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and hand-off.
-
Chemical Neutralization (Optional Advanced Procedure)
For laboratories equipped and trained to handle chemical neutralization, reducing the azide group to a more stable amine can be considered. This is an advanced procedure that should only be performed by trained personnel in a controlled laboratory setting. The Staudinger reduction is a mild and effective method for this transformation.[2][3][4]
Experimental Protocol: Staudinger Reduction of Azide Waste
Objective: To convert the organic azide functionality in the waste material to a less hazardous primary amine before collection as hazardous waste.
Materials:
-
Waste containing this compound
-
Anhydrous solvent such as Tetrahydrofuran (THF) or diethyl ether
-
Triphenylphosphine (B44618) (PPh₃) or Tributylphosphine (Bu₃P)
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Nitrogen or Argon source (optional, for inert atmosphere)
Procedure:
-
Reaction Setup: In a chemical fume hood, place the waste material in a round-bottom flask of appropriate size with a magnetic stir bar.
-
Dissolution: Dissolve the waste in a minimal amount of an anhydrous solvent like THF.
-
Addition of Phosphine: Slowly add a slight molar excess (approximately 1.1 to 1.5 equivalents) of triphenylphosphine to the stirred solution. The reaction is often exothermic, and a controlled addition is crucial. Vigorous evolution of nitrogen gas is typically observed.[5]
-
Reaction Completion: Stir the reaction mixture at room temperature until gas evolution ceases. To ensure complete conversion, the reaction can be gently warmed (e.g., to 40-50°C) and stirred for several hours.[5]
-
Final Disposal: Once the azide has been converted, the resulting mixture, which now contains the amine, solvent, and triphenylphosphine oxide, should be collected in a labeled hazardous waste container for non-halogenated organic waste and disposed of through your institution's EHS department.
Disposal of TAMRA Dye Component
The TAMRA (tetramethylrhodamine) portion of the molecule is a fluorescent dye. Rhodamine dyes and other fluorescent dyes are typically treated as hazardous waste due to their potential environmental toxicity.[6] Chemical degradation of rhodamine dyes often requires advanced oxidation processes (AOPs), such as ozonation or Fenton-type reactions, which are generally not performed on a small scale in a standard research lab.[7][8] Therefore, the most appropriate disposal method for the TAMRA component is collection as hazardous chemical waste, as described in the primary disposal procedure.
Disposal Workflow
Caption: Disposal workflow for this compound.
Logical Decision Process for Disposal
Caption: Decision-making process for the proper disposal of the compound.
References
Personal protective equipment for handling Biotin-PEG4-Dde-TAMRA-PEG3-Azide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Biotin-PEG4-Dde-TAMRA-PEG3-Azide. Adherence to these guidelines is critical for personnel safety and minimizing environmental impact.
While a specific Safety Data Sheet (SDS) for this compound may classify it as a non-hazardous substance or mixture, this compound contains an azide (B81097) functional group.[1] Organic azides are potentially explosive and require specific, cautious handling procedures.[2] Therefore, it is imperative to handle this compound with the precautions suitable for reactive and potentially hazardous materials.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound stem from its azide component and the fluorescent TAMRA dye. The azide group can be reactive, while the dye can cause irritation and staining. The following PPE is mandatory to mitigate these risks.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles | Must be ANSI Z87.1 compliant, providing a complete seal around the eyes to protect against dust particles and splashes.[3] |
| Face Shield | Recommended to be worn with safety goggles when handling larger quantities or if there is a significant risk of splashing.[3] | |
| Hand Protection | Nitrile Gloves | Chemical-resistant nitrile gloves are required. Double-gloving is recommended to provide an extra layer of protection. Gloves should be inspected for any signs of degradation or punctures before use.[3][4] |
| Protective Clothing | Laboratory Coat | A full-length lab coat, preferably with a solid front and elastic cuffs, should be worn at all times.[5] |
| Respiratory Protection | Air-Purifying Respirator (APR) | A NIOSH-approved respirator may be necessary if there is a potential for aerosolization of the compound, especially when handling the powder form.[3] |
| Footwear | Closed-toe Shoes | Required at all times within the laboratory to protect against spills.[4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from preparation to use in an experimental setting.
-
Area Preparation :
-
Weighing and Solution Preparation :
-
Use plastic or glass spatulas for weighing; DO NOT USE METAL SPATULAS as they can form shock-sensitive metal azides.[6][7]
-
Carefully transfer the desired amount of the compound from the stock container to a weigh boat or paper.
-
When preparing solutions, add the solvent slowly to the solid to avoid generating dust.
-
-
Experimental Use :
-
Avoid using halogenated solvents like dichloromethane (B109758) or chloroform, as they can form explosively unstable compounds with azides.[2][7]
-
Keep the compound away from strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[7]
-
Store the compound and any solutions below room temperature and protected from light, as organic azides can decompose with the introduction of external energy.[2]
-
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation : All waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, gloves, bench paper), and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6][8]
-
Azide-Specific Waste : Azide-containing waste should be kept in a separate container from other chemical waste streams, particularly acidic waste.[2][7]
-
Disposal Method : Under no circumstances should this compound or its waste be disposed of down the drain.[9] This is to avoid reactions with metal plumbing that could form explosive metal azides.[9] All waste must be disposed of through a licensed hazardous waste disposal contractor.[10]
-
Decontamination : Any non-disposable equipment that comes into contact with the compound should be decontaminated with a suitable solvent, and the rinsate collected as hazardous waste.[9]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety precautions for handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. ucd.ie [ucd.ie]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. drexel.edu [drexel.edu]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
